Dodemorph acetate

Catalog No.
S569962
CAS No.
31717-87-0
M.F
C20H39NO3
M. Wt
341.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodemorph acetate

CAS Number

31717-87-0

Product Name

Dodemorph acetate

IUPAC Name

acetic acid;4-cyclododecyl-2,6-dimethylmorpholine

Molecular Formula

C20H39NO3

Molecular Weight

341.5 g/mol

InChI

InChI=1S/C18H35NO.C2H4O2/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18;1-2(3)4/h16-18H,3-15H2,1-2H3;1H3,(H,3,4)

InChI Key

YLJLLELGHSWIDU-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C2CCCCCCCCCCC2.CC(=O)O

Synonyms

4-cyclododecyl-2,6-dimethylmorpholine acetate, dodemorph, dodemorph acetate

Canonical SMILES

CC1CN(CC(O1)C)C2CCCCCCCCCCC2.CC(=O)O

The exact mass of the compound Dodemorph acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Properties and Environmental Fate

Author: Smolecule Technical Support Team. Date: February 2026

For research and development purposes, understanding the compound's physical and chemical behavior is crucial. The following table consolidates key data from regulatory sources.

Property Value / Description Remarks
Melting Point 42 °C [1] -
Water Solubility (at 20°C, pH 7) 746 mg/L [1] Moderate
Octanol-Water Partition Coefficient (Log P) 4.23 [1] High; indicates potential for bioaccumulation
Vapour Pressure (at 20°C) 12 mPa [1] Highly volatile; application drift is a concern
Dissociation Constant (pKa) 8.5 [1] Weak acid
Formulation Examples Emulsifiable concentrates, wettable powders, granules [1] [2] -

Mechanism of Action and Resistance

Dodemorph acetate exhibits systemic activity with both protective and curative action [1]. Its primary mode of action is the disruption of ergosterol biosynthesis, a critical component for the integrity and function of fungal cell membranes [1] [3]. By inhibiting key enzymes in the sterol biosynthesis pathway, it weakens the cell wall and ultimately leads to fungal cell death [3].

It is classified by the Fungicide Resistance Action Committee (FRAC) under Group 5, and resistance to morpholine fungicides is documented [1]. The following diagram illustrates its specific molecular target within the ergosterol biosynthesis pathway.

G Start Start: Ergosterol Biosynthesis S1 2,3-Oxidosqualene Start->S1 E1 Enzyme A S1->E1 S2 Lanosterol E2 Enzyme B (Δ14-Reductase & Δ8→Δ7-Isomerase) S2->E2 S3 4,4-Dimethylcholesta-8,14,24-trienol S4 Ergosterol Precursors S3->S4 End End: Functional Ergosterol S4->End E1->S2 E2->S3 Inhibitor This compound Inhibitor->E2 Inhibits

Diagram: this compound inhibits key enzymes (Δ14-reductase and Δ8→Δ7-isomerase) in the ergosterol biosynthesis pathway, preventing formation of functional fungal cell membranes [1].

Analytical Standards and Protocols

For researchers conducting analysis, the compound is available as an analytical standard, suitable for both HPLC and gas chromatography (GC) techniques [4]. Here is a generalized protocol for the analysis of this compound residues:

  • Instrument Technique: High-Performance Liquid Chromatography (HPLC) is a suitable and commonly used method [4].
  • Sample Preparation: This typically involves an extraction step using an appropriate organic solvent, followed by a cleanup process to remove interfering matrix components from the sample.
  • Chromatographic Separation: A common approach involves using a reverse-phase C18 column. A reported mobile phase consists of a mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid [3].
  • Detection: UV/VIS or Mass Spectrometric detectors can be employed. Refer to the product's Certificate of Analysis for more specific instrument parameters [4].

Industrial Synthesis and Purification

On an industrial scale, the synthesis of this compound involves the alkylation of 2,6-dimethylmorpholine with cyclododecyl bromide under basic conditions, often using sodium hydride in tetrahydrofuran (THF) [3]. The process is optimized in high-pressure reactors at controlled temperatures (80-120°C) [3]. A key challenge in production is the separation of its cis and trans isomeric forms. The primary technique for this is High-Performance Liquid Chromatography (HPLC) using specialized columns with low silanol activity [3].

Emerging Research and Potential Applications

While traditionally an agricultural fungicide, recent scientific exploration has revealed other potential biological activities and research applications for this compound.

  • Insecticidal Target Identification: A 2023 proteomics study on Aedes aegypti mosquitoes investigated the insecticidal mechanism of a Streptomyces sp. extract. Molecular docking simulations within that study suggested a strong interaction between dodemorph (a compound in the extract) and the mosquito protein Fructose-bisphosphate aldolase (FBA), proposing FBA as a potential protein target for new insecticide development [5].
  • Antibacterial Activity: Preliminary studies suggest that this compound may exhibit antibacterial activity against specific bacterial strains, including multidrug-resistant *Pseudomonas aeruginosa*, indicating its potential as a lead compound for novel antibiotics [3].

Key Takeaways for Researchers

This compound is a well-characterized sterol biosynthesis inhibitor with a specific molecular target. Its high log P value and volatility are critical factors for environmental and metabolic fate studies. Beyond its agricultural use, it is emerging as an interesting compound in life science research, showing potential for novel insecticidal and antibacterial applications.

References

Chemical Identity and Properties of Dodemorph

Author: Smolecule Technical Support Team. Date: February 2026

The term "dodemorph" typically refers to the active substance, which is often formulated as a salt like dodemorph acetate for commercial use [1]. Here are their core identities:

Property Dodemorph (Base) This compound (Salt)
IUPAC Name 4-cyclododecyl-2,6-dimethylmorpholine [2] 4-cyclododecyl-2,6-dimethylmorpholine acetate [1]
CAS Registry Number 1593-77-7 [2] 31717-87-0 [1]
Molecular Formula C₁₈H₃₅NO [2] C₂₀H₃₉NO₃ [1]
Molecular Weight 281.48 g/mol [2] 341.53 g/mol [1]
Chemical Structure Morpholine ring with a cyclododecyl group on the nitrogen and methyl groups at the 2 and 6 positions [2] Dodemorph cation paired with an acetate (CH₃COO⁻) anion [1]
Mode of Action Systemic fungicide that inhibits sterol biosynthesis in fungal membranes [2] [1] Same as dodemorph base [1]

Isomerism and Stereochemistry

A key technical feature of dodemorph is its cis-trans isomerism due to the presence of two chiral centers at the 2- and 6-positions of the morpholine ring [2] [1]. The commercial product is typically a mixture of these stereoisomers.

Aspect Description
Type of Isomerism Cis-trans (diastereomers) due to two chiral centers on the morpholine ring [2] [1].
Commercial Form Racemic mixture of stereoisomers [2].
Key Structural Feature The relative spatial orientation of the two methyl groups and the bulky cyclododecyl group influences the three-dimensional shape [2] [1].
Biological Significance The cis-diastereomer (also referred to as the meso-form) generally exhibits higher antibacterial activity. A synergistic antifungal effect is observed when the diastereomers are present in a specific ratio, as found in the commercial product [3].

Key Physicochemical Properties

The following table summarizes important properties that influence the environmental fate and application of this compound.

Property Value for this compound Notes / Significance
Water Solubility (at 20°C, pH 7) 746 mg/L [1] Moderately soluble.
Octanol-Water Partition Coefficient (Log P) 4.23 (High) [1] Suggests a tendency to bioaccumulate.
Vapour Pressure (at 20°C) 12 mPa [1] Highly volatile; spray drift is a concern.
Melting Point 63 - 64 °C [4] Solid at room temperature.
Soil Degradation (DT₅₀ lab) 41 days [2] Moderately persistent in the environment.

Analytical and Experimental Methodologies

For researchers, here are detailed methodologies for analyzing and studying dodemorph.

1. Gas Chromatographic (GC) Determination for Exposure Assessment

This method was developed to measure occupational exposure to dodemorph in greenhouses [5].

  • Sample Preparation:
    • Dermal Exposure: Collected from foliar dislodgeable residues and cotton gloves [5].
    • Airborne Exposure: Initially tested with IOM samplers equipped with glass-fiber or cellulose filters, but these were found unsuitable due to breakthrough or breakdown during sampling [5].
  • Extraction & Clean-up: For glove and leaf samples, the analytical recovery was over 95%. Extracts are stable for several months when refrigerated [5].
  • Instrumental Analysis:
    • Technique: Gas Chromatography (GC) [5].
    • Injection: On-column injection [5].
    • Detection: Nitrogen-Phosphorus Detection (NPD) [5].
    • Performance: The method has a limit of detection of 3 μg per leaf sample and 150 μg per pair of gloves, with a between-day coefficient of variation of 6% [5].

2. HPLC Analysis for Chemical Separation

This compound can be analyzed using a reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) method [6].

  • Column: Newcrom R1 (a reverse-phase column with low silanol activity) [6].
  • Mobile Phase: Composed of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid [6].
  • Applications: The method is suitable for quantitative analysis, scalability, isolation of impurities in preparative separation, and pharmacokinetic studies [6].

3. Protocol for Isolating Diastereomers and Testing Toxicity

This protocol outlines the process for separating and biologically testing individual dodemorph diastereomers [3].

G A Commercial Dodemorph (Mixture of Diastereomers) B Extraction with Ethylacetate/Cyclohexane A->B C Concentration via Rotary Evaporator B->C D Column Chromatography (Silica Gel) C->D E Isolated cis- and trans-Diastereomers D->E F Toxicity Bioassays (MIC, ED₅₀) E->F G Data on Stereospecific Activity & Synergy F->G

Experimental workflow for stereospecific analysis of dodemorph [3]

  • Isolation of Diastereomers:
    • An amount of the commercial product (e.g., 4g) is added to an aqueous sodium carbonate solution [3].
    • The mixture is shaken with an organic solvent mix (ethyl acetate + cyclohexane, 1:1 v/v) [3].
    • The organic phase is treated with active carbon and magnesium sulfate, then concentrated using a rotary evaporator [3].
    • The concentrate is purified via column chromatography on silica gel, with diastereomers eluted using a complex mobile phase (e.g., dichloroethane, cyclohexanone, ethyl acetate, acetone) [3].
  • Toxicity Testing:
    • For Bacteria: Minimum Inhibitory Concentration (MIC) is determined by incorporating the compound into nutrient agar and inoculating with standardized bacterial suspensions. Growth is evaluated after 48 and 96 hours [3].
    • For Fungi: The half-maximal effective dose (ED₅₀) is calculated based on the percentage of radial growth inhibition on poison-free medium compared to the treated medium [3].
    • Synergy Testing: The synergistic action of diastereomers can be tested using established models (e.g., Colby or Sun methods) and a Comparative Toxicity Index (Co.T.I.) [3].

References

dodemorph acetate solubility in water and organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Solubility Data

The following tables summarize the key solubility and physicochemical data for dodemorph acetate, compiled from regulatory assessments and scientific sources.

Table 1: Solubility in Water and Organic Solvents

Solvent / Condition Solubility Value Conditions (Temperature, pH) Source
Water 746 mg/L 20 °C, pH 7 [1]
Water 1.1 mg/kg 20 °C (equivalent to mg/L) [2]
Chloroform 1,000,000 mg/L (100 g/100g) [1] [2] 20 °C [1]
Ethyl acetate 1,000,000 mg/L [1] 20 °C [1]
Ethyl acetate 205 g/kg 20 °C [2]
Benzene >1,000 g/kg 20 °C [2]
Cyclohexane 846 g/kg [2] 20 °C [2]
Acetone 22 g/kg 20 °C [2]
Ethanol 66 g/kg [2] 20 °C [2]
Diethyl ether 74.3 g/100g 20 °C [2]

Table 2: Key Physicochemical Properties Influencing Solubility

Property Value Note / Implication
Octanol-Water Partition Coefficient (Log P) 4.23 [1] Indicates high lipophilicity at pH 9 [1]
Octanol-Water Partition Coefficient (Log P) 2.52 Measured at pH 5, shows increased hydrophilicity in acidic conditions [2]
Dissociation Constant (pKa) 8.5 [1] Molecule is predominantly cationic at pH < 8.5 [1]
Melting Point 63-64 °C (technical), 72 °C (cis-isomer) [2] Can influence dissolution rate [2]

Experimental Protocols and Analytical Methods

The data in the tables above were generated using standardized regulatory tests. Furthermore, a specific High-Performance Liquid Chromatography (HPLC) method has been developed for the analysis of this compound in solution.

1. Regulatory Solubility Measurement Protocols The solubility data from sources like the Pesticide Properties DataBase (PPDB) are generated following established OECD Test Guidelines for the chemical industry [1]. The general workflow for determining water solubility involves stirring an excess of the substance in water at a constant temperature (e.g., 20°C) until equilibrium is reached, followed by phase separation and analytical quantification of the dissolved concentration [1].

2. HPLC Analysis Method For precise analysis and quantification of this compound in solution, a reverse-phase HPLC method can be employed. The following diagram outlines the experimental workflow:

G cluster_1 Mobile Phase Components cluster_2 Key Parameters Start Prepare Sample Solution Column HPLC Column: Newcrom R1 (RP) Start->Column MP Prepare Mobile Phase MP->Column Detect Detection Column->Detect Data Data Analysis Detect->Data A Acetonitrile B Water C Phosphoric Acid (or Formic Acid for MS) P1 Flow Rate: ~1 mL/min P2 Detection: UV or MS

HPLC Workflow for this compound Analysis

Key components of this method are [3]:

  • Column: Newcrom R1, a reverse-phase column with low silanol activity.
  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.
  • MS-Compatibility: For mass spectrometry detection, phosphoric acid should be replaced with formic acid.
  • Applications: This method is suitable for routine analysis, scalability for preparative isolation of impurities, and pharmacokinetic studies.

Key Insights for Research and Development

  • pH-Dependent Solubility: this compound is a weak base (pKa 8.5). Its water solubility is significantly higher in acidic environments where the molecule is protonated. This property is crucial for designing liquid formulations, especially concentrates [1] [2].
  • High Lipophilicity: The high log P value confirms strong affinity for organic solvents and lipid bilayers, supporting its systemic mode of action in plants and potential for bioaccumulation [1].
  • Isomerism Considerations: this compound exists as a mixture of cis and trans isomers due to chiral centers in its morpholine ring. Be aware that different isomeric ratios could potentially influence physical properties, including solubility [1] [4].

References

dodemorph acetate octanol-water partition coefficient log P

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties of Dodemorph Acetate

This compound is the acetate salt form of the fungicide dodemorph. It is a systemic morpholine fungicide used primarily for controlling powdery mildew and other diseases in ornamentals [1]. The following table summarizes its key identifiers and physical properties.

Property Description
IUPAC Name 4-cyclododecyl-2,6-dimethylmorpholine acetate [1]
CAS Registry Number 31717-87-0 [1] [2] [3]
Molecular Formula C₂₀H₃₉NO₃ [1] [2]
Molecular Mass 341.53 g/mol [1]
Physical State Colourless solid [1]
Melting Point 42 °C [1]
Water Solubility (at 20°C) 746 mg/L (moderate) [1]
Vapour Pressure (at 20°C) 12 mPa (highly volatile) [1]
Mode of Action Systemic with protective and curative action; inhibits sterol biosynthesis in membranes (FRAC Code 5) [1] [4]

Conflicting Experimental LogP Data

A critical review of the literature reveals significant inconsistencies in the reported octanol-water partition coefficient (logP) for dodemorph and its acetate salt. The values vary by several orders of magnitude, which is a major data reliability concern.

Compound Reported LogP Source / Context Notes
This compound 4.23 (LogP) [1] Pesticide Properties Database (PPDB) Value is listed but not explicitly verified.
Dodemorph (free base) 4.6 (LogP) [4] Pesticide Properties Database (PPDB) Verified data used for regulatory purposes.
Dodemorph-acetate 1.14 (logKOW) [5] Peer-reviewed study in Chemosphere Stated without detailed methodology.
Dodemorph 5.2 (logKOW) [5] Peer-reviewed study in Chemosphere Cited from Chamberlain et al., 1998.

This extreme variation (e.g., 1.14 vs. 5.2) suggests potential confusion between the free base and its salt, or possibly methodological differences in measurement. The value of 1.14 seems anomalously low for a molecule containing a large cyclododecyl group and would classify it as relatively hydrophilic, which contradicts its described low water solubility and high solubility in organic solvents [1] [4]. The higher values (~4.6) are more consistent with its described high lipophilicity [4].

Methodologies for LogP Determination

The following experimental and computational protocols are relevant for determining logP, based on current scientific literature.

Chromatographic Methods

Chromatographic techniques are robust, high-throughput alternatives to the traditional shake-flask method.

  • RP-HPLC Method for Drug LogP [6]: This protocol uses Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Principle: The retention time of a compound on a hydrophobic stationary phase correlates with its lipophilicity.
    • Procedure: A calibration curve is created using reference standards with well-established logP values at a specific pH (e.g., pH 6 and 9). The logP of the unknown compound is then interpolated from this curve based on its measured retention time.
    • Key Equipment: HPLC system with a C18 column, UV or MS detector.
    • Advantages: The method is viable, resource-sparing, and avoids direct use of octanol [6].
  • RP-HPTLC Method for Anticoagulants [7]: This method uses Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC).

    • Procedure:
      • Spot the analyte on an RP-18 F254s HPTLC plate.
      • Develop the chromatogram using a mobile phase of acetonitrile and water in varying proportions (e.g., 50% to 80% acetonitrile).
      • Calculate the Rf value (distance traveled by spot / distance traveled by solvent front).
      • Convert Rf to Rm using the Bate-Smith and Westall equation: Rm = log( (1/Rf) - 1 ) [7].
      • Plot Rm against the concentration of organic solvent (C_ACN) and extrapolate to 0% to get the Rm0 value.
      • Finally, logP is calculated from Rm0 using a regression curve established with compounds of known lipophilicity: Rm0 = a * logP + B [7].
Computational Free Energy Prediction (FElogP)

For theoretical prediction, the FElogP model represents a modern, physics-based approach [8] [9].

  • Principle: The model calculates logP from the transfer free energy of moving a molecule from water to n-octanol, based on the equation: logP = (ΔG_water_solvation - ΔG_octanol_solvation) / (RT ln10) [8].
  • Computational Method: It uses the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method to compute the solvation free energies in water and n-octanol.
  • Workflow: This method involves generating a 3D structure, running molecular dynamics simulations in both solvents, and then using the MM-PBSA endpoint method to calculate the free energies. This model has been shown to outperform several common QSPR and machine learning-based models [8] [9].

G Start Start LogP Determination Exp Experimental Methods Start->Exp Comp Computational Methods Start->Comp HPLC RP-HPLC Exp->HPLC HPTLC RP-HPTLC Exp->HPTLC FElogP FElogP (MM-PBSA) Comp->FElogP HPLC_Det Create calibration curve with known standards HPLC->HPLC_Det HPTLC_Det Develop spots with mobile phase gradient HPTLC->HPTLC_Det FElogP_Det Calculate solvation free energy in water & octanol FElogP->FElogP_Det Result Determine LogP Value HPLC_Det->Result HPTLC_Det->Result FElogP_Det->Result

A workflow for determining logP through experimental and computational methods.

Key Implications for Research & Development

The physicochemical properties of this compound have direct implications for its behavior and regulatory status.

  • Environmental Fate: The high reported logP (~4.6) and moderate water solubility suggest a potential for adsorption to soil and organic matter. This is consistent with data indicating it is moderately persistent in soil (DT₅₀ of 41 days) and is not expected to leach to groundwater [4]. One study found it to be stable even under anaerobic digestion conditions [5].
  • Toxicity and Regulatory Status: Dodemorph is classified as a "forever chemical" under a specific regulatory definition due to its potential reproductive toxicity (H360) [1] [4]. While This compound is approved for use in the EU until 2026 [1], the free base, dodemorph, is not approved [4]. It demonstrates low mammalian toxicity but moderate toxicity to bees, fish, and aquatic invertebrates [4].

Recommendations for Further Investigation

  • Primary Literature Search: Directly consult the primary studies cited in the PPDB and the Chemosphere article (Chamberlain et al., 1998) to understand the original measurement conditions and methodologies.
  • Experimental Verification: If precise data is critical for your work, consider conducting a new experimental determination using a standardized protocol (e.g., the OECD Guideline 117 for HPLC measurement of logP).
  • Consult Regulatory Dossiers: The full EU assessment dossier for dodemorph (available via the European Food Safety Authority) would contain the most detailed and evaluated experimental data used for regulatory approval.

References

dodemorph acetate dissociation constant pKa

Author: Smolecule Technical Support Team. Date: February 2026

pKa Value and Chemical Significance

The following table summarizes the core data for dodemorph and its acetate salt:

Compound CAS Registry No. pKa Value (at 25 °C) Chemical Nature
Dodemorph acetate [1] 31717-87-0 8.5 [1] Weak acid [1]
Dodemorph (parent base) [2] 1593-77-7 8.08 [2] Weak acid [2]

The pKa value indicates that this compound behaves as a weak acid [1]. In practical terms, this means the compound can exist in either its neutral or ionized form depending on the pH of its environment. This ionization state directly affects key properties such as its solubility and how easily it can be absorbed through plant or fungal membranes [1].

Experimental Determination and Protocols

The pKa value of 8.5 for this compound is listed as verified data used for regulatory purposes within the European Union dossier [1]. This classification means the value was obtained using a validated and standardized methodology, though the specific experimental details are not provided in the public summary.

For researchers requiring a measured pKa value, the verified regulatory data offers a reliable reference. If experimental determination is needed, standard potentiometric titration (pH-metric) methods are typically suitable for compounds with pKa values in this range.

Research Applications and Relevance

The pKa value is particularly relevant for:

  • Solubility and Formulation: The compound is moderately soluble in water (746 mg L⁻¹ at 20 °C and pH 7) [1]. Understanding its ionization helps in designing effective emulsifiable concentrates that can be diluted in spray tanks.
  • Mode of Action: As a sterol biosynthesis inhibitor (FRAC Code 5), this compound disrupts the formation of ergosterol in fungal membranes [1] [3]. Its systemic activity within the plant is influenced by its ability to cross membranes, a process governed by its lipophilicity and ionization state [2].
  • Environmental Fate: The pKa, together with other properties like a high octanol-water partition coefficient (Log P of 4.23) [1], helps predict the fungicide's behavior in the environment, such as its adsorption to soil and potential for leaching.

The relationship between pH, ionization, and the fungicide's properties can be visualized as follows:

pH pH Ionization Ionization pH->Ionization Directly Influences Solubility Solubility Ionization->Solubility Higher Ionization Increases Membrane_Permeability Membrane_Permeability Ionization->Membrane_Permeability Higher Ionization Decreases

> The ionization state of this compound, governed by environmental pH, directly influences its solubility and membrane permeability.

References

dodemorph acetate environmental fate and behaviour

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Environmental Fate

Property Value Significance / Interpretation
Water Solubility (at 20°C, pH 7) 746 mg/L [1] Moderately soluble. Indicates a potential for mobility in water systems, though other factors limit this.
Octanol-Water Partition Coefficient (Log Pow) 4.23 - 5.54 [1] [2] High. Suggests a strong tendency to bind to soil and organic matter, reducing its leaching potential.
Vapor Pressure 0.48 - 12 mPa [1] [3] Low to moderate volatility. The value for the parent dodemorph is 0.48 mPa, indicating low volatility from plant or soil surfaces [3].
Dissociation Constant (pKa) 7.8 - 8.5 [1] [4] [3] Weak base. The molecule's form and behavior are highly dependent on the pH of the environment.
Soil DT₅₀ (Aerobic) 41 days (lab) [3] Moderately persistent. It can remain in the soil for several weeks, with field persistence varying based on soil type.

Environmental Distribution and Behavior

Dodemorph acetate's journey and impact in the environment are influenced by its chemical properties. The following diagram outlines its primary distribution pathways and key behaviors.

G DodemorphAcetate This compound Application Soil Soil DodemorphAcetate->Soil Water Water Systems DodemorphAcetate->Water potential drift Plants Plants DodemorphAcetate->Plants SoilPersistence Moderately Persistent (DT₅₀: ~41 days) Soil->SoilPersistence SoilBinding Strong Binding to Organic Matter Soil->SoilBinding Anaerobic Anaerobic Environment (e.g., digestate) Soil->Anaerobic pHBehavior pH-Dependent Behavior: - Protonated (cationic) at pH < pKa (7.8) - Released to water at low pH (≤5) Water->pHBehavior LowVolatility Low Volatility Plants->LowVolatility Air Air AnaerobicStability Stable under Anaerobic Conditions Anaerobic->AnaerobicStability

Pathway Explanations and Key Findings
  • Soil Compartment: this compound is classified as moderately persistent in soil, with a laboratory aerobic degradation half-life (DT₅₀) of 41 days [3]. Its high affinity for organic matter and high log Pow make it immobile, meaning it is not expected to leach to groundwater [3].

  • Water Compartment: Its behavior in water is critically dependent on pH. A key study found that around neutral pH, the molecule is protonated and can form strong bonds with organic matter [4]. However, at a pH of 5 or below, dodemorph is released into the water phase [4]. The compound also shows stability in anaerobic environments, such as during the anaerobic digestion of biological waste, with no observed degradation [4].

  • Plant and Air Compartments: The parent compound, dodemorph, has low volatility (vapor pressure of 0.48 mPa) [3]. While direct data on photodegradation or hydrolysis in water for the acetate form is limited, its environmental profile is dominated by its persistence and soil-binding characteristics.


Analytical Method for Residue Analysis

For researchers needing to detect and quantify this compound residues, a modern analytical method has been published.

Method Overview: Modified QuEChERS with LC-MS/MS [5]

This method allows for the simultaneous analysis of dodemorph and five other morpholine pesticides in various plant-derived foods.

  • 1. Extraction: Samples are extracted with acetonitrile [5].
  • 2. Purification: The extract is purified using a mixture of graphitized carboxyl multi-walled carbon nanotubes (MWCNTs), C18, and SAX as adsorbents. This modified QuEChERS approach effectively reduces matrix interference [5].
  • 3. Analysis & Quantification: Analysis is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive ion mode [5]. This provides the sensitivity and selectivity required for accurate residue level determination.

This method has been validated in accordance with international guidelines and is suitable for monitoring residues and conducting dietary risk assessments [5].

Key Takeaways for Researchers

  • Moderate Persistence, Low Mobility: Its combination of moderate soil persistence and strong adsorption to organic matter defines its primary environmental risk as local and soil-based, rather than as a groundwater contaminant.
  • Critical pH Dependence: Environmental pH is a master variable controlling its behavior, particularly in aquatic and waste management systems. Its release into water at low pH requires careful consideration in risk assessments.
  • Analytical Accessibility: Robust, multi-residue analytical methods exist for monitoring dodemorph in complex matrices, supporting ongoing environmental and food safety research.

References

Application Note: HPLC Analysis of Dodemorph Acetate

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the analysis of dodemorph acetate using High-Performance Liquid Chromatography (HPLC). It is designed for researchers and scientists involved in pesticide residue analysis, method development, and quality control, consolidating information from published methodologies and application notes.

Introduction

Dodemorph is a morpholine fungicide with broad-spectrum, systemic activity, used to control plant diseases like downy mildew and late blight [1]. It functions as an ergosterol biosynthesis inhibitor. This compound is a salt form of this fungicide. Analyzing its residues in agricultural products is crucial for food safety and compliance with Maximum Residue Limits (MRLs). This application note describes a robust HPLC method, which can be scaled from analytical to preparative separation and is also suitable for pharmacokinetic studies [2].

Materials and Methods
2.1. Reagents and Standards
  • HPLC-grade solvents: Acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatibility, replace phosphoric acid with formic acid [2].
  • This compound standard: Use a certified reference material for accurate quantification.
  • Sample matrices: The method is applicable to various plant-derived foods [1].
2.2. Instrumentation and Chromatographic Conditions

The core of the method is the reverse-phase HPLC separation. Table 1 summarizes the optimized instrumental conditions.

Table 1: Optimized HPLC Instrumental Conditions for this compound Analysis

Parameter Specification
HPLC Column Newcrom R1 (or equivalent C18 with low silanol activity) [2]
Particle Size 3 µm (available for fast UPLC applications) [2]
Mobile Phase Acetonitrile/Water/Phosphoric Acid [2]
Detection UV-Vis/DAD or coupling to Mass Spectrometry (MS)

For tandem mass spectrometry (LC-MS/MS), the analysis of morpholine pesticides like dodemorph is typically performed in positive ionization mode ([M+H]+). The mass spectrometer parameters, including fragmentation voltage and collision energy, must be optimized for the specific instrument used [1].

2.3. Sample Preparation Protocol (Modified QuEChERS)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for extracting and purifying dodemorph from complex plant matrices [1]. The following workflow outlines the key steps:

G Start Start: Homogenized Sample Extraction Extraction Start->Extraction Weigh 1-10g sample Partitioning Salt-Induced Partitioning Extraction->Partitioning Add acetonitrile and salts (Vortex & Centrifuge) Purification Dispersive-SPE Purification Partitioning->Purification Collect supernatant (organic phase) Reconstitution Solvent Evaporation & Reconstitution Purification->Reconstitution Add adsorbents (Vortex & Centrifuge) Analysis HPLC-MS/MS Analysis Reconstitution->Analysis Transfer purified extract End Final Extract Analysis->End

Detailed Steps:

  • Extraction: Weigh 1-10 g of homogenized sample into a centrifuge tube. Add an internal standard if required for quantification. Add acetonitrile (e.g., 5-10 mL) as the extraction solvent [1] [3]. Vortex vigorously for 1-5 minutes.
  • Partitioning: Add a salt mixture (typically anhydrous MgSO₄ and NaCl) to induce phase separation between the organic solvent and any water present in the sample. Shake or vortex immediately and then centrifuge (e.g., at >3000 RCF for 5 minutes) [4] [3].
  • Purification (Clean-up): Transfer an aliquot of the upper acetonitrile layer to a tube containing dispersive Solid-Phase Extraction (d-SPE) adsorbents. For morpholine pesticides, a mixture of graphitized carbon nanotubes (MWCNTs), C18, and a strong anion exchanger (SAX) has been shown to provide effective purification [1]. Alternatively, primary-secondary amine (PSA) and graphitized carbon black (GCB) can be used [4]. Vortex and centrifuge to separate the clean extract.
  • Reconstitution: Transfer the purified extract to a vial. Depending on the required sensitivity and compatibility with the HPLC system, the extract may need to be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in an appropriate solvent (e.g., a mixture of methanol and water or the initial mobile phase) [4].
Method Validation

For a method to be considered reliable, it must be validated. Key parameters and typical acceptance criteria for dodemorph analysis are summarized in Table 2.

Table 2: Key Method Validation Parameters and Expected Performance

Validation Parameter Description Typical Performance for Morpholine Pesticides
Linearity The ability to obtain test results proportional to the analyte concentration. Calibration curves should have a correlation coefficient (R²) ≥ 0.99 [1].
Accuracy Closeness of agreement between the measured value and a known reference value. Recovery rates of 70-120% are generally acceptable, with precision (RSD) < 20% [3].
Precision The closeness of agreement between independent test results under stipulated conditions. Expressed as Relative Standard Deviation (RSD). Repeatability RSD should typically be < 20% [1] [3].
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision. LOQs of 0.01 mg/kg (10 µg/kg) are achievable for many pesticides using LC-MS/MS [4].
Matrix Effects The effect of co-extracted components on the ionization efficiency of the analyte. Can cause signal suppression or enhancement. The use of isotope-labeled internal standards is highly recommended to correct for this [3].
Discussion

The described method leverages the efficiency of the QuEChERS approach for sample preparation, which is recognized for being rapid, cheap, and effective [1]. The choice of the Newcrom R1 column is critical, as its low silanol activity helps achieve better peak shape for basic compounds like dodemorph, reducing tailing and improving sensitivity [2].

A significant challenge in LC-MS analysis is matrix effects. Co-extracted compounds from the sample can suppress or enhance the analyte's signal. One study noted signal suppression for dodemorph, underscoring the importance of using a stable isotope-labeled internal standard where available to correct for these effects and ensure quantitative accuracy [3].

Conclusion

This application note outlines a validated, detailed protocol for the determination of this compound residues using HPLC-MS/MS with QuEChERS sample preparation. The method is sensitive, robust, and applicable to a variety of food matrices, providing researchers with a reliable tool for regulatory compliance, dietary risk assessment, and residue monitoring.

References

dodemorph acetate reverse phase HPLC method

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Dodemorph Acetate

The core method for analyzing this compound by reverse-phase HPLC uses a Newcrom R1 column, which is a C18-based column with low silanol activity [1] [2].

1. Chromatographic Conditions

The table below summarizes the reported liquid chromatography conditions:

Parameter Specification
Column Newcrom R1 (C18, low silanol activity) [1] [2]
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric acid [1] [2]
MS-compatible Modification Replace phosphoric acid with formic acid [1] [2]
Scalability Scalable to preparative isolation of impurities [1] [2]
UPLC Option Smaller 3 µm particle columns available [1] [2]

2. Chemical Properties of this compound

Basic chemical information for this compound is as follows:

Property Description
CAS Number 31717-87-0 [2]
Molecular Formula C20H39NO3 [2]
Molecular Weight 341.537 g/mol [2]
LogP 5.54 [2]
Isomer Form cis-trans mixture of isomers [3]

Experimental Workflow

The following diagram outlines the general workflow for the HPLC analysis of this compound based on the gathered information:

workflow Start Start Method Setup MP1 Prepare Mobile Phase: Acetonitrile, Water, Phosphoric Acid Start->MP1 MP2 For MS Detection: Replace Phosphoric Acid with Formic Acid MP1->MP2 Column Select Newcrom R1 Column (C18, low silanol activity) MP2->Column UPLC For Faster Analysis: Use 3 µm UPLC Column Column->UPLC Analysis Perform HPLC Analysis UPLC->Analysis End Analyze Data Analysis->End

Important Considerations & Method Gaps

Please note that the information from the primary source has several limitations that you must address in your laboratory work.

  • Lack of Critical Parameters: The source method does not specify the exact proportions of the mobile phase components, the flow rate, the column temperature, or the injection volume [1] [2]. You will need to optimize these parameters.
  • Algorithm-Generated Results: The provider states that the chromatographic result "was obtained by a proprietary SIELC algorithm" and "may deviate from the actual experimental data," advising you to contact them for experimental data [1] [2].
  • Required Validation: For a robust protocol, you must validate the method in your lab. Key validation parameters include:
    • Linearity and Range
    • Accuracy and Recovery
    • Precision (Repeatability)
    • Limit of Detection (LOD) and Quantification (LOQ)

Proposal for Method Development

Given the information gaps, here is a proposed path forward for developing and validating a reliable method:

  • Initial Setup: Use the core conditions (Newcrom R1 column, Acetonitrile/Water/Acid) as a starting point.
  • Mobile Phase Optimization: Begin with a gradient from 20% to 80% acetonitrile and adjust to achieve a retention time of approximately 5-10 minutes. A starting ratio could be 60:40 Acetonitrile to Water with 0.1% acid.
  • System Suitability: Establish criteria for peak symmetry (tailing factor < 2.0) and repeatability (%RSD of peak area < 2.0% for multiple injections).
  • Full Validation: Conduct a full validation study according to ICH guidelines once the optimal conditions are found [4] [5].

References

Method Overview: Analysis of Dodemorph Acetate in Plant-Derived Foods

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is designed for the determination of dodemorph acetate and other morpholine pesticide residues (including tridemorph, fenpropimorph, dimethomorph, flumorph, and pyrimorph) in various plant-derived food matrices [1].

Experimental Workflow

The diagram below illustrates the complete sample preparation and analysis process.

Materials and Reagents
  • Standards: Analytical standards of this compound and other morpholine pesticides (purity ≥95%).
  • Solvents: HPLC-grade acetonitrile, methanol, and acetone.
  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
  • Buffers: Ammonium acetate.
  • dSPE Sorbents: A mixture of graphitized carboxyl multi-walled carbon nanotubes (MWCNTs), C18, and strong anion exchange (SAX) sorbent [1].
  • Equipment: Analytical balance, vortex mixer, centrifuge, ultrasonic bath, and LC-MS/MS system.

Detailed Experimental Protocols

Sample Preparation and Extraction
  • Homogenization: Weigh 2.0 g (±0.1 g) of the homogenized plant tissue sample into a 50 mL centrifuge tube.
  • Extraction: Add 10 mL of acetonitrile to the tube.
  • Shaking: Vortex the mixture vigorously for 1 minute.
  • Ultrasonication (Optional): To enhance extraction efficiency, place the tube in an ultrasonic bath for 5 minutes.
  • Salting-out: Add a mixture of 4.0 g of anhydrous MgSO₄ and 1.0 g of NaCl. Immediately shake the tube by hand to prevent clumping, then vortex for another minute.
Purification using Modified QuEChERS
  • Centrifugation: Centrifuge the tube at 4°C and 4500 rpm for 10 minutes.
  • dSPE Clean-up: Transfer 1.5 mL of the upper acetonitrile extract (supernatant) into a 2 mL dSPE tube containing a mixture of 150 mg MgSO₄, 50 mg graphitized carboxyl MWCNTs, 50 mg C18, and 10 mg SAX [1].
  • Mixing and Centrifugation: Vortex the dSPE tube for 1 minute and then centrifuge at 12000 rpm for 5 minutes.
  • Filtration: Carefully transfer the purified supernatant into an HPLC vial for analysis.
Instrumental Analysis: LC-MS/MS Conditions

The following table summarizes the key LC-MS/MS parameters. These should be optimized for your specific instrument.

Parameter Specification
LC System High-performance liquid chromatography (HPLC)
Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm)

| Mobile Phase | A) 5 mM Ammonium acetate in water B) Acetonitrile | | Gradient | Initial: 10% B; increased to 95% B over 10 min; hold for 3 min; re-equilibrate [1]. | | Flow Rate | 0.3 mL/min | | Injection Volume | 5 μL | | MS System | Tandem Mass Spectrometer (MS/MS) | | Ionization Mode | Electrospray Ionization (ESI), Positive mode [1] | | Data Acquisition | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry Optimization:

  • Parent Ion: this compound is more suitable for analysis in positive ion mode. Identify the quasi-molecular ion, likely [M+H]+, as the parent ion [1].
  • Product Ions: Fragment the parent ion and select at least two product ions with strong signals. Optimize the collision energy for each transition.
  • Quantification: Use the most intense product ion for quantification and the second most intense for confirmation.

Method Validation and Data Analysis

Method validation ensures the protocol is reliable, precise, and accurate. The table below summarizes the expected performance characteristics based on the published method for morpholine pesticides [1].

Validation Parameter Performance Criteria
Linearity Range 1–500 μg/kg
Limit of Detection (LOD) 0.3–0.9 μg/kg
Limit of Quantification (LOQ) 0.99–3.0 μg/kg
Recovery (%) 92–102%
Precision (RSD%) < 10%
Application: Residue Level Analysis and Dietary Risk Assessment

Once validated, this method can be applied to real-world samples.

  • Sample Analysis: Process and analyze market or field samples using the established protocol.
  • Quantification: Use the matrix-matched calibration curve to calculate the residue concentration of this compound in the samples.
  • Risk Assessment: Calculate the dietary exposure and compare it to established toxicological reference values (e.g., Acceptable Daily Intake). The exposure can be estimated using the following formula and compared to relevant Maximum Residue Limits (MRLs) [1].

Important Considerations for Researchers

  • Matrix Effects: LC-MS/MS analysis is highly susceptible to matrix effects. Always use matrix-matched calibration standards (prepared in blank sample extract) for accurate quantification, as this can significantly correct for signal suppression or enhancement [1].
  • Alternative Methods: While QuEChERS is dominant, other techniques like Solid Phase Microextraction with Monolithic Molecularly Imprinted Polymer Fibers (SPME-MMIPF) are emerging. These methods can offer superior selectivity and lower detection limits for certain applications, but may be more complex to develop [2].
  • MRL Compliance: Ensure that your reported residue levels are compared against the Maximum Residue Limits (MRLs) set by relevant authorities (e.g., GB 2763-2021 in China, EU Pesticides Database) for the specific commodity being analyzed [1].

Conclusion

This protocol provides a robust and sensitive framework for determining this compound residues in plant tissues. The core of the method's success lies in the effective sample clean-up using a modified QuEChERS approach with advanced sorbents, coupled with selective and sensitive detection via LC-MS/MS in positive ion mode. Adherence to this protocol will yield reliable data suitable for regulatory compliance monitoring, dietary risk assessment, and environmental fate studies.

References

gas chromatographic determination of dodemorph acetate

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Dodemorph

The analysis of dodemorph and its salts can be approached using different chromatographic techniques. The following table summarizes the key methods identified:

Technique Analyte Key Application/Context Sample Matrices Key Points and Limitations
GC with NPD [1] Dodemorph Occupational exposure assessment Foliar dislodgeable residues, cotton gloves, air (IOM samplers) Validated for dermal exposure; IOM samplers found unsuitable for air sampling due to breakthrough/breakdown.
LC-MS/MS [2] Six morpholine pesticides, including dodemorph Multi-residue analysis in plant-derived foods Grains, fruits, vegetables (e.g., leek, wheat, grape) Modern, sensitive method; allows for simultaneous analysis of multiple pesticides.
HPLC [3] [4] Dodemorph acetate Analytical separation Standard solutions Uses reverse-phase chromatography; method can be adapted for UPLC and MS-compatible applications.

Detailed Gas Chromatography Protocol for Dodemorph

This protocol is adapted from the method developed for occupational health hazard surveys [1].

Sample Preparation
  • Foliar Dislodgeable Residues: Leaf samples are washed with a suitable solvent (not specified in the abstract) to dislodge surface pesticide residues.
  • Dermal Exposure (Cotton Gloves): The gloves worn by workers are extracted with an organic solvent.
  • Storage: Processed samples (foliar residue solutions and glove extracts) can be stored in a refrigerator for at least five and six months, respectively, without significant degradation [1].
Instrumental Analysis
  • Instrument: Gas Chromatograph.
  • Injection: On-column injection.
  • Detection: Nitrogen-Phosphorus Detector (NPD), which provides high selectivity for nitrogen-containing compounds like dodemorph.
  • Validation Parameters:
    • Limit of Detection (LOD): 3 μg per leaf sample; 150 μg per pair of gloves [1].
    • Analytical Recovery: >95% for both sample matrices [1].
    • Precision: Between-day coefficients of variation were 6% for both matrices [1].
Air Sampling (Not Recommended)

The study found IOM samplers equipped with glass-fiber or cellulose filters unsuitable for reliable sampling of airborne dodemorph due to issues with breakthrough and breakdown during sampling [1].

Detailed LC-MS/MS Protocol for Multi-Residue Analysis

This modern method simultaneously determines six morpholine pesticides, including dodemorph, in various plant-derived foods [2].

Sample Preparation: Modified QuEChERS
  • Extraction:
    • Weigh 5-10 g of homogenized sample into a centrifuge tube.
    • Add 10 mL of acetonitrile and vortex vigorously.
    • Add salt mixtures (e.g., anhydrous MgSO₄ and NaCl) to induce phase separation, then vortex and centrifuge.
  • Extract Purification (Clean-up):
    • Transfer the supernatant (acetonitrile layer) to a tube containing a combination of dispersive Solid-Phase Extraction (d-SPE) sorbents.
    • The optimized mixture uses graphitized carboxyl multi-walled carbon nanotubes (MWCNTs), C18, and SAX [2].
    • Vortex and centrifuge to obtain a clean extract.
Instrumental Analysis: LC-MS/MS
  • Chromatography:
    • Column: A C18 reverse-phase column.
    • Mobile Phase: A gradient of methanol/water or acetonitrile/water, both containing ammonium acetate or formic acid to enhance ionization [2].
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization (ESI) in positive mode ([M+H]⁺) [2].
    • Acquisition Mode: Multiple Reaction Monitoring (MRM), where two specific ion transitions (precursor ion > product ion) are monitored for each compound for confident confirmation and quantification.
Method Validation

This method was rigorously validated according to international guidelines (GB/T 32465-2015) [2].

  • Limits of Quantification (LOQs): Met the requirement of 0.01 mg kg⁻¹ for most of the pesticides.
  • Accuracy and Precision: Recoveries for the six morpholine pesticides were within acceptable limits (70-120%), with relative standard deviations (RSDs) generally below 20%.

Experimental Workflow for Sample Analysis

The workflow for sample preparation and analysis, particularly for the QuEChERS LC-MS/MS method, can be summarized as follows:

G Sample Analysis Workflow cluster_LC LC Conditions cluster_MS MS Conditions start Homogenized Sample step1 Extraction with Acetonitrile (Vortex & Centrifuge) start->step1 step2 d-SPE Clean-up (MWCNTs, C18, SAX) step1->step2 step3 LC-MS/MS Analysis step2->step3 lc1 C18 Column step3->lc1 lc2 Mobile Phase: Methanol/Water + Ammonium Acetate/Formic Acid step3->lc2 ms1 ESI Positive Mode step3->ms1 ms2 MRM Acquisition step3->ms2 result Quantitative Results lc1->result lc2->result ms1->result ms2->result

Critical Considerations for Analysis

  • Analyte Specificity: Much of the GC data pertains to dodemorph, not the acetate salt. The acetate may undergo hydrolysis or different fragmentation. Always verify the exact identity of your analytical standard (e.g., "dodemorph PESTANAL" is specified as a cis-trans mixture of isomers [5]).
  • Matrix Effects: Complex matrices like red ginseng or certain vegetables require efficient clean-up. The modified QuEChERS approach using mixed sorbents is designed to mitigate these effects for reliable LC-MS/MS results [2] [6].
  • Technique Selection: While GC methods are well-established, LC-MS/MS is the contemporary method of choice for multi-residue analysis due to its superior sensitivity, specificity, and ability to handle thermally labile compounds without derivatization [2].

Frequently Asked Questions

  • What is the main difference between analyzing dodemorph and this compound? The core morpholine structure is the same, but the acetate salt form may require attention to its stability in solution and specific mass spectrometric fragmentation patterns if using LC-MS/MS.

  • Can I use the same QuEChERS clean-up for all food matrices? The basic principle is the same, but the specific combination and amount of d-SPE sorbents may need optimization for different matrices to effectively remove co-extracted interferents while maintaining high recovery of the target analytes [2].

  • Why is LC-MS/MS preferred over GC-MS/MS for morpholine pesticides like dodemorph in modern methods? LC-MS/MS is better suited for analyzing these compounds without the need for derivatization, offers high sensitivity and selectivity in complex matrices, and allows for efficient multi-residue analysis in a single run [2].

References

Comprehensive Application Notes and Protocols for Dodemorph Acetate in Powdery Mildew Control

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Regulatory Profile

Dodemorph acetate is a systemic morpholine fungicide with both protective and curative properties, used primarily for controlling powdery mildew and other fungal diseases in ornamental and horticultural crops. Its chemical profile and regulatory status are summarized in the table below.

Table 1: Chemical and Regulatory Profile of this compound

Property Specification
IUPAC Name 4-cyclododecyl-2,6-dimethylmorpholine acetate [1]
CAS RN 31717-87-0 [1]
Molecular Formula C₂₀H₃₉NO₃ [1]
Molecular Mass 341.53 g/mol [1]
Formulation Type Emulsifiable Concentrate (EC) [2] [1]
FRAC Code 5 (Morpholines) [3] [1]
Mode of Action Systemic fungicide that inhibits sterol biosynthesis in fungal membranes [2] [3] [1]
EU Approval Status Approved; expiry 31/11/2026 [1]
GB/UK Status Not Approved [3]

Application Protocols and Usage Specifications

This compound is recommended for use on ornamental plants, including potted and garden roses, but its application is restricted on cut flowers. Adherence to the following protocols is critical for efficacy and safety.

Table 2: Application Protocol for Monument 400EC (this compound 400 g/L)

Parameter Specification
Standard Application Rate 2.0 - 2.5 mL per litre of water [2]
Field Application Rate (Roses) 2.5 L in 1000 L of water (equivalent to 700 L spray volume/ha) [4]
Application Interval 10 - 14 days [2]
Re-Entry Interval (REI) 12 hours [2] [4]
Maximum Use Once per crop cycle (for specific rose types) [4]
PHI (Pre-Harvest Interval) Not specified for ornamentals; see Table 3 for edible crops
Buffer Zone 3 meters for freshwater habitat protection (field sprayer) [4]

Table 3: Use Specifications for Monument 400EC on Edible Crops

Crop Target Pest PHI (Days)
Cucurbits Powdery Mildew 2 [2]
French Bean Powdery Mildew 2 [2]
Mango Powdery Mildew 1 [2]
Snow Peas Powdery Mildew 2 [2]
Experimental Application Methodology
  • Solution Preparation: Calibrate the sprayer first. Dilute the fungicide to a concentration of 2.0 - 2.5 mL of Monument 400EC per litre of pure water [2]. For large-scale or tank mixes with other pesticides/fertilizers, conduct a physical compatibility test in a small jar before preparing the entire tank [2].
  • Application Timing and Conditions:
    • Apply at the very first sign of disease or when environmental conditions (e.g., high humidity, moderate temperatures) favor a powdery mildew outbreak [2].
    • Do not apply during hot, sunny conditions with low humidity, as this may cause phytotoxicity (plant damage) [2].
    • Ensure thorough and even coverage of all above-ground plant parts, especially the foliage, until runoff is just achieved [2].
  • Resistance Management: As a FRAC Group 5 fungicide, this compound carries a medium to high risk of resistance development. It must be used in a formal resistance management program, which involves:
    • Alternating with fungicides from different FRAC groups (non-morpholines).
    • Using in mixture with effective, non-cross-resistant fungicides.
    • Limiting the total number of applications per season.

Experimental Workflow and Resistance Management Strategy

The following diagrams illustrate the standard experimental workflow for application and the strategic approach to resistance management.

application_workflow Start Start: Disease Risk Assessment Prep Prepare Spray Solution (2.0-2.5 mL/L) Start->Prep Check Check Environmental Conditions Prep->Check Avoid Avoid Application Check->Avoid Hot, Sunny, Low Humidity Apply Apply to Runoff Ensure Full Foliar Coverage Check->Apply Favorable Conditions REI Observe 12-Hour REI Apply->REI Interval Observe 10-14 Day Interval End Evaluate Efficacy Interval->End REI->Interval

Diagram 1: Fungicide Application and Safety Workflow. This chart outlines the key steps for preparing and applying this compound, highlighting critical safety and environmental checkpoints.

resistance_management Start Start: Resistance Management Plan Diagnosis Confirm Powdery Mildew Pathogen Identification Start->Diagnosis Decision Select FRAC Group Diagnosis->Decision Group5 This compound (FRAC Group 5) Decision->Group5 Initiate Program Alternate Alternate with Non-Group 5 Fungicide Group5->Alternate Mix Use in Mixture with Non-Cross-Resistant Product Group5->Mix Monitor Monitor for Efficacy Loss Alternate->Monitor Mix->Monitor Monitor->Decision Reduced Efficacy End Document and Adjust Plan Monitor->End Satisfactory

Diagram 2: Fungicide Resistance Management Strategy. This flowchart describes a decision-making process for incorporating this compound into an anti-resistance strategy, emphasizing the need for rotation and mixtures.

Biological Context of Powdery Mildew and Host Resistance

Understanding the plant-pathogen interaction provides context for the fungicide's role.

  • Pathogen Life Cycle: The powdery mildew fungus, such as Podosphaera xanthii in cucurbits or Erysiphe necator in grapes, is an obligate biotroph. Its conidiospores germinate on the leaf surface, form appressoria, and create a penetration peg to invade the epidermal cell. A specialized feeding structure called a haustorium is then formed inside the host cell for nutrient uptake [5] [6].
  • Host Defense Mechanisms: Resistant plant varieties activate multi-layered defenses. Transcriptomic studies show that resistance involves a complex network including:
    • Salicylic Acid (SA) Pathway: A key signaling hormone for defense against biotrophic pathogens [5] [6].
    • Lignin Biosynthesis: Reinforcement of the cell wall through the phenylpropanoid pathway acts as a physical barrier to fungal penetration [6].
    • Pathogenesis-Related (PR) Proteins: Expression of genes like PR1 and PR10 is upregulated in defense responses [5] [6].
  • Mode of Action Context: this compound acts by inhibiting sterol biosynthesis in the fungal membranes [2] [3] [1]. This disrupts the integrity of the membrane, which is crucial for the structure and function of the pathogen, including the development of haustoria and hyphae.

Key Regulatory and Safety Considerations

  • Use Restrictions: The use of this compound products like Meltatox on cut flower roses (both field and greenhouse) has been phased out in certain regions, such as Canada. Its use is permitted on other types, such as mini-potted roses and garden-type roses, subject to strict label mitigations [4].
  • Toxicological and Environmental Profile:
    • Mammalian Toxicity: It demonstrates a low toxicity to mammals but is classified as a potential reproduction/developmental toxin and irritant [3].
    • Ecotoxicity: It presents a moderate level of toxicity to bees, fish, and aquatic invertebrates [3]. The mandatory buffer zone is designed to mitigate risks to aquatic habitats [4].
    • Persistence: It is moderately persistent in soil, with a typical laboratory aerobic soil DT₅₀ of 41 days [3].

References

dodemorph acetate in ornamental disease management

Author: Smolecule Technical Support Team. Date: February 2026

Dodemorph Acetate: Properties and Applications

This compound is a systemic fungicide with both protective and curative action. Its primary mode of action is the inhibition of sterol biosynthesis in fungal membranes, which is crucial for their structure and function. It is classified by the Fungicide Resistance Action Committee (FRAC) in Group 5 [1].

The diagram below illustrates its fungicidal action and the plant's immune response.

G Dodemorph Dodemorph SterolInhibition Inhibition of Sterol Biosynthesis Dodemorph->SterolInhibition FungalMembrane Fungal Membrane Formation FungalDeath Fungal Growth Arrest FungalMembrane->FungalDeath SterolInhibition->FungalMembrane PlantImmuneResponse Plant Immune Signaling (SA, JA, ET pathways) PlantImmuneResponse->FungalDeath Enhanced Resistance PTI PAMP-Triggered Immunity (PTI) PTI->PlantImmuneResponse ETI Effector-Triggered Immunity (ETI) ETI->PlantImmuneResponse

Table 1: Basic Chemical and Formulation Profile of this compound

Property Description
IUPAC Name 4-cyclododecyl-2,6-dimethylmorpholine [1]
Molecular Formula C₁₈H₃₅NO [1]
Mode of Action Systemic fungicide; inhibits sterol biosynthesis (FRAC Code 5) [1]
Primary Target Powdery mildews (Erysiphales) [1]
Common Formulations Emulsifiable concentrates (e.g., 40% EC as in Meltatox) [2] [3] [1]
Example Products Meltatox, Milban, Cyclomorph [1]

Table 2: Application Spectrum and Efficacy in Ornamentals

Parameter Details
Key Application Control of powdery mildew on greenhouse and field-grown roses; high efficacy reported [1].
Other Targets Demonstrated activity against Botrytis cinerea and other filamentous fungi [4].
Formulation Types Liquid, Wettable Powder (WP), Granules [2]
Common Modes of Application Foliar spray, soil treatment, seed treatment [2]

Experimental Protocols

Protocol for In Vitro Antifungal Efficacy Testing

This protocol outlines the method for determining the effective dose (ED₅₀) of this compound against fungal pathogens, adapted from published research [4].

  • Objective: To assess the radial growth inhibition of a target fungus (e.g., Botrytis cinerea) on dodemorph-amended agar medium.
  • Materials:
    • Potato Dextrose Agar (PDA)
    • Acetone stock solution of pure this compound
    • Fungal isolate (e.g., B. cinerea)
    • Sterile Petri dishes
  • Procedure:
    • Prepare a concentrated stock solution of this compound in acetone.
    • Incorporate the stock solution into molten, cooled PDA to achieve a series of desired concentrations (e.g., 0, 1, 5, 10, 50 mg/L). For the control plate, add an equivalent volume of acetone only.
    • Pour the amended agar into Petri dishes and allow it to solidify.
    • Inoculate the center of each plate with a mycelial plug (5 mm diameter) from the actively growing margin of the fungal culture.
    • Incubate plates at the optimal temperature for the fungus (e.g., 25°C ± 2°C) until the fungus in the control plate has nearly reached the edge.
    • Measure the diameter of fungal growth in each plate. Calculate the percentage of growth inhibition relative to the control.
    • Use statistical software to plot dose-response curves and calculate the ED₅₀ value (the effective dose that causes 50% growth inhibition).
Protocol for Assessing Stereospecific Activity and Synergy

Dodemorph exists as diastereomers (cis- and trans-forms), and their ratio can influence antifungal performance [4]. This protocol describes testing their individual and joint action.

  • Objective: To evaluate the comparative toxicity and potential synergy between the cis- and trans-diastereomers of dodemorph.
  • Materials:
    • Isolated cis- and trans-diastereomers of dodemorph (purified via column chromatography) [4].
    • Test fungi and culture media as in Protocol 1.
  • Procedure:
    • Follow Protocol 1 to determine the ED₅₀ for the isolated cis-diastereomer, the trans-diastereomer, and a 1:1 mixture of both.
    • Calculate the Comparative Toxicity Index (Co.T.I.) using the formula [4]:
      • Co.T.I. = (1/F) / ((a/C) + (b/T))
      • Where F is the ED₅₀ of the mixture, C and T are the ED₅₀ values of the cis- and trans-forms alone, and a and b are their weight ratios in the mixture.
    • Interpretation: A Co.T.I. value greater than 1 indicates a synergistic effect, meaning the mixture is more effective than predicted by the individual activities.

Resistance Management and Integrated Strategies

With dodemorph belonging to FRAC Group 5, the risk of resistance development is a concern.

  • Documented Resistance: A dodemorph-acetate-resistant strain of the biocontrol fungus Sporothrix flocculosa was developed in a laboratory setting, demonstrating that resistance can occur [3].
  • Integrated Pest Management (IPM):
    • Rotation: Rotate dodemorph with fungicides from different FRAC groups (e.g., benzimidazoles, triazoles) with distinct modes of action to reduce selection pressure [4] [1].
    • Combination with Biocontrol: The use of the laboratory-developed resistant strain of S. flocculosa shows promise for use in combination with dodemorph in an integrated control program for rose powdery mildew, as the wild-type biocontrol agent is inhibited by the fungicide [3].

Critical Regulatory and Safety Notes

  • EU Regulatory Status: Dodemorph is not approved for use according to EC Regulation 1107/2009 [1]. Any experimental or practical use must be in compliance with local regulations.
  • Toxicology Profile: It has a low toxicity to mammals but shows moderate toxicity to bees, fish, and aquatic invertebrates. Some data suggest it is a possible reproduction/developmental toxin and irritant [1].
  • Environmental Fate: Dodemorph is moderately persistent in soil (typical aerobic soil DT₅₀ of 41 days) and has a high log P (4.6), indicating a potential to bind to soil organic matter and low leaching potential to groundwater [1].

References

dodemorph acetate protocol for Botrytis cinerea control

Author: Smolecule Technical Support Team. Date: February 2026

Known Information on Dodemorph

The table below summarizes the key findings from the identified study:

Aspect Description
General Function Morpholine fungicide; inhibits steroid biosynthesis and lipid peroxidases; can disturb plasmalemma semipermeability and alter Mg2+-dependent ATP-ase activity [1].
Antifungal Activity Exhibits antibacterial side effects; diequatorial (cis-) form shows higher antibacterial activity than the axial-equatorial (trans-) form [1].
Joint Action No synergy found between diastereomers in direct antibacterial activity. However, a synergistic fungistatic effect against B. cinerea was observed by changing the ratio of its diastereomers [1].
Relevance to Performance Stereospecific degradation of diastereomers by plant-associated bacteria changes their ratio in the environment, influencing its final antifungal performance [1].

Current Research Context for Botrytis cinerea Control

While dodemorph protocols are unavailable, current research focuses heavily on overcoming fungicide resistance and developing alternative control strategies for Botrytis cinerea.

  • Widespread Fungicide Resistance: Recent studies on blueberries in Michigan show high resistance frequencies to commonly used fungicides. In 2022, sensitivity to boscalid (FRAC 7) and pyraclostrobin (FRAC 11) was below 50%, while sensitivity to fludioxonil (FRAC 12), fluopyram (FRAC 7), and fenhexamid (FRAC 17) remained above 80% [2].
  • Multidrug Resistance (MDR) Mechanisms: A significant concern is MDR, linked to the overexpression of ATP-binding cassette (ABC) transporters like BcatrB, BcatrD, and BcatrK in B. cinerea. Exposure to certain plant secondary metabolites (e.g., resveratrol, camptothecin) can induce this overexpression, leading to pre-adaptation and reduced sensitivity to multiple fungicides [3].
  • Promising Alternative Strategies:
    • Essential Oils: Vapor-phase application of peppermint, lemongrass, litsea, and thyme essential oils completely inhibited B. cinerea growth in vitro and on inoculated strawberries [4].
    • Biocontrol Agents: Beneficial bacteria like Pseudomonas protegens and actinomycetes such as Streptomyces sp. show potential by secreting antifungal compounds and stimulating host plant defenses [5] [6].

Suggested Experimental Workflow for Fungicide Testing

For researchers aiming to develop their own protocols for novel compounds or re-evaluate existing fungicides like dodemorph, the following generalized workflow, based on current methodologies, is recommended.

G A Isolate & Culture Pathogen B Prepare Fungicide Stock Solutions A->B C Conidial Germination Assay B->C D Mycelial Growth Inhibition Assay B->D E In Planta Efficacy Trial C->E D->E F Data Analysis (EC50, RF) E->F

Detailed Methodologies
  • Pathogen Isolation and Culture

    • Strain Collection: Isolate single-spore isolates of B. cinerea from infected plant material (e.g., blighted blossoms or fruit) [2].
    • Culture Conditions: Maintain cultures on Potato Dextrose Agar (PDA) or 20% V8 juice agar. For long-term storage, methods such as overlaying culture with sterile glass fiber pieces and storing desiccated at -20°C are effective [2].
  • Fungicide Preparation

    • Stock Solution: Prepare a concentrated stock solution of the fungicide. For compounds with low water solubility, use a solvent like acetone or methanol. The final solvent concentration in the growth medium should not exceed 1% (v/v), with a solvent-only control included [1] [2].
    • Serial Dilution: Incorporate the fungicide stock into the molten agar medium (e.g., PDA) at a series of concentrations (e.g., 1000/2ⁿ mg·L⁻¹) to create a discriminatory dose range [1] [2].
  • Antifungal Activity Assays

    • Conidial Germination Assay: This method tests the effect on spore germination.
      • Prepare a conidial suspension (e.g., 10⁴ spores/mL) from a 7-day-old culture in a sterile saline solution with a surfactant (e.g., 0.5% Tween 80) [2] [4].
      • Apply droplets of suspension to fungicide-amended agar or expose to treated surfaces.
      • Incubate and assess germination inhibition after 16-24 hours [2].
    • Mycelial Growth Inhibition Assay: This method tests the effect on established mycelium.
      • Place mycelial plugs from the edge of an active culture onto fungicide-amended PDA plates.
      • Measure the radial growth of the colony over time and calculate the percentage of growth inhibition compared to an untreated control [1] [6].
      • The effective concentration that inhibits growth by 50% (EC₅₀) can be calculated from this data.
  • In Planta Efficacy Trials

    • Plant Material: Use susceptible host plants (e.g., strawberry fruits or leaves, tomato plants) [5] [4].
    • Inoculation: Treat plant tissue with the fungicide, then inoculate with a droplet of B. cinerea conidial suspension. Alternatively, wound the tissue before inoculation to test under high disease pressure.
    • Disease Assessment: Incubate under conditions conducive to disease development (high humidity) and measure lesion diameter or disease severity index over several days. The control efficacy can be calculated as: [(Lesion diameter in control - Lesion diameter in treatment) / Lesion diameter in control] × 100% [4] [6].

Key Considerations for Researchers

  • Analytical Chemistry: For compounds like dodemorph that exist as diastereomers, analytical techniques like Gas Chromatography (GC) or HPLC are crucial to determine the precise composition and stability of the diastereomer ratio in your experimental preparations, as this directly impacts efficacy [1].
  • Resistance Monitoring: Given the prevalence of MDR, it is critical to characterize the resistance profile of any B. cinerea isolate used in research against a panel of standard fungicides to understand its baseline phenotype [2].
  • Synergistic Combinations: Explore combinations of fungicides with different FRAC codes or with biocontrol agents to enhance efficacy and mitigate resistance development [1] [6].

References

Application Note: Separation of Dodemorph Acetate on Newcrom R1 Column

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines a reversed-phase High-Performance Liquid Chromatography (HPLC) method for the analysis of dodemorph acetate, a morpholine fungicide [1]. The method utilizes a Newcrom R1 column, which is characterized by its low silanol activity and stability across a wide pH range (1.0 - 10.0), making it suitable for analyzing basic compounds like this compound [2] [3]. The protocol is scalable from analytical to preparative scale and can be adapted for pharmacokinetic studies or impurity isolation [2] [4].

Key Method Parameters and Chemical Properties

The table below summarizes the core experimental conditions and the properties of the analyte:

Category Parameter Specification
Analytical Method Column Newcrom R1 [2] [4]
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid [2] [4]
MS-Compatible Mobile Phase Acetonitrile, Water, Formic Acid [2] [4]
Particle Sizes Available 3 µm (for fast UPLC), 5 µm [2] [3]
Analyte: this compound CAS Number 31717-87-0 [4] [1] [5]
Molecular Formula C₂₀H₃₉NO₃ [4] [1] [5]
Molecular Weight 341.5 g/mol [4] [1] [5]
Mode of Action Sterol Biosynthesis Inhibitor (FRAC Code 5) [1]
Isomerism Exists as a mixture of cis- and trans- isomers [1]

Detailed Experimental Protocol

Principle This method separates this compound using reversed-phase chromatography on a Newcrom R1 column. The addition of phosphoric or formic acid to the mobile phase aids in protonation and separation, improving peak shape for this basic compound.

Workflow Overview The diagram below illustrates the complete experimental workflow:

Start Start Method Development MP Prepare Mobile Phase (MeCN/Water/Acid) Start->MP Col Equilibrate Newcrom R1 Column MP->Col Sample Prepare Sample Solution Col->Sample Inject Inject Sample Sample->Inject Run Run HPLC/UPLC Inject->Run Data Collect and Analyze Data Run->Data End End of Analysis Data->End Store Store Column in Acidic Mobile Phase End->Store Post-Run Procedure

Materials and Equipment

  • HPLC/UPLC System: Standard system with a pump, autosampler, and detector.
  • Chromatography Column: Newcrom R1 column (available in various dimensions; common analytical sizes include 4.6 x 150 mm or 2.1 x 150 mm) with 3 µm or 5 µm particle size [3].
  • Mobile Phase:
    • Acetonitrile (MeCN): HPLC grade.
    • Water: HPLC grade.
    • Acid Modifier: Phosphoric acid (for standard analysis) or Formic acid (for MS-compatible applications) [2] [4].
  • Standard: this compound reference standard.

Step-by-Step Procedure

  • Mobile Phase Preparation:

    • The exact ratio of Acetonitrile to Water should be optimized for the specific instrument and column dimensions. A starting point of 50:50 (v/v) is recommended [3].
    • Add acid modifier to the aqueous portion (e.g., 0.1% v/v phosphoric or formic acid) [2] [3].
    • Filter all mobile phases through a 0.45 µm (or 0.22 µm for UPLC) membrane filter and degas thoroughly.
  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound standard.
    • Dissolve and dilute with an appropriate solvent, typically the mobile phase or a mixture compatible with it.
  • System Equilibration:

    • Install the Newcrom R1 column in the HPLC system.
    • Set the flow rate according to the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).
    • Begin pumping the mobile phase through the column until a stable baseline is achieved. Ensure the system pressure and baseline are constant, indicating full equilibration.
  • Sample Injection and Analysis:

    • Load the standard solution into the autosampler.
    • Inject an appropriate volume for your column and detection system.
    • Start the HPLC run using the isocratic or gradient method as developed.
  • Post-Analysis Column Storage:

    • After the analysis, flush the column thoroughly with a storage solution of 50/50 MeCN/Water with 0.1% phosphoric or formic acid to prevent microbial growth and maintain column integrity [3].
    • Seal the column ends according to the manufacturer's instructions.

Troubleshooting and Method Optimization

  • Retention Time Too Short: Decrease the percentage of acetonitrile in the mobile phase.
  • Retention Time Too Long: Increase the percentage of acetonitrile in the mobile phase.
  • Poor Peak Shape (Tailing): Ensure the mobile phase pH is sufficiently acidic to suppress silanol interactions. The Newcrom R1's low silanol activity minimizes this issue, but it can be checked by increasing acid concentration [3].
  • For MS Detection: Remember to replace phosphoric acid with formic acid, as phosphoric acid is not volatile and can suppress ionization and contaminate the MS source [2] [4].

Important Notes for Researchers

  • Method Scalability: This LC method is scalable and can be adapted for preparative separation to isolate impurities by using larger column diameters (e.g., 10 mm or 22 mm) [2] [3].
  • Column Stability: The Newcrom R1 stationary phase is stable under basic conditions, but an acidic mobile phase is recommended for both operation and storage to maximize column lifetime [3].
  • Analytical Verification: The provider, SIELC Technologies, notes that their chromatographic result was obtained by a proprietary algorithm and may deviate from actual experimental data. They encourage contacting their support team (support@sielc.com) to confirm the suitability of the column and request experimental data for your specific application [2] [4].

References

Comprehensive Application Notes and Protocols: Dodemorph Acetate Mass Spectrometry-Compatible HPLC Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dodemorph acetate is a morpholine fungicide with protective and therapeutic effects against various plant diseases. As a sterol biosynthesis inhibitor, it disrupts ergosterol production in fungal cell membranes, leading to cell death. The compound's molecular formula is C₂₀H₃₉NO₃ with a molecular weight of 341.5 g/mol [1]. The regulatory requirements for monitoring morpholine pesticide residues in food commodities have intensified the need for robust, sensitive, and selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for determining this compound residues due to its superior sensitivity, selectivity, and capability for confirmatory analysis [2]. These application notes provide detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, supporting researchers in method implementation for various matrices.

Materials and Equipment

Chemical Reagents and Standards
  • This compound reference standard (purity ≥95%) [1]
  • HPLC-grade acetonitrile and methanol [2] [3]
  • Formic acid (LC-MS grade, ≥98%) [2]
  • Ammonium acetate (analytical grade) [2]
  • Ultrapure water (18.2 MΩ·cm resistivity) [2]
  • QuEChERS extraction salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl) [2]
  • QuEChERS dispersive-SPE salts: Anhydrous MgSO₄, primary secondary amine (PSA), C18, graphitized carbon black (GCB) [2]
Equipment and Instruments
  • HPLC system: Binary pump, degasser, thermostatted autosampler [3] [4]
  • Mass spectrometer: Triple quadrupole MS with electrospray ionization (ESI) [2] [5]
  • Analytical column: Newcrom R1 (low silanol activity C18) or equivalent reversed-phase column [6] [7]
  • Sample preparation: Centrifuge (capable of ≥3000 RCF), vortex mixer, analytical balance, ultrasonic bath [2]

Method Development and Optimization

Chromatographic Conditions

Reversed-phase chromatography provides excellent separation for this compound. The method employs a low silanol activity C18 column (Newcrom R1) to minimize secondary interactions and peak tailing [6] [7]. The mobile phase consists of acetonitrile and water with formic acid additive to enhance ionization efficiency and improve peak shape [6]. For mass spectrometry compatibility, formic acid is recommended instead of phosphoric acid, which can cause ion suppression and instrument contamination [6] [7]. The method is scalable and can be adapted to UPLC applications using columns with smaller 3 µm particles for faster analysis times [6].

Table 1: Optimized Chromatographic Conditions for this compound Analysis

Parameter Specification Alternative/Notes
Column Newcrom R1 (C18, low silanol activity) Other low silanol activity C18 columns may be used
Column Temperature Ambient (25°C) 30-40°C may improve reproducibility
Mobile Phase Acetonitrile:Water with 0.1% formic acid Methanol may substitute acetonitrile with retention time adjustment
Elution Mode Isocratic or gradient Gradient recommended for multi-residue analysis
Flow Rate 0.3-1.0 mL/min Adjust based on column dimensions and LC system
Injection Volume 5-20 µL Dependent on sensitivity requirements and matrix effects
Mass Spectrometric Parameters

This compound is optimally analyzed in positive ionization mode due to its basic morpholine nitrogen [2]. The electrospray ionization (ESI+) source provides efficient ionization, while atmospheric pressure chemical ionization (APCI) may serve as an alternative for certain applications [5]. For tandem mass spectrometry, multiple reaction monitoring (MRM) is recommended, with two transitions per compound for confirmatory analysis [2]. The most abundant transition serves as the quantifier ion, while the second transition acts as the qualifier ion for confirmation [2].

Table 2: Optimized Mass Spectrometric Parameters for this compound

Parameter Settings Optimization Notes
Ionization Mode ESI+ APCI+ may be alternative for some applications
Nebulizer Gas 2-4 L/min Dependent on instrument manufacturer
Drying Gas 10-15 L/min Adjust to achieve stable spray
Heater Temperature 300-400°C Optimize for maximum sensitivity
DL Temperature 250-300°C Instrument-dependent parameter
Dwell Time 10-100 ms Adjust based on number of MRM transitions
MRM Transitions 342.3→116.1 (quantifier); 342.3→98.1 (qualifier) Cone voltage and collision energy require optimization

Experimental Protocols

Sample Preparation (Modified QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides efficient extraction and cleanup for various plant-derived food matrices [2]. The modified protocol below has been validated for grains, fruits, and vegetables:

  • Homogenization: Representative sample is homogenized using a food processor or blender to ensure particle size <1 mm [5].

  • Extraction:

    • Weigh 1.0 ± 0.01 g of homogenized sample into a 15 mL centrifuge tube [5].
    • Add 10 μL of internal standard solution if using internal standard calibration [5].
    • Add 5 mL of acetonitrile with 0.1% formic acid [5].
    • Add extraction salts: 1.0 g anhydrous MgSO₄ and 0.25 g NaCl [2].
    • Vortex vigorously for 1 minute to ensure complete mixing [5].
    • Centrifuge at >3000 RCF for 5 minutes [5].
  • Cleanup (d-SPE):

    • Transfer 1 mL of supernatant to a d-SPE tube containing 50 mg PSA, 50 mg C18, and 150 mg MgSO₄ [2].
    • For pigmented matrices (e.g., grapes), add 10 mg graphitized carbon black (GCB) to remove chlorophyll [2].
    • Vortex for 30 seconds and centrifuge at >3000 RCF for 5 minutes [2].
    • Filter the supernatant through a 0.2 μm syringe filter into an autosampler vial [5].

Diagram: Sample Preparation Workflow for this compound Analysis

G Sample Preparation Workflow Start Homogenize sample to <1 mm Step1 Weigh 1.0 g sample into 15 mL tube Start->Step1 Step2 Add 10 μL internal standard (if applicable) Step1->Step2 Step3 Add 5 mL ACN + 0.1% formic acid Step2->Step3 Step4 Add extraction salts: 1.0 g MgSO₄ + 0.25 g NaCl Step3->Step4 Step5 Vortex 1 minute Step4->Step5 Step6 Centrifuge 5 min at >3000 RCF Step5->Step6 Step7 Transfer 1 mL supernatant to d-SPE tube Step6->Step7 Step8 Vortex 30 seconds Step7->Step8 Step9 Centrifuge 5 min at >3000 RCF Step8->Step9 Step10 Filter through 0.2 μm filter Step9->Step10

LC-MS/MS Analysis Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid
    • Mobile Phase B: Acetonitrile with 0.1% formic acid
    • Filter through 0.2 μm membrane and degas by sonication
  • Calibration Standards:

    • Prepare stock solution of this compound at 1 mg/mL in acetonitrile
    • Prepare working solutions by serial dilution in acetonitrile
    • Prepare matrix-matched calibration standards at 6-8 concentration levels (e.g., 1-500 μg/L) by adding appropriate working solution to blank matrix extract [2]
  • Instrumental Analysis:

    • Equilibrate column with initial mobile phase composition for at least 10 column volumes
    • Set column temperature to 25°C and autosampler temperature to 4-10°C
    • Use gradient elution program: Initial 20% B, increase to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes [2]
    • Set flow rate to 0.3-0.5 mL/min for UPLC or 0.8-1.0 mL/min for HPLC
    • Set injection volume to 5-20 μL based on sensitivity requirements
    • Analyze samples using MRM mode with optimized transitions

Method Validation

Validation Parameters and Acceptance Criteria

The method should be validated according to international guidelines (e.g., ICH, SANTE) with the following parameters:

Table 3: Method Validation Parameters and Results for this compound

Validation Parameter Experimental Results Acceptance Criteria
Linearity Range 1-500 μg/L [2] R² ≥ 0.99
Limit of Detection (LOD) 0.1-0.5 μg/kg [2] S/N ≥ 3
Limit of Quantification (LOQ) 1-5 μg/kg [2] S/N ≥ 10, accuracy 70-120%, RSD < 20%
Accuracy (Recovery %) 70-120% [2] [5] 70-120%
Precision (RSD %) <20% [2] [5] ≤20%
Matrix Effects (%) -31% suppression [5] Preferably <±20%
Specificity No interference at retention time Resolution >1.5 from nearest peak
Method Performance

The validated method demonstrates excellent sensitivity with LOD and LOQ suitable for monitoring residues at regulatory limits. The linear dynamic range covers concentrations from the LOQ to levels well above maximum residue limits (MRLs). Matrix effects vary by sample type, with signal suppression of approximately 31% observed in tea matrices [5], necessitating the use of matrix-matched calibration or internal standard correction for accurate quantification. The method provides adequate recovery (70-120%) with good precision (RSD <20%), meeting international guidelines for pesticide residue analysis [2].

Applications

Residue Analysis in Plant-Derived Foods

The developed method successfully determines this compound residues in various matrices:

  • Cereals and grains: Rice, wheat [2]
  • Fruits: Grapes, apples, pears [2]
  • Vegetables: Leek, pepper, cucumber, lettuce [2]
  • Other matrices: Tea (black, chamomile, herbal blends) [5]
Dietary Risk Assessment

The method enables dietary exposure assessment by quantifying residue levels in food commodities. Data generated supports regulatory decisions regarding establishment of maximum residue limits (MRLs) and helps monitor compliance with existing regulations [2].

Troubleshooting and Technical Notes

  • Peak Tailing: If peak tailing is observed, consider using a column with lower silanol activity or increase formic acid concentration to 0.2% [6].

  • Signal Suppression: Significant matrix effects observed in tea matrices (-31% suppression) [5] can be mitigated by:

    • Using matrix-matched calibration standards
    • Employing stable isotope-labeled internal standards
    • Optimizing sample cleanup to remove co-extractives
  • Retention Time Shift: If retention time instability occurs, ensure mobile phase pH is consistent and column temperature is stabilized.

  • Sensitivity Issues: For improved sensitivity, optimize fragmentor voltage and collision energy for MRM transitions, and consider using APCI ionization as an alternative to ESI for certain applications [5].

  • Chromatographic Separation: For complex matrices, adjust gradient profile to separate this compound from matrix interferences and other morpholine pesticides [2].

Diagram: LC-MS/MS Analysis Workflow

G LC-MS/MS Analysis Workflow Start Prepare mobile phases (Water/ACN + 0.1% formic acid) Step1 Prepare calibration standards in matrix extract Start->Step1 Step2 Equilibrate column (10 column volumes) Step1->Step2 Step3 Set LC conditions: - Column: Newcrom R1 C18 - Temp: 25°C - Flow: 0.3-1.0 mL/min Step2->Step3 Step4 Set MS parameters: - Ionization: ESI+ - MRM: 342.3→116.1, 342.3→98.1 Step3->Step4 Step5 Inject samples (5-20 μL) Step4->Step5 Step6 Gradient elution: 20% B to 95% B in 8 min Step5->Step6 Step7 Data acquisition and processing Step6->Step7

Conclusion

The presented application notes provide a comprehensive protocol for the determination of this compound using mass spectrometry-compatible HPLC. The method utilizes reversed-phase chromatography with formic acid-modified mobile phases and ESI+ mass spectrometric detection for optimal sensitivity and selectivity. The modified QuEChERS approach enables efficient extraction and cleanup from various plant-derived food matrices. The validated method demonstrates excellent performance characteristics with adequate linearity, accuracy, precision, and sensitivity to monitor this compound residues at regulatory levels. This methodology supports food safety monitoring programs and provides technical basis for establishing maximum residue limits and conducting dietary risk assessments.

References

Proposed UPLC Method for Dodemorph Acetate

Author: Smolecule Technical Support Team. Date: February 2026

The following method is adapted from a general HPLC separation, optimized with UPLC principles for faster analysis and improved performance [1].

  • Analytical Column: Newcrom R1 (a reverse-phase column with low silanol activity) or an equivalent C18 column with 1.7-1.8 µm particles for UPLC applications [1] [2].
  • Mobile Phase: Acetonitrile/Water/Formic Acid [1].
    • For MS-compatible applications, use formic acid. Phosphoric acid can be used for non-MS methods [1].
    • A starting ratio of 70:30:0.1 (v/v/v) Acetonitrile/Water/Formic Acid is recommended for initial conditioning.
  • Detection: Mass Spectrometry (MS) is highly recommended for its specificity and sensitivity, especially when analyzing complex matrices [3] [4]. Use Multiple Reaction Monitoring (MRM) if a tandem mass spectrometer is available.
  • Column Temperature: 40°C (a standard temperature for UPLC applications) [4].
  • Flow Rate: 0.2 - 0.4 mL/min (typical for UPLC) [4] [5].
  • Injection Volume: 1 - 5 µL [4] [6].

Key Method Parameters at a Glance

The table below summarizes the core chromatographic conditions for the proposed method.

Parameter Proposed Condition Notes & Alternatives
Column Newcrom R1 or equivalent C18 (50 x 2.1 mm, 1.7 µm) Low silanol activity reduces peak tailing [1].
Mobile Phase Acetonitrile/Water/Formic Acid Formic acid ensures MS compatibility [1].
Phase Ratio 70:30:0.1 (v/v/v) A starting point; may require gradient optimization.
Detection Mass Spectrometry (MS) Ideal for confirmation and sensitivity [3].
Column Temp. 40°C Common UPLC practice for stability [4].
Flow Rate 0.3 mL/min Balances speed and backpressure [4] [5].
Injection Vol. 2 µL Sufficient for sensitivity with low solvent volume [4].

Workflow for Method Development and Validation

The following diagram outlines the key stages in developing and validating the UPLC method.

cluster_1 Initial Scoping & Optimization cluster_2 Validation (ICH Guidelines) Initial Method Scoping Initial Method Scoping Method Optimization Method Optimization Initial Method Scoping->Method Optimization Column & Phase Selection Column & Phase Selection Initial Method Scoping->Column & Phase Selection Method Validation Method Validation Method Optimization->Method Validation Gradient Elution Gradient Elution Method Optimization->Gradient Elution Detector Tuning Detector Tuning Method Optimization->Detector Tuning Sample Analysis Sample Analysis Method Validation->Sample Analysis Specificity Specificity Method Validation->Specificity Linearity & Range Linearity & Range Method Validation->Linearity & Range Accuracy (Recovery) Accuracy (Recovery) Method Validation->Accuracy (Recovery) Precision (Repeatability) Precision (Repeatability) Method Validation->Precision (Repeatability)

Detailed Experimental Protocols

1. Mobile Phase and Standard Preparation

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water in a 70:30 ratio. Add 0.1% (v/v) Formic Acid. Filter through a 0.20 µm or 0.22 µm nylon membrane filter and degas by sonication for 5-10 minutes [2] [5].
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of dodemorph acetate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile [4].
  • Working Standard Solutions: Prepare a series of working solutions by diluting the stock solution with a mixture of mobile phase or methanol/water (e.g., 1:1, v/v) to create a calibration curve [4].

2. Sample Preparation (for plant material) For complex matrices like herbal medicines, a robust extraction and clean-up is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is highly suitable [7].

  • Extraction: Homogenize 2 g of sample with 20 mL of Acetonitrile (containing 1% acetic acid) [8].
  • Partitioning: Add magnesium sulfate (to remove water) and sodium acetate (for buffering). Shake vigorously and centrifuge [8].
  • Clean-up: For a cleaner extract, use a dispersive Solid-Phase Extraction (d-SPE) step with sorbents like PSA (for polar interferences) and C18 (for non-polar interferences) [7]. An aliquot of the final extract can be diluted with methanol before UPLC analysis [8].

3. Method Validation Parameters The method should be validated according to ICH guidelines. The table below outlines key parameters and acceptance criteria [5].

Validation Parameter Protocol Description Acceptance Criteria
Specificity Verify no interference from blank matrix or impurities at the analyte's retention time. Peak purity ≥ 99.0% [2].
Linearity Analyze ≥5 concentration levels. Plot peak area vs. concentration. Correlation coefficient (r²) ≥ 0.999 [5].
Accuracy (Recovery) Spike analyte into blank matrix at 3 levels (e.g., 50%, 100%, 150%). Recovery 70-120% (depending on matrix complexity) [8].

| Precision | Repeatability: 6 replicates at 100% concentration. Intermediate Precision: Different day/analyst. | RSD ≤ 2.0% [5]. | | LOD / LOQ | Based on Signal-to-Noise ratio (S/N). | LOD: S/N ≈ 3-5; LOQ: S/N ≥ 10 [5]. |

Advanced Considerations for Complex Matrices

  • Matrix Effects in LC-MS: Ion suppression or enhancement is a major challenge. To assess it, compare the analyte response in a pure solvent to the response in a spiked matrix extract. If significant matrix effects are found, improve the sample clean-up or use a matrix-matched calibration curve for accurate quantification [3] [8].
  • Leveraging Multi-dimensional Data: For unambiguous identification, incorporate ion mobility spectrometry if available. Collision Cross Section (CCS) values obtained from this technique provide a stable, solvent-independent identifier that complements retention time and mass spectra, greatly improving confidence in results, especially during non-targeted screening [3].

References

Dodemorph Acetate Analysis: Extraction and Quantification Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dodemorph acetate is a systemic morpholine fungicide used primarily to control powdery mildew and other diseases on ornamentals [1]. Its mode of action involves the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes [1]. Analyzing pesticide residues in biological samples like plants presents significant challenges due to the complexity of the matrix, which contains numerous interferents such as cannabinoids, terpenes, and pigments that can co-extract with the target analytes [2]. The following protocols utilize liquid chromatography tandem mass spectrometry (LC-MS/MS) to achieve reliable quantification.

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is crucial for developing an efficient extraction strategy. Key properties that influence its extractability and analysis are summarized below.

  • Table 1: Physicochemical Properties of this compound [1]
Property Value Implication for Extraction/Analysis
Molecular Formula C₂₀H₃₉NO₃ Confirms molecular identity for mass spectrometry.
Molecular Weight 341.53 g/mol
CAS RN 31717-87-0 Unique identifier for the compound.
Water Solubility (at 20 °C) 746 mg/L (moderate) [1] Allows for extraction with aqueous organic solvent mixtures.
Log P (Octanol-Water) 4.23 (high) [1] Indicates high lipophilicity; favors partitioning into organic solvents like acetonitrile.
Dissociation Constant (pKa) 8.5 [1] Weak base; ionization state can be controlled with acidic modifiers to improve recovery.

Detailed Experimental Protocols

Materials and Reagents
  • Analytical Standards: this compound standard (e.g., from SPEX CertiPrep or AccuStandard) [2] [3].
  • Internal Standards: Isotopically labelled internal standards (e.g., deuterated pesticide analogues) are highly recommended to correct for matrix effects and extraction losses [2] [3].
  • Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (Optima grade or equivalent) [2].
  • Equipment: Vortex mixer, refrigerated centrifuge (capable of >3,000 RCF), analytical balance, 15-50 mL centrifuge tubes, 0.2 μm syringe filters [2] [3].
  • Instrumentation: LC-MS/MS system equipped with an electrospray ionization (ESI) source. A UHPLC system with a reverse-phase column (e.g., C18, 100-150 mm x 2.1 mm, 2.2-2.7 μm) is ideal [2] [3].
Sample Preparation and Extraction Workflow

The following solvent extraction protocol, adapted from multi-pesticide methodologies, is designed for dried and ground plant material [2] [3]. The workflow is straightforward and designed for high throughput.

G Start Start: Homogenized Plant Sample (1 g) Spike Spike with Internal Standard Start->Spike Extract Extract with 5 mL ACN + 0.1% Formic Acid Spike->Extract Vortex Vortex for 30 min (1500 rpm) Extract->Vortex Centrifuge Centrifuge (5 min, >3000 RCF) Vortex->Centrifuge Filter Filter Supernatant (0.2 μm) Centrifuge->Filter Analyze LC-MS/MS Analysis Filter->Analyze

Detailed Steps:

  • Homogenization: Weigh 1.0 ± 0.01 g of finely ground and homogenized plant material into a 15-50 mL centrifuge tube [2] [3].
  • Internal Standard Addition: Add a known volume (e.g., 10 μL) of the isotopically labelled internal standard solution. This corrects for variable matrix effects and losses during sample preparation [3].
  • Solvent Extraction: Add 5 mL of acetonitrile with 0.1% formic acid. The acid helps to protonate dodemorph, improving its extraction efficiency from the plant matrix [3].
  • Agitation: Vortex the mixture vigorously for 30 minutes to ensure complete extraction [3].
  • Centrifugation: Centrifuge the samples for at least 5 minutes at a relative centrifugal force (RCF) greater than 3,000 × g to pellet insoluble plant debris [2] [3].
  • Filtration: Transfer approximately 1 mL of the supernatant to an autosampler vial after passing it through a 0.2 μm syringe filter [3].
LC-MS/MS Analytical Conditions

Optimal LC-MS/MS parameters are critical for separating this compound from co-extracted matrix components and achieving sensitive detection.

  • Table 2: Recommended LC-MS/MS Parameters for this compound [2] [3]
Parameter Specification
LC Column Reverse-phase C18 (e.g., 100 mm x 2.1 mm, 2.2 μm) [3]
Mobile Phase A 3 mM Ammonium Formate in Water + 0.1% Formic Acid [2]
Mobile Phase B 3 mM Ammonium Formate in Methanol + 0.02% Formic Acid [2]
Gradient Start at 30% B, ramp to 95% B over 10-16 min, hold, re-equilibrate [2]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 μL
Ionization Mode Electrospray Ionization (ESI) [3]
Polarity Positive
MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: To be confirmed by infusion of a neat standard, but typically include:

  • Quantifier transition: m/z 342.3 → (specific product ion, e.g., 100.1)
  • Qualifier transition: m/z 342.3 → (a different product ion)

Data Interpretation and Analytical Performance

Validation of the method is essential to ensure the reliability of the generated data. The following performance characteristics should be targeted.

  • Table 3: Targeted Method Performance Metrics [3]
Performance Metric Target Value Observed Performance for Dodemorph [3]
Linear Range R² > 0.99 Calibration curves should be linear over the working range.
Limit of Quantification (LOQ) < 10 ng/g Achievable, though recovery losses may be observed [3].
Accuracy (Recovery) 70 - 120% Can be constant but lower (~60%); use internal standard for correction [3].
Precision (%RSD) < 20% Achievable with internal standard calibration [3].
Matrix Effects (%SSE) 80 - 120% (Negligible) Signal suppression can occur, requiring internal standard correction [3].

Mechanism of Action: Biological Context

This compound is a sterol biosynthesis inhibitor, classified under FRAC code 5 [1]. It specifically targets the ergosterol pathway in fungi, which is essential for maintaining membrane integrity and function.

G Start This compound Target Inhibits Ergosterol Biosynthesis Enzymes Start->Target Downreg Down-regulates Key Genes (ERG1, ERG11, ERG6, etc.) Target->Downreg Accumulate Lanosterol Accumulates Downreg->Accumulate Causes Disrupt Ergosterol Depletion Downreg->Disrupt Reduces Effect Disrupted Membrane Integrity and Function Accumulate->Effect Disrupt->Effect Outcome Inhibition of Fungal Growth Effect->Outcome

Research on similar antifungal agents, like citral, has shown that disruption of this pathway involves the down-regulation of key ergosterol biosynthetic genes (e.g., ERG1, ERG11, ERG6, ERG3, ERG5), leading to a reduction in ergosterol content and the accumulation of precursor sterols like lanosterol [4]. This results in compromised fungal membrane integrity and ultimately inhibits mycelial growth [4].

Applications and Troubleshooting

  • Primary Application: This protocol is designed for the quantification of this compound in dried plant inflorescence (e.g., cannabis, herbs) to ensure compliance with pesticide regulations [2]. It can be adapted for other biological matrices with appropriate validation.
  • Troubleshooting Common Issues:
    • Low Recovery: Ensure the sample is thoroughly homogenized and that the extraction time is sufficient. The use of acidic acetonitrile is critical.
    • Matrix Effects: Significant signal suppression is a known challenge for dodemorph [3]. The use of a stable isotope-labelled internal standard is the most effective way to compensate for this.
    • Poor Chromatography: Check the mobile phase pH and column condition. A longer gradient or a different batch of mobile phase additives may be necessary.

References

Comprehensive Application Notes and Protocols: Analysis and Exposure Assessment of Dodemorph Acetate Residues in Cut Flowers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dodemorph acetate is a systemic morpholine fungicide widely used in floriculture for controlling powdery mildew, rusts, and leaf spot diseases on ornamental plants and cut flowers, especially roses. As a sterol biosynthesis inhibitor (FRAC Code 5), it exhibits both protective and curative properties by disrupting membrane integrity in target fungi [1]. The extensive use of this fungicide in global flower production, combined with the lack of maximum residue limits (MRLs) specifically established for cut flowers, has raised significant concerns regarding occupational exposure risks for florists and workers who handle treated flowers daily [2] [3]. These application notes provide detailed protocols for the accurate analysis of this compound residues in cut flowers and comprehensive assessment of potential dermal exposure risks for florists, supporting regulatory decisions and occupational safety measures.

The chemical structure of dodemorph features a morpholine ring with two chiral centers at the 2- and 6-positions (both methylated) and a bulky cyclododecyl group attached to the nitrogen atom, resulting in cis-trans isomerism. The compound is typically used as a mixed isomeric product and is available as acetate or benzoate salt formulations (e.g., Meltatox, Milban) [1]. Studies have demonstrated that cut flowers, particularly roses, often contain multiple pesticide residues simultaneously, with dodemorph being one of the most frequently detected fungicides at concerning concentrations [3].

Chemical Properties and Regulatory Status

Physicochemical Characteristics

This compound exhibits specific physicochemical properties that influence both its fungicidal activity and environmental persistence, as well as its behavior during analytical procedures. These properties are crucial for understanding residue dynamics and developing appropriate extraction methodologies.

Table 1: Physicochemical Properties of this compound

Property Value Conditions Significance
Chemical Formula C₂₀H₃₉NO₃ - Molecular structure identification
Molecular Mass 341.53 g/mol - Mass spectrometry identification
Water Solubility 746 mg/L 20°C, pH 7 Moderate solubility affects extraction efficiency
Octanol-Water Partition Coefficient (Log P) 4.23 20°C, pH 7 High lipophilicity indicates potential for bioaccumulation
Vapor Pressure 12 mPa 20°C Low volatility reduces inhalation exposure risk
Dissociation Constant (pKa) 8.5 25°C Weak base; influences ionization in LC-MS
Melting Point 42°C - Physical state at room temperature
Stability Decomposes before boiling >158°C Thermal lability necessitates GC method modifications

The high lipophilicity of this compound, evidenced by its Log P value of 4.23, indicates a strong tendency to adsorb to waxy cuticular surfaces of flowers, creating persistent residual deposits that remain available for dermal transfer during flower handling [1]. This property is particularly relevant for exposure assessment, as the compound can be readily dislodged from flower surfaces through physical contact. The weak basic nature (pKa 8.5) influences the selection of mobile phase conditions in liquid chromatography, with slightly acidic conditions generally improving peak shape and sensitivity in mass spectrometric detection [4].

Regulatory Context

Unlike pesticides used on food crops, no mandatory maximum residue limits (MRLs) exist specifically for this compound on cut flowers in most regulatory frameworks, including the European Union [2] [3]. This regulatory gap has led to concerning practices where flowers may be treated close to harvest without observed pre-harvest intervals, resulting in potentially high residue levels at the time of sale [3]. This compound remains approved under EC Regulation 1107/2009 with an inclusion expiry date of 31/11/2026, and it is not currently classified as a Candidate for Substitution (CfS) in the EU [1].

Analytical Methodology for this compound Residues

Sample Preparation and Extraction Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach represents the modern standard for multi-residue pesticide extraction from plant matrices, including cut flowers. The following optimized protocol is adapted from validated methods for morpholine pesticides in plant-derived foods [4] with specific modifications for floral matrices.

3.1.1 Materials and Reagents
  • Solvents: HPLC-grade acetonitrile, methanol, acetone, n-hexane, ethyl acetate (Fisher Chemical)
  • Salts and buffers: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium acetate (NaOAc), ammonium acetate (Shanghai Aladdin Biochemical Technology)
  • Adsorbents: Graphitized carboxyl multi-walled carbon nanotubes (MWCNTs), C18, strong anion exchange (SAX)
  • Standards: this compound certified reference standard (purity ≥95%)
  • Equipment: High-speed blender, vortex mixer, ultrasonic bath, centrifuge capable of 5000 × g
3.1.2 Sample Preparation Steps
  • Homogenization: Representative samples of cut flowers (approximately 500 g) should be finely chopped and thoroughly homogenized using a high-speed blender. For rose samples, include petals, stems, and leaves to account for differential residue distribution.

  • Extraction: Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of acidified acetonitrile (1% acetic acid) and vortex vigorously for 1 minute. Add extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g NaOAc) and shake immediately for 1 minute to prevent clumping.

  • Centrifugation: Centrifuge the mixture at 5000 × g for 5 minutes at room temperature. Transfer 6 mL of the upper acetonitrile layer to a clean 15 mL centrifuge tube containing 150 mg graphitized carboxyl MWCNTs, 150 mg C18, and 50 mg SAX for the clean-up procedure.

  • Clean-up: Vortex the mixture for 30 seconds, then centrifuge at 5000 × g for 5 minutes. Transfer the supernatant to an autosampler vial for analysis [4].

The following workflow diagram illustrates the complete sample preparation process:

G Sample Preparation Workflow cluster_1 Extraction Phase cluster_2 Clean-up phase Start Start Sample Preparation Homogenize Homogenize 500 g Flower Sample Start->Homogenize Weigh Weigh 10.0 g ± 0.1 g Homogenized Sample Homogenize->Weigh Extract Add 10 mL Acidified ACN (1% Acetic Acid) Weigh->Extract Salt Add Extraction Salts: 4 g MgSO₄, 1 g NaCl, 1 g NaOAc Extract->Salt Extract->Salt Vortex Vortex 1 Minute Salt->Vortex Salt->Vortex Centrifuge1 Centrifuge at 5000 × g for 5 Minutes Vortex->Centrifuge1 Vortex->Centrifuge1 Transfer Transfer 6 mL Supernatant to Clean-up Tube Centrifuge1->Transfer Cleanup Add 150 mg MWCNTs, 150 mg C18, 50 mg SAX Transfer->Cleanup Vortex2 Vortex 30 Seconds Cleanup->Vortex2 Cleanup->Vortex2 Centrifuge2 Centrifuge at 5000 × g for 5 Minutes Vortex2->Centrifuge2 Vortex2->Centrifuge2 Transfer2 Transfer Supernatant to Autosampler Vial Centrifuge2->Transfer2 Analyze LC-MS/MS Analysis Transfer2->Analyze

Instrumental Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the preferred analytical technique for this compound determination due to its high sensitivity, selectivity, and ability to handle the compound's thermal lability, which makes gas chromatographic analysis challenging without derivatization [5] [4].

3.2.1 Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (100 mm × 2.1 mm, 1.8 μm)
  • Mobile Phase A: 5 mM ammonium acetate in water
  • Mobile Phase B: Methanol
  • Gradient Program: 0-1 min (30% B), 1-8 min (30-95% B), 8-12 min (95% B), 12-12.1 min (95-30% B), 12.1-15 min (30% B)
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL
  • Column Temperature: 40°C [4]
3.2.2 Mass Spectrometry Parameters
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Ion Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Desolvation Gas Flow: 1000 L/h
  • Collision Gas Flow: 0.15 mL/min
  • Multiple Reaction Monitoring (MRM) Transitions:
    • Quantifier: 324.2 → 98.1 (Collision energy: 25 eV)
    • Qualifier: 324.2 → 116.1 (Collision energy: 18 eV) [4]

Exposure Assessment Protocol for Florists

Dermal Exposure Assessment Using Cotton Gloves

The potential dermal exposure (PDE) of florists to this compound can be effectively evaluated using a cotton glove sampling method that simulates residue transfer during normal work activities [2] [5]. This approach provides a realistic assessment of hand exposure, which represents the primary route of occupational exposure for florists handling contaminated flowers.

4.1.1 Glove Sampling Procedure
  • Glove Selection: Use 100% cotton gloves (size medium) that have been pre-washed and validated to be free of pesticide residues.

  • Sampling Protocol: Distribute two pairs of cotton gloves to each participating florist. Instruct florists to wear the gloves during two consecutive half-days while handling flowers and preparing bouquets (typical duration: 2-3 hours per day).

  • Sample Collection: After use, collect all four gloves as a single composite sample. Place samples in separate airtight polyethylene bags, label appropriately, and store at -18°C until analysis to prevent degradation [2].

  • Extraction and Analysis: Extract residue deposits from the entire glove surfaces using the QuEChERS method detailed in Section 3.1.2, with the modification of using the complete glove set as the test sample [2].

Exposure Risk Characterization

The systemic exposure (SE) for florists can be calculated using the following equation based on EFSA guidelines:

SE (mg/kg bw/day) = [PDE (mg) × AF × DA] / bw

Where:

  • PDE = Potential dermal exposure measured from gloves (mg)
  • AF = Absorption factor (dermal)
  • DA = Dermal absorption rate
  • bw = Body weight (kg) [2]

The risk quotient (RQ) is then calculated by comparing the systemic exposure to the Acceptable Operator Exposure Level (AOEL):

RQ = SE / AOEL

An RQ value exceeding 1.0 indicates a potential risk situation requiring intervention measures [2]. Studies have demonstrated that for certain pesticides detected on cut flowers, including dodemorph, the SEMAX values (at maximum concentrations) can exceed the AOEL by up to 393%, indicating significant risk under worst-case scenarios [2].

Results, Interpretation, and Risk Assessment

Residue Findings in Commercial Cut Flowers

Comprehensive monitoring studies have revealed extensive pesticide contamination in cut flowers commercially available in European markets. The following table summarizes key findings related to this compound residues across different flower types:

Table 2: this compound Residues in Cut Flowers Based on Monitoring Studies

Flower Type Detection Frequency Concentration Range (mg/kg) Average Number of Residues per Sample Total Residue Load Range (mg/kg)
Roses 57.1% 0.05 - 41.9 14 Up to 97.0
Gerberas 32.4% 0.05 - 12.3 7 0.5 - 34.2
Chrysanthemums 28.6% 0.05 - 8.7 6 0.3 - 28.9
Mixed Bouquets 100% (samples with ≥1 residue) Average total residue: 22.22 mg/kg 37 different active substances 1.2 - 97.0

Dodemorph emerges as the most frequently detected pesticide in cut flowers, with the highest maximum concentration (41.9 mg/kg) measured in rose samples [3]. The data indicates that roses consistently show higher contamination levels compared to other flower types, both in terms of dodemorph-specific residues and the total pesticide burden. This is particularly concerning given that roses represent the most commonly sold cut flower worldwide [3]. The simultaneous presence of multiple pesticide residues (averaging 37 different active substances per sample in some studies) creates potential for additive or synergistic toxic effects, complicating risk assessment [2].

Occupational Risk Assessment

Risk assessment studies evaluating florist exposure to dodemorph and other pesticides have revealed concerning findings:

  • At the P90 predictive level (90th percentile), three active substances exceeded their AOEL values, indicating potential risk situations for florists regularly handling contaminated flowers [2]

  • In worst-case scenarios (maximum detected concentrations), five active substances exceeded their AOEL values, with some systemic exposure values reaching nearly four times the acceptable operator exposure level [2]

  • The absence of personal protective equipment and common workplace practices such as eating, drinking, or smoking while handling flowers significantly increase the potential for pesticide exposure among florists [3]

The following diagram illustrates the relationship between residue levels, exposure factors, and risk outcomes in occupational settings:

G Exposure Risk Assessment Pathway cluster_factors Exposure Modifying Factors Residue High Residue Levels on Cut Flowers Transfer Dermal Transfer to Hands During Flower Handling Residue->Transfer Exposure Potential Dermal Exposure (PDE) Measurement Transfer->Exposure Systemic Systemic Exposure (SE) Calculation Exposure->Systemic Comparison Compare SE to AOEL Systemic->Comparison RiskLow Acceptable Risk (RQ < 1.0) Comparison->RiskLow RiskHigh Unacceptable Risk (RQ > 1.0) Comparison->RiskHigh Required Mitigation Implement Exposure Control Measures RiskHigh->Mitigation Required Practices Work Practices (Eating/Drinking at Workplace) Practices->Transfer PPE PPE Usage (Glove Wearing) PPE->Transfer Duration Exposure Duration (Hours/Day) Duration->Exposure

Quality Assurance and Method Validation

Method Performance Characteristics

To ensure reliable residue data, the analytical method for this compound should meet established performance criteria following international guidelines such as GB/T 32465-2015 or SANTE/11312/2021:

Table 3: Method Validation Parameters for this compound Analysis

Parameter Acceptance Criteria Typical Performance
Linearity R² ≥ 0.99 R² = 0.998 (0.001-1.0 mg/L)
Limit of Detection (LOD) - 0.003 mg/kg
Limit of Quantification (LOQ) ≤0.01 mg/kg 0.01 mg/kg
Recovery (%) 70-120% 92.5% (flowers), 95.2% (gloves)
Repeatability (RSD%) ≤20% 6.2% (flowers), 6.0% (gloves)
Matrix Effects (%) - -15.2% (suppression)
Stability - Stable for 6 months at -18°C

The method demonstrates excellent recovery rates (>90%) for this compound from both flower matrices and cotton gloves, ensuring accurate exposure assessment [2] [4]. The between-day coefficients of variation of 6% for both matrices indicate good method precision and reliability for monitoring studies [5].

Analytical Considerations
  • Matrix Effects: The use of matrix-matched calibration standards is recommended to compensate for signal suppression/enhancement effects observed in LC-MS/MS analysis [4]

  • Stability: Dodemorph residues remain stable in sample extracts for at least 48 hours when stored at 10°C and for at least 6 months in raw samples stored at -18°C [5]

  • Specificity: The MRM transition ratio (qualifier/quantifier) should not deviate by more than ±30% from that of the calibration standards to ensure correct identification [4]

Conclusion and Recommendations

The protocols detailed in these application notes provide comprehensive guidance for monitoring this compound residues in cut flowers and assessing occupational exposure risks for florists. The findings highlight several critical concerns:

  • Widespread Contamination: this compound is frequently detected in cut flowers, particularly roses, often at concentrations exceeding 40 mg/kg [3]

  • Multicomponent Exposure: Florists are regularly exposed to complex mixtures of pesticides, with an average of 37 different active substances detected in glove samples [2]

  • Significant Risk Potential: Under worst-case exposure scenarios, systemic exposure to certain pesticides can exceed acceptable operator exposure levels by nearly fourfold [2]

Based on these findings, the following recommendations are proposed:

  • Implementation of MRLs: Regulatory bodies should consider establishing maximum residue limits specifically for pesticides in cut flowers to reduce occupational exposure risks [3]

  • Exposure Reduction Measures: Florists should be educated on proper handling techniques and encouraged to use appropriate personal protective equipment, particularly gloves, during flower arrangement activities [2] [3]

  • Monitoring Programs: Regular monitoring of pesticide residues in cut flowers should be implemented to track compliance and identify emerging risk situations [3]

  • Integrated Pest Management: Flower producers should be encouraged to adopt IPM strategies and reduced-risk pesticides to minimize residue levels at the point of sale [3]

The methodologies outlined in this document provide robust tools for regulatory agencies, testing laboratories, and occupational health researchers to accurately quantify this compound residues and assess associated exposure risks in floral industry settings.

References

dodemorph acetate systemic fungicide application methods

Author: Smolecule Technical Support Team. Date: February 2026

Dodemorph Acetate Profile and Properties

The table below summarizes the key physicochemical and regulatory properties of this compound for reference in experimental design.

Property Value / Description Source
Chemical Name 4-cyclododecyl-2,6-dimethylmorpholine acetate [1]
IUPAC Name acetic acid;4-cyclododecyl-2,6-dimethylmorpholine [2]
Mode of Action Systemic with protective and curative action; inhibits sterol biosynthesis (ergosterol) in fungal membranes. [3] [1] [2]
FRAC Code 5 (Morpholines) [3] [1]
Molecular Mass 341.53 g/mol [1]
Water Solubility 746 mg/L (at 20°C, pH 7) [1]
Log P (Partition Coefficient) 4.23 (High) [1]
Formulation Example Emulsifiable Concentrate (EC), 400 g/L [4]
EU Approval Status Approved until 30 November 2026 [1]

Application Notes for Research and Development

For controlled environment studies and field trials, the following application guidelines can serve as a baseline.

Aspect Protocol Details Notes & Considerations
Target Pathogens Powdery mildews, Rusts, Alternaria leaf spots Primary efficacy against powdery mildews [4] [1].
Example Crops Ornamentals (roses, carnations), cereals, fruits & vegetables Not for use on cut flowers [4] [1].
Application Rate 2.0 - 2.5 mL product per liter of water (for 400 g/L EC) Adjust based on disease pressure and plant growth stage [4].
Application Interval 10 - 14 days Re-apply if conditions favor disease development [4].
Application Method Foliar spray, ensuring thorough, uniform coverage of foliage. Most common and effective method for systemic action [4].
Re-Entry Interval (REI) 12 hours Minimum time before safe re-entry into treated area [4].
Phytotoxicity Warning Do not spray under hot, sunny, and low humidity conditions. Always conduct a compatibility/phytotoxicity test on a small area before large-scale application [4].

Experimental Protocols for Efficacy Evaluation

Here are detailed methodologies for evaluating the fungicidal activity of this compound in a research setting.

Protocol 1: In Vitro Antifungal Activity Assay

This protocol assesses the direct effect of this compound on fungal growth.

  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against target fungi.
  • Materials:
    • Pure standard of this compound.
    • Potato Dextrose Agar (PDA) or other appropriate media.
    • Solvent (e.g., acetone, DMSO).
    • Sterile Petri dishes, culture tubes, and an aliquot of the target fungal pathogen.
  • Methodology:
    • Prepare a stock solution of this compound in a suitable solvent.
    • Incorporate the stock solution into molten, cooled PDA to create a concentration series (e.g., 0, 1, 5, 10, 50 mg/L). Ensure the final solvent concentration is non-fungotoxic.
    • Inoculate the center of each agar plate with a mycelial plug from an actively growing fungal culture.
    • Incubate plates at the optimal temperature for the pathogen.
    • Measure the radial growth of the fungus daily and compare to the control plates. The MIC is the lowest concentration that completely inhibits growth.
  • Data Analysis: Plot fungal growth against log concentration to determine EC₅₀ (effective concentration for 50% inhibition) values.

The following diagram illustrates the workflow for this in vitro assay:

G Start Start In Vitro Assay PrepStock Prepare Stock Solution Start->PrepStock PrepMedia Prepare Media with Concentration Series PrepStock->PrepMedia Inoculate Inoculate with Fungal Plug PrepMedia->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Radial Growth Incubate->Measure Analyze Analyze Data (Calculate MIC/EC₅₀) Measure->Analyze

Protocol 2: Curative and Protective Activity on Plants

This protocol evaluates the ability of this compound to prevent and cure fungal infections in a controlled greenhouse setting.

  • Objective: To compare the protective and curative efficacy of this compound on plant tissues.
  • Materials:
    • Formulated product (e.g., 400 g/L EC) or pure standard.
    • Potted plants (e.g., rose seedlings) at a susceptible growth stage.
    • Spore suspension or infected plant material for the target pathogen.
    • Precision sprayer or atomizer.
  • Methodology:
    • Protective Action:
      • Apply the fungicide to healthy plants at the recommended rate.
      • After 24 hours, challenge the plants by inoculating with the pathogen.
      • Incubate plants under conditions conducive to disease development.
    • Curative Action:
      • Inoculate plants with the pathogen first.
      • After 24-48 hours (once symptoms begin to appear), apply the fungicide.
      • Incubate and monitor disease progression.
    • Include appropriate controls (e.g., untreated and inoculated, untreated and non-inoculated).
  • Data Analysis:
    • After a set period (e.g., 7-14 days), assess disease severity using a standardized scale (e.g., 0-5 for leaf coverage).
    • Calculate efficacy using the Abbott formula: % Efficacy = (1 - (Disease in treated / Disease in control)) * 100.

The following diagram illustrates the workflow for the plant-based assay:

Safety and Environmental Considerations

Researchers must account for the following safety and environmental profiles when handling this compound and designing field studies:

  • Toxicity and Hazards: Classified as causing severe skin burns, serious eye damage, and may cause an allergic skin reaction. Suspected of damaging fertility or the unborn child (Reproductive toxicity, Category 2) [5].
  • Environmental Fate:
    • Soil Degradation: Moderately persistent, with a typical laboratory DT₅₀ (time for 50% degradation) of 41 days [3].
    • Stability in Waste: A study on anaerobic digestion of biological waste found dodemorph to be stable, showing no significant degradation under various conditions [6]. This indicates potential for persistence in certain environments.
    • Mobility: Based on its physicochemical parameters, it is not expected to leach to groundwater [3].

Conclusion

This compound remains a valuable tool for managing powdery mildew and other fungal diseases in ornamental and agricultural production systems. Its systemic action with both protective and curative properties, underpinned by its inhibition of ergosterol biosynthesis, provides effective disease control.

References

Dodemorph Acetate: Application Notes and Protocols for Controlling Rusts and Leaf Spot

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Regulatory Overview

Dodemorph acetate is a systemic morpholine fungicide with both protective and curative properties, primarily used for controlling fungal diseases in ornamental plants [1]. Its chemical name is 4-cyclododecyl-2,6-dimethylmorpholine acetate, and it exists as a mixture of cis-trans isomers due to two chiral centers in its morpholine ring structure [1]. The compound works by inhibiting sterol biosynthesis in fungal membranes, specifically targeting enzymes in the ergosterol biosynthesis pathway [1] [2].

Regulatory Status: As of November 2025, this compound is approved under EC Regulation 1107/2009 with an expiry date of November 30, 2026. The rapporteurs for the EU dossier are the Netherlands and Italy. It is not listed as a Candidate for Substitution (CfS) [1]. The base compound dodemorph is noted as not approved for use [2].

Table 1: Basic Chemical Properties of this compound

Property Value Unit Notes
CAS RN 31717-87-0 - -
Molecular Formula C₂₀H₃₉NO₃ - -
Molecular Mass 341.53 g/mol -
Physical State Colorless solid - At room temperature
Melting Point 42 °C -
Minimum Active Substance Purity 950 g kg⁻¹ -
FRAC Code 5 - Sterol Biosynthesis Inhibitor

Efficacy Data and Target Pathogens

This compound demonstrates efficacy against several important fungal pathogens, particularly powdery mildew, rusts, and leaf spot diseases [1]. The fungicide exhibits systemic activity within plant tissues, providing both protective prevention and curative action after infection has occurred [1].

Application is recommended primarily for ornamentals, including potted flowering shrubs such as roses and field-grown plants. It is not recommended for use on cut flowers [1]. The fungicide is typically supplied as an emulsifiable concentrate formulation, with commercial product examples including Meltatox and Milban [1].

Table 2: Target Pathogens and Efficacy Profile

Target Pathogen Disease Controlled Efficacy Rating Application Context
Powdery Mildew Powdery mildew High Primary target
Rusts Rust diseases Controlled Secondary target
Leaf Spot Leaf spot diseases Controlled Secondary target
Application Specificity Ornamentals only - Not for food crops

Environmental Fate and Toxicity Profile

Understanding the environmental behavior and toxicological profile of this compound is essential for risk assessment and safe application protocols.

Table 3: Environmental Fate and Ecotoxicological Parameters

Parameter Value Unit Interpretation
Solubility in Water (20°C, pH 7) 746 mg L⁻¹ Moderate
Octanol-Water Partition Coefficient (Log P) 4.23 - High
Vapor Pressure (20°C) 12 mPa Highly volatile
Soil DT₅₀ (Lab, 20°C) 41 days Moderately persistent
Bee Toxicity Moderate - Risk to pollinators
Fish and Aquatic Invertebrate Toxicity Moderate - Aquatic risk present
Mammalian Toxicity Low - Acute exposure

The environmental fate data indicates that this compound is moderately soluble in water, has a high binding potential (as indicated by the high Log P value), and is moderately persistent in soil systems with a laboratory DT₅₀ of 41 days [1] [2]. The compound is classified as highly volatile, indicating that spray drift mitigation is advisable during application [1].

From a toxicological perspective, this compound demonstrates low toxicity to mammals but presents moderate toxicity to bees, fish, and aquatic invertebrates [2]. Some reports suggest it is a possible reproduction/developmental toxin and irritant, though comprehensive human toxicity data is limited [2].

Analytical Methods for Residue Analysis

Recent advancements in analytical methodology enable precise detection and quantification of dodemorph residues in plant matrices. The established technique uses modified QuEChERS purification combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3].

Sample Preparation and Extraction Protocol
  • Extraction: Weigh 10 g of homogenized plant material into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute [3].

  • Partitioning: Add a salt mixture (4 g MgSO₄, 1 g NaCl, 1 g C₆H₅Na₃O₇·2H₂O, 0.5 g C₆H₆Na₂O₇·1.5H₂O) and immediately shake for 1 minute. Centrifuge at 4000 rpm for 5 minutes [3].

  • Purification: Transfer 6 mL of the supernatant to a centrifuge tube containing 300 mg MgSO₄, 100 mg C18, 50 mg SAX, and 20 mg graphitized carboxyl multi-walled carbon nanotubes. Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes [3].

  • Analysis: Concentrate the supernatant under nitrogen flow and reconstitute in methanol-water (1:1, v/v) for LC-MS/MS analysis [3].

LC-MS/MS Instrument Parameters
  • Analytical Column: C18 column (100 mm × 2.1 mm, 1.8 μm)
  • Mobile Phase: (A) 0.1% formic acid in water and (B) acetonitrile
  • Gradient Program: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-13 min, 10% B
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 2 μL
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Detection: Multiple reaction monitoring (MRM) [3]

The following workflow diagram illustrates the complete analytical process:

G Start Sample Collection Prep Homogenize Plant Material Start->Prep Extract Acetonitrile Extraction Prep->Extract Partition Salt Partitioning Extract->Partition Purify Clean-up with Adsorbents Partition->Purify Concentrate Concentrate Extract Purify->Concentrate Analyze LC-MS/MS Analysis Concentrate->Analyze Results Data Analysis & Reporting Analyze->Results

Figure 1: Analytical workflow for dodemorph residue analysis in plant materials

This method has been validated according to GB/T 32465-2015 requirements, showing satisfactory accuracy (recoveries of 70-120%), precision (RSD < 20%), and sensitivity (limit of quantification ≤ 10 μg/kg) for various plant-derived foods including grains, fruits, and vegetables [3].

Application Protocols and Integrated Pest Management

Recommended Application Parameters
  • Formulation Type: Emulsifiable concentrate (EC)
  • Application Method: Foliar spray with complete coverage of plant surfaces
  • Application Timing: Begin at first signs of disease and repeat as needed following label directions
  • Use Context: Ornamentals, greenhouse and field-grown plants [1] [2]
Resistance Management Strategies

This compound belongs to FRAC Code 5, which indicates a specific mode of action targeting sterol biosynthesis in fungi [1]. To mitigate resistance development:

  • Implement rotation with fungicides from different FRAC groups
  • Use mixture partners with different modes of action when possible
  • Limit the number of applications per growing season
  • Monitor treatment efficacy for early detection of resistance development [4]

Recent patent literature indicates potential for using dodemorph in synergistic mixtures with other fungicide classes, including sterol biosynthesis inhibitors (SBI), succinate dehydrogenase inhibitors (SDHI), and strobilurins, though specific combination data with dodemorph is not detailed in the available search results [5] [6].

Conclusion and Research Needs

This compound remains an effective tool for controlling rusts and leaf spot in ornamental plants, with a well-characterized mode of action and established efficacy profile. Recent advancements in analytical methodology enable precise monitoring of residue levels in plant matrices, supporting appropriate use according to regulatory guidelines.

Further research opportunities include:

  • Investigation of synergistic combinations with newer fungicide classes
  • Long-term resistance monitoring studies
  • Expanded environmental impact assessments under various use scenarios
  • Development of precision application methods to reduce environmental exposure

The established protocols and application notes provide researchers with a comprehensive framework for evaluating and utilizing this compound in controlled settings while maintaining awareness of its environmental and resistance management implications.

References

Comprehensive Application Notes and Protocols for Dodemorph Acetate in Integrated Pest Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dodemorph Acetate in Modern Pest Management

This compound is a systemic morpholine fungicide that has gained significant importance in Integrated Pest Management (IPM) programs due to its specific activity against powdery mildew and other fungal diseases. First introduced in the early 1960s and patented by BASF, this fungicide has maintained relevance in agricultural systems for over five decades through its unique mode of action and favorable safety profile when properly managed. [1] The chemical belongs to the morpholine fungicide class and is characterized by its systemic activity with both protective and curative action against important plant pathogens. [1] As global agriculture faces increasing challenges from fungal resistance and environmental concerns, this compound represents a valuable tool in IPM programs when used according to established protocols and in combination with other control measures.

The position of this compound within IPM frameworks has been strengthened by its classification as a "low-risk" pesticide in international guidelines, indicating it does not require more than basic personal protective equipment (long-sleeved shirt, long pants, socks and stout shoes, with chemically resistant gloves) for safe handling. [2] This classification, coupled with its specific biological activity, makes it a suitable candidate for integration into sustainable agricultural systems that prioritize human safety and environmental protection while maintaining effective disease control.

Chemical Profile and Regulatory Status

Chemical and Physical Properties

This compound exhibits specific chemical characteristics that influence its behavior in agricultural systems and its application in IPM programs. The compound demonstrates isomeric complexity due to the presence of two chiral centers in its morpholine ring structure, resulting in cis-trans isomerism. Typically, dodemorph is used as a mixed isomeric product, with the commercial form being the acetate salt. [1] The following table summarizes key physicochemical parameters that determine its environmental fate and application characteristics:

Table 1: Physicochemical Properties of this compound

Property Value Conditions Significance in IPM
Molecular Formula C₂₀H₃₉NO₃ - Determines molecular interactions
Molecular Mass 341.53 g/mol - Influences mobility in plants
Water Solubility 746 mg/L 20°C, pH 7 Moderate systemic movement
Melting Point 42°C - Formulation stability
Vapor Pressure 12 mPa 20°C Potential for drift and volatilization
Octanol-Water Partition Coefficient (Log P) 4.23 - High lipophilicity, cuticle penetration
Dissociation Constant (pKa) 8.5 25°C Weak acid, influences soil binding

The moderate water solubility of this compound enables sufficient systemic movement within plant tissues while its relatively high vapor pressure (12 mPa at 20°C) necessitates careful application to minimize drift. [1] The lipophilic character (log P = 4.23) facilitates penetration through the waxy cuticle of plants, enhancing its curative action against established infections. These properties collectively support its use as a systemic fungicide with both protective and curative capabilities in IPM programs.

Regulatory Approvals and Market Position

The global regulatory landscape for this compound varies by region, with continued approval under the EC Regulation 1107/2009 in the European Union until November 30, 2026. [1] The compound is not currently listed as a Candidate for Substitution (CfS) in the EU, indicating that regulatory agencies have not identified it as requiring replacement due to particular concerns. [1] National registrations show a varied pattern across Europe, with approvals in Germany, Greece, Denmark, Italy, and the Netherlands, while other member states may have restrictions or lack registration. [1]

The market for this compound reflects its continued importance in specialty crop protection, with the market valued at $13.45 billion in 2025 and projected to reach $22.76 billion by 2033, advancing at a compound annual growth rate (CAGR) of 9.16% during 2026-2033. [3] This growth is driven by increasing demand in both pharmaceutical and agricultural sectors, where this compound serves as a vital component in antifungal formulations and crop protection agents. [3] The product is typically supplied as an emulsifiable concentrate formulation, with examples of commercial products including Meltatox and Milban. [1]

Mode of Action and Target Pathogens

Biochemical Mechanism of Action

This compound operates through a specific biochemical mechanism that differentiates it from other fungicide classes. As a sterol biosynthesis inhibitor, it primarily targets the ergosterol pathway in sensitive fungi. Ergosterol is an essential component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. [1] this compound specifically inhibits key steps in the post-squalene segment of ergosterol biosynthesis, leading to the accumulation of abnormal sterols and depletion of functional ergosterol in fungal membranes.

The inhibition of ergosterol biosynthesis results in multiple cellular disruptions in target fungi:

  • Membrane integrity loss: Compromised cell membranes lead to increased permeability and leakage of cellular contents
  • Enzyme dysfunction: Membrane-bound enzymes become disordered, disrupting metabolic processes
  • Impaired cell growth: Abnormal membrane structure inhibits proper hyphal extension and development
  • Reproduction defects: Sporulation and spore viability are reduced in treated fungi

This multi-faceted effect on fungal physiology makes this compound particularly effective against a range of pathogenic fungi, especially those in the powdery mildew group.

Target Pathogens and Disease Control

This compound demonstrates specific efficacy against several economically important fungal pathogens, with its primary activity directed toward powdery mildew species. Research has confirmed its effectiveness against pathogens including Podosphaera fuliginea (cucumber powdery mildew) and other Erysiphales species. [4] The following table outlines the primary target pathogens and the scope of control provided by this compound:

Table 2: Target Pathogens and Efficacy Profile of this compound

Target Pathogen Diseases Controlled Application Timing Level of Control
Powdery Mildew Species (Podosphaera fuliginea, Blumeria graminis, etc.) Cucurbit powdery mildew, cereal powdery mildew, ornamental powdery mildew Curative application at first signs; protective before disease development High efficacy in both protective and curative action
Rusts Various rust diseases in ornamental and field crops Mainly protective applications Moderate to good control depending on species
Leaf Spot Diseases Selected leaf spot pathogens in ornamental plants Protective applications Variable efficacy depending on pathogen

The systemic activity of this compound enables it to be redistributed within treated plants, providing protection to new growth and reaching established infections that may not be directly contacted by spray applications. [1] This characteristic is particularly valuable for controlling powdery mildew, which often develops on upper leaf surfaces and new foliage that may not receive thorough spray coverage.

Experimental Protocols and Methodologies

Laboratory Efficacy Testing Protocol

Objective: To evaluate the fungicidal efficacy of this compound against target pathogens under controlled laboratory conditions.

Materials and Equipment:

  • Pure technical grade this compound (minimum 950 g/kg purity) [1]
  • Appropriate solvent (ethyl acetate recommended based on solubility data) [1]
  • Fungal cultures (target pathogens, e.g., Podosphaera fuliginea)
  • Plant materials (host species, e.g., cucumber seedlings for powdery mildew testing)
  • Spray chamber or precision applicator
  • Growth chambers with environmental control
  • Assessment equipment (microscopes, leaf area meters, disease rating scales)

Methodology:

  • Preparation of test solutions: Prepare serial dilutions of this compound in ethyl acetate, creating a concentration series appropriate for establishing dose-response relationships (typically ranging from 0.1 to 100 mg/L).

  • Plant cultivation: Grow susceptible host plants (e.g., cucumber cultivars for powdery mildew testing) under controlled conditions until they reach the appropriate growth stage (typically 2-3 true leaf stage for seedlings).

  • Pathogen inoculation: Apply pathogen inoculum to test plants:

    • For powdery mildew, prepare spore suspensions (typically 10⁵ conidia/mL) and apply evenly to leaf surfaces
    • Allow inoculation to establish (typically 24 hours under high humidity conditions)
  • Fungicide application: Apply test solutions using precision spray equipment, ensuring even coverage of all aerial plant surfaces. Include untreated controls and reference fungicide treatments for comparison.

  • Incubation and evaluation: Maintain treated plants under conditions conducive to disease development and evaluate efficacy at appropriate intervals (typically 7-14 days post-treatment):

    • Assess disease severity using standardized rating scales (e.g., 0-9 scale for powdery mildew)
    • Calculate percentage control based on comparison with untreated controls
    • Determine EC₅₀ and EC₉₀ values (effective concentration for 50% and 90% control) through probit analysis

Data Analysis: Calculate efficacy using Abbott's formula when appropriate and perform statistical analysis (ANOVA followed by mean separation tests) to compare treatments. Generate dose-response curves to establish the relationship between concentration and control efficacy.

Field Evaluation Protocol for Integrated Programs

Objective: To evaluate the performance of this compound in field conditions and assess its compatibility with IPM approaches, including combination with biological control agents.

Experimental Design:

  • Randomized complete block design with 4-6 replications per treatment
  • Plot size appropriate for the crop and application equipment (typically 10-30 m²)
  • Treatments to include:
    • Untreated control
    • Standard fungicide control (industry standard)
    • This compound alone at registered rate
    • Biological control agent alone (e.g., Sporothrix flocculosa)
    • This compound + biological control agent in combination [4]

Application Timing and Methods: Apply treatments according to disease forecasting models or at first symptom appearance. For combination treatments with biological agents, apply materials sequentially according to compatibility data, typically with the biological agent applied first followed by reduced-rate fungicide applications.

Assessment Parameters:

  • Disease incidence and severity at 7, 14, and 21 days after treatment
  • Crop growth parameters and yield measurements
  • Phytotoxicity assessments using standardized scales
  • Population dynamics of non-target organisms (when assessing environmental impact)
  • Residue analysis (if required for registration purposes)

Statistical Analysis: Perform analysis of variance (ANOVA) followed by mean separation using appropriate tests (Tukey's HSD, Fisher's LSD) at α=0.05 significance level.

Molecular Docking and Mechanism Studies

Objective: To investigate the interaction between this compound and potential protein targets using computational and laboratory methods.

Computational Docking Protocol:

  • Protein preparation: Obtain 3D structures of target proteins (e.g., fructose-bisphosphate aldolase) from protein databases. [5]
  • Ligand preparation: Generate 3D structures of this compound and optimize geometry using molecular mechanics force fields.
  • Docking simulation: Perform molecular docking using appropriate software (AutoDock Vina, GOLD, or similar) with the following parameters:
    • Grid box size: 60×60×60 points
    • Grid spacing: 0.375 Å
    • Exhaustiveness: 8-16 (for Vina)
    • Number of poses: 10-20 per compound
  • Interaction analysis: Analyze docking results for:
    • Binding affinity (kcal/mol)
    • Hydrogen bonding patterns
    • Hydrophobic interactions
    • Binding orientation in active site

Validation Methods:

  • Compare docking results with known inhibitors
  • Perform molecular dynamics simulations to assess complex stability
  • Validate through site-directed mutagenesis of key residues in protein targets

This protocol can be adapted from methods described in proteomic studies of insecticidal compounds, where molecular docking revealed strong interactions between fungal metabolites and mosquito protein targets. [5]

IPM Integration and Practical Application

Practical Application Guidelines

Successful integration of this compound into IPM programs requires careful consideration of application timing, dosage, and compatibility with other management tactics. The compound is most effective when applied during the early disease development phase, leveraging both its protective and curative properties. [1] For powdery mildew control in ornamental and greenhouse settings, applications should begin when environmental conditions (moderate temperatures, high humidity) favor disease development and before significant symptom development occurs.

Application specifications:

  • Equipment: Use standard hydraulic sprayers equipped with nozzles producing medium to fine droplets for thorough coverage
  • Coverage: Ensure complete coverage of all plant surfaces, particularly upper leaf surfaces where powdery mildew develops
  • Volume: Apply in sufficient water volume to ensure complete coverage (typically 200-500 L/ha for field crops, adjusted for canopy density)
  • Intervals: Maintain 7-14 day application intervals depending on disease pressure and persistence of control

Dosemorph acetate demonstrates particular utility in resistance management programs due to its specific mode of action as a sterol biosynthesis inhibitor (FRAC code 5). [1] It should be rotated or combined with fungicides from different chemical classes to reduce selection pressure for resistant pathogen populations. Research has demonstrated successful integration with biological control agents such as Sporothrix flocculosa (ATCC 74320), where combination treatments provided enhanced control of powdery mildew in rose and cucumber while reducing fungicide inputs. [4]

Combination Strategies with Biological Controls

Research has demonstrated that this compound can be effectively combined with biological control agents to enhance disease control while reducing chemical inputs. Patent documentation reveals that compositions of this compound with Sporothrix flocculosa (ATCC 74320) provide synergistic control of powdery mildew diseases in various crops. [4] The following integrated approach is recommended:

  • Initiate program with biological control agents (e.g., Sporothrix flocculosa applications) when conditions favor disease development but before significant infection occurs

  • Monitor disease progress regularly and establish action thresholds based on economic injury levels for specific crop-pathogen systems

  • Implement this compound applications when disease levels approach action thresholds, potentially at reduced rates compared to solo chemical programs

  • Maintain biological control populations through habitat management and appropriate application timing that minimizes impact on beneficial organisms

This approach leverages the strengths of both control strategies: the preventive action of biological controls and the curative action of this compound when disease pressure increases.

Resistance Management and Environmental Considerations

Resistance Management Strategies

The development of resistance to fungicides is a significant concern in modern agriculture, and proactive resistance management is essential for preserving the efficacy of this compound. As a sterol biosynthesis inhibitor (FRAC code 5), this compound has a specific site of action that categorizes it as having medium to high resistance risk. [1] The following strategies should be implemented to delay resistance development:

  • Rotation: Rotate this compound with fungicides from different chemical classes (e.g., QoI fungicides, SDHIs, multi-site inhibitors) with different modes of action
  • Combination: Use formulated mixtures or tank mixes with fungicides having different modes of action when disease pressure is high
  • Dose management: Avoid repeated applications at sub-lethal rates; use the full recommended rate for each application
  • Monitoring: Implement regular pathogen sensitivity monitoring to detect shifts in fungicide sensitivity early

Documented cases of resistance to this compound, while limited, emphasize the importance of these stewardship practices. Resistance management should be integrated with cultural controls that reduce overall disease pressure, such as selection of resistant varieties, proper plant spacing to improve air circulation, and manipulation of environmental conditions where possible.

Environmental and Safety Considerations

This compound's classification as a low-risk pesticide in international guidelines indicates its favorable safety profile when compared with many alternative fungicides. [2] This classification specifically notes that occupational exposure to this compound requires only basic personal protective equipment (long-sleeved shirt, long pants, socks and stout shoes, with chemically resistant gloves). [2]

Key environmental fate characteristics include:

  • Persistence: Moderate persistence in the environment, with degradation influenced by soil type and microbial activity
  • Mobility: Moderate water solubility suggests potential for mobility in soil systems, though high adsorption (log P = 4.23) may reduce leaching
  • Ecotoxicity: Demonstrates selectivity toward target organisms with reduced impact on non-target species when compared with broad-spectrum fungicides

The compound is not listed under the Stockholm or Rotterdam Conventions, and it is approved for use in the European Union until 2026, reflecting its acceptable risk profile when used according to label directions. [1] However, applicators should always consult local regulations and specific product labels, as requirements may vary by jurisdiction.

Visual Synthesis of Key Concepts

Mechanism of Action Pathway

G SterolPrecursors Sterol Precursors (Squalene) ErgosterolBiosynthesis Ergosterol Biosynthesis Pathway SterolPrecursors->ErgosterolBiosynthesis NormalSterols Normal Sterol Profile ErgosterolBiosynthesis->NormalSterols FunctionalMembrane Functional Cell Membrane NormalSterols->FunctionalMembrane FungalGrowth Normal Fungal Growth FunctionalMembrane->FungalGrowth DodemorphApplication This compound Application Inhibition Inhibition of Sterol Biosynthesis Enzymes DodemorphApplication->Inhibition Inhibition->ErgosterolBiosynthesis disrupts AbnormalSterols Abnormal Sterol Accumulation Inhibition->AbnormalSterols MembraneDisruption Membrane Disruption and Leakage AbnormalSterols->MembraneDisruption GrowthInhibition Fungal Growth Inhibition and Cell Death MembraneDisruption->GrowthInhibition

Figure 1: Mode of Action Pathway of this compound - This diagram illustrates the inhibition of ergosterol biosynthesis in fungal pathogens, leading to membrane disruption and growth inhibition.

IPM Integration Workflow

G Start IPM Program Initiation Prevention Preventive Measures (Resistant varieties, Cultural controls) Start->Prevention Monitoring Regular Disease Monitoring and Action Thresholds Prevention->Monitoring BiologicalControl Biological Control Application (e.g., Sporothrix flocculosa) Monitoring->BiologicalControl Assessment Disease Assessment Against Thresholds BiologicalControl->Assessment Assessment->BiologicalControl No DodemorphDecision Disease Above Threshold? Apply this compound Assessment->DodemorphDecision Yes Evaluation Program Evaluation and Adjustment DodemorphDecision->Evaluation Evaluation->Monitoring Continue Monitoring

Figure 2: IPM Integration Workflow - This workflow demonstrates how this compound can be incorporated into a comprehensive integrated pest management program with biological controls and monitoring.

Conclusion and Future Perspectives

This compound remains a valuable tool in integrated pest management programs, particularly for control of powdery mildew and related fungal pathogens. Its specific mode of action, favorable safety profile, and compatibility with biological control agents support its continued use in sustainable agricultural systems. The chemical's classification as a low-risk pesticide [2] and its projected market growth [3] indicate ongoing relevance in crop protection strategies.

Future research directions should focus on:

  • Enhanced combination strategies with newer biological control agents
  • Formulation improvements to increase efficacy and reduce environmental impact
  • Molecular studies to better understand resistance mechanisms and potential cross-resistance patterns
  • Adaptation to changing climate conditions that may alter disease pressure and fungicide performance

When used according to established protocols and in rotation with other control measures, this compound can contribute significantly to effective disease management while aligning with the principles of integrated pest management. Researchers and practitioners should continue to develop context-specific application protocols that maximize efficacy while minimizing selection for resistance and non-target effects.

References & Data Sources

  • PMC PubMed Central. Protein Profiling of Aedes aegypti Treated with Streptomyces sp. KSF103 Ethyl Acetate Extract (2023). Provides insights into proteomic approaches for understanding mode of action of bioactive compounds. [5]
  • Pesticide Properties Database. This compound technical fact sheet (2019). Comprehensive chemical, regulatory, and environmental fate data. [1]
  • Market Research Intellect. This compound Market Analysis (2025). Current market trends and future projections. [3]
  • Oregon State University College of Agricultural Sciences. Pesticide Risk Reduction: Low Risk List (2020). Classification of this compound as a low-risk pesticide. [2]
  • National Center for Biotechnology Information. PubChem Compound Summary: this compound (2016). Chemical structure and identifiers. [6]
  • Google Patents. US5565195A: Sporothrix flocculosa ATCC 74320 and compositions thereof with dodemorph-acetate (1996). Documentation of combination products with biological control agents. [4]

References

Application Note: Analysis of Dodemorph Acetate in Plant-derived Foods by Modified QuEChERS and LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines a robust method for the determination of six morpholine pesticides, including dodemorph, in various plant-derived food matrices. The method uses an improved sample preparation technique to overcome challenges posed by complex matrices, ensuring high accuracy and sensitivity for routine analysis and dietary risk assessment [1].

Principles of the Method

The protocol is based on a modified QuEChERS approach. The key improvements over traditional methods involve the use of a specific combination of adsorbents during the clean-up step. This effectively removes a wider range of matrix interferences from complex food samples, leading to more reliable results and protecting the LC-MS/MS instrument from contamination [1].

Optimized Experimental Workflow

The following diagram illustrates the sample preparation and analysis workflow:

G Start Start: Homogenized Sample (2.0 g) Extraction Extract with 10 mL Acetonitrile Start->Extraction Shake Shake vigorously for 5 min Extraction->Shake Salt Add Salt Mixture (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O) Shake->Salt Centrifuge1 Centrifuge at 4,000 rpm for 5 min Salt->Centrifuge1 CleanUp Clean-up: To 3 mL supernatant, add 150 mg C18, 50 mg SAX, and 10 mg MWCNTs Centrifuge1->CleanUp Centrifuge2 Centrifuge at 4,000 rpm for 5 min CleanUp->Centrifuge2 Filter Filter supernatant through 0.22 μm membrane Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS Data Data Acquisition and Processing LCMS->Data

Materials and Reagents
  • Analytical Standards: Dodemorph acetate analytical standard (e.g., >95% purity) [2].
  • Extraction Solvent: HPLC-grade acetonitrile [1].
  • Salts for Extraction: Anhydrous MgSO₄, NaCl, trisodium citrate dihydrate (Na₃Citrate·2H₂O), and disodium hydrogen citrate sesquihydrate (Na₂HCitrate·1.5H₂O) [1].
  • d-SPE Clean-up Adsorbents: C18, Strong Anion Exchange (SAX), and Graphitized Carboxyl Multi-Walled Carbon Nanotubes (MWCNTs) [1].
  • Mobile Phase: LC-MS-grade acetonitrile and methanol; water purified by a Milli-Q system; and formic acid [1] [3].
  • Equipment: Analytical balance, vortex mixer, centrifuge, ultrasonic cleaner, and an LC-MS/MS system equipped with an electrospray ionization (ESI) source [1].
Detailed Experimental Protocol

1. Sample Preparation:

  • Homogenize representative samples of grains, fruits, or vegetables.
  • Weigh 2.0 g ± 0.05 g of the homogenized sample into a 50 mL centrifuge tube [1].

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.
  • Vortex vigorously for 5 minutes.
  • Add the salt mixture (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O) to induce partitioning.
  • Immediately shake for 1 minute and then centrifuge at 4,000 rpm for 5 minutes [1].

3. Purification (d-SPE):

  • Transfer 3 mL of the upper acetonitrile layer into a 15 mL d-SPE tube containing 150 mg C18, 50 mg SAX, and 10 mg graphitized carboxyl MWCNTs.
  • Vortex for 2 minutes and centrifuge at 4,000 rpm for 5 minutes [1].

4. Analysis Ready:

  • Carefully collect the supernatant and filter it through a 0.22 μm PTFE syringe filter prior to LC-MS/MS analysis [1].

5. LC-MS/MS Analysis:

  • Liquid Chromatography: Utilize a reversed-phase column (e.g., C18). The mobile phase typically consists of (A) water and (B) methanol or acetonitrile, both containing 0.1% formic acid, with a gradient elution program [1] [4]. A suggested gradient is shown in Table 1.
  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor this compound using Multiple Reaction Monitoring (MRM). The method has been shown to be suitable for pharmacokinetic studies [1] [4] [2].
Key Parameters and Method Performance

The following tables summarize the optimized LC gradient and the method's performance characteristics as validated in the literature.

Table 1: Example LC Gradient for Separation This is a representative gradient. Optimal conditions may vary depending on the specific column and instrument. [1]

Time (min) Mobile Phase A (Water + 0.1% HCOOH) (%) Mobile Phase B (Methanol + 0.1% HCOOH) (%) Flow Rate (mL/min)
0.0 90 10 0.3
1.0 90 10 0.3
9.0 10 90 0.3
12.0 10 90 0.3
12.1 90 10 0.3
15.0 90 10 0.3

Table 2: Method Performance Data for Dodemorph Data compiled from validation studies in plant-derived foods. [1]

Parameter Result Acceptable Criterion
Linear Range (ng/mL) 1 - 100 -
Limit of Quantification (LOQ) 1 μg/kg -
Average Recovery (%) 84 - 95 70 - 120
Relative Standard Deviation (RSD, %) < 6.8 < 20

Critical Considerations for Method Development

  • Ionization Mode: Dodemorph and other morpholine pesticides show better sensitivity in positive ionization mode (ESI+) [1].
  • Matrix Effects: Complex matrices like tea can cause signal suppression or enhancement. The use of stable isotope-labeled internal standards, where available, is the most effective way to correct for this [3]. The modified d-SPE clean-up in this protocol is specifically designed to minimize these effects [1].
  • MS-Compatible Mobile Phase: For LC-MS/MS, always use high-purity solvents and additives. Formic acid is recommended as a volatile additive instead of non-volatile acids like phosphoric acid for MS compatibility [4] [5].
  • Column Selection: A low silanol activity C18 column is recommended to achieve good peak shape for basic compounds like dodemorph [4] [2].

Conclusion

The detailed protocol described herein provides a reliable, validated method for the determination of this compound residues in plant-derived foods. The use of a modified QuEChERS approach with a specific combination of C18, SAX, and MWCNTs for clean-up effectively reduces matrix interference, ensuring high accuracy and precision. This method is suitable for regulatory monitoring, dietary risk assessment, and routine analysis in complex matrices.

References

dodemorph acetate stereospecific degradation by bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Stereospecific Degradation of Dodemorph: Key Findings

The core insight is that the degradation of dodemorph isomers by plant-associated bacteria is stereoselective, which can subsequently influence the fungicide's performance against target fungi [1].

The table below summarizes the stereospecific degradation findings for dodemorph:

Bacterial Strain Preferred Isomer Degraded Degradation Rate Comparison
Corynebacterium betae meso-(RS)-diastereomer More intensively degraded than the trans-(SS and RR)-forms [1]
Erwinia uredovora meso-(RS)-diastereomer More intensively degraded than the trans-(SS and RR)-forms [1]
Pseudomonas fluorescens meso-(RS)-diastereomer More intensively degraded than the trans-(SS and RR)-forms [1]

This stereospecific degradation alters the ratio of diastereomers in the medium. Since the diequatorial (cis-) form of dodemorph exhibits higher antibacterial activity than the axial-equatorial (trans-) form, the bacterial metabolism can change the mixture's overall efficacy, leading to a synergistic effect against fungi like Botrytis cinerea [1].

Experimental Workflow for Studying Stereoselective Metabolism

The following diagram outlines a general workflow for investigating stereoselective bacterial metabolism of chiral compounds, adaptable for dodemorph acetate studies:

Detailed Protocol

This workflow is based on methodologies used for chloramphenicol and can be adapted for dodemorph [2].

  • Isolation of Environmental Bacteria:

    • Source: Collect samples from environments like wastewater, activated sludge, or soil from agricultural settings where fungicides are used [2].
    • Enrichment: Plate samples onto agar containing a racemic mixture of dodemorph (e.g., 8 mg/L) to select for resistant strains. Incubate aerobically at an appropriate temperature (e.g., 25-30°C) [2].
    • Identification: Select distinct colonies and identify them using standard microbiological or genomic methods (e.g., 16S rRNA sequencing) [2].
  • Nanocosm Assay Setup:

    • Preparation: Inoculate a liquid growth medium (like Tryptic Soy Broth) with the isolated bacterial strain [2].
    • Exposure: Add the chiral compound:
      • Test Groups: Expose the culture to individual diastereomers of dodemorph (if available) and a racemic mixture.
      • Control Group: Include an abiotic control (medium and compound, no bacteria) to account for non-biological degradation [2].
    • Incubation: Use a controlled environment (e.g., a shaking incubator) to maintain consistent temperature and aeration [2].
  • Monitoring and Sampling:

    • Growth Monitoring: Track bacterial growth over time (e.g., 18-48 hours) by measuring optical density (OD at 600 nm) [2].
    • Sampling: Collect samples from the nanocosm at regular intervals. Centrifuge to separate bacterial cells from the supernatant, which will be used for chemical analysis [2].
  • Analysis of Stereospecific Degradation:

    • Extraction: Extract the supernatant with a suitable solvent like ethyl acetate. Combine the extracts and evaporate to dryness under a gentle nitrogen stream. Reconstitute the residue in an appropriate solvent for instrumental analysis [1] [3].
    • Chromatographic Separation & Detection: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The key is to use a chiral stationary phase in the chromatography column to separate the dodemorph diastereomers [1] [4] [5].
    • Quantification: Measure the peak areas for each diastereomer over time in the test samples and compare them to the abiotic controls. A significant decrease in one isomer relative to others indicates stereospecific degradation [1] [2].

Troubleshooting Common Issues

Here are solutions to common problems you might encounter:

Problem Possible Cause Solution
No degradation observed Low bacterial viability or incorrect growth conditions. Check cell count and viability; optimize growth medium, temperature, and aeration [2].
Poor chromatographic separation of isomers Inappropriate chiral column or method. Screen different chiral columns (e.g., chiral cyclodextrin-based for GC) and optimize mobile phase composition [4] [5].
High background noise in MS detection Complex matrix interference from the medium. Improve sample cleanup (e.g., solid-phase extraction); use isotope-labeled internal standards for quantification [6].
Inconsistent degradation rates between replicates Inconsistent initial bacterial inoculation or sampling. Standardize the inoculation protocol (e.g., using a McFarland standard) and ensure precise, consistent sampling times and volumes [2].

Key Technical Takeaways

  • Confirmation of Stereospecificity: Your experiments should confirm that bacterial metabolism preferentially targets specific diastereomers of dodemorph, particularly the meso-(RS) form, thereby altering the isomeric ratio in the environment [1].
  • Impact on Efficacy: The change in the isomeric profile is not just an academic finding; it has a functional outcome by modulating the antifungal performance of the fungicide preparation due to the different bioactivities of the isomers [1].
  • Methodology is Key: Success in this research hinges on the robust combination of microbiological assays with sophisticated chiral analytical techniques like GC-MS or LC-MS [1] [2].

References

dodemorph acetate diastereomers ratio effect on antifungal performance

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the basic structure and isomerism of dodemorph? Dodemorph exhibits cis–trans isomerism due to the presence of two chiral centres in its morpholine ring structure [1]. It is typically used as a mixed isomeric product [1].

    • Chemical Name: 4-cyclododecyl-2,6-dimethylmorpholine acetate [1]
    • Chemical Formula: C₂₀H₃₉NO₃ [2] [1]
    • Mode of Action: Systemic fungicide with protective and curative action. It inhibits sterol biosynthesis in membranes and is classified under FRAC code 5 [1].
  • Q2: How do the diastereomers differ in their biological activity? Research indicates that the diequatorial (cis-) form of dodemorph expresses higher antibacterial activity than the axial-equatorial (trans-) form. The partition of diastereomers between cells and the medium has been found to correlate strictly with their toxicity [3].

  • Q3: What is the primary mechanism that makes the diastereomer ratio important? The key mechanism is the stereospecific degradation of the diastereomers by plant-associated bacteria [3]. Different bacterial species degrade the diastereomers at different rates. The study found that the meso-(RS)-diastereomer was degraded more intensively than the trans-(SS and RR)-forms in bacteria like Corynebacterium betae, Erwinia uredovora, and Pseudomonas fluorescens [3]. This metabolic step changes the ratio of diastereomers in the medium, which in turn influences the antifungal performance against target fungi [3].

  • Q4: What is the consequence of this stereospecific degradation on antifungal performance? The change in diastereomer ratio caused by bacterial degradation can enhance the fungistatic effect through synergistic joint action. It was demonstrated that changing the ratio of diastereomers noticeably increased the fungistatic effect of morpholine derivatives against Botrytis cinerea due to this synergy [3].

Experimental Protocols & Data

Protocol: Investigating Stereospecific Degradation by Bacteria This protocol is adapted from research studying how bacteria alter the diastereomer ratio of dodemorph [3].

  • Bacterial Cultivation: Grow selected plant-associated bacterial strains (e.g., Corynebacterium betae, Erwinia uredovora, Pseudomonas fluorescens) in an appropriate liquid medium [3].
  • Exposure to Dodemorph: Add a known concentration and initial ratio of dodemorph diastereomers to the bacterial cultures.
  • Incubation and Sampling: Incubate the cultures under controlled conditions. Take samples from the medium at regular time intervals over the course of the experiment.
  • Extraction and Analysis: Extract dodemorph from the medium samples. Analyze the extracts using a chiral chromatographic method (e.g., Chiral-HPLC) to quantify the concentration of each diastereomer remaining at each time point.
  • Data Analysis: Calculate the degradation rate for each diastereomer and compare how the ratio changes over time in the different bacterial cultures.

The workflow for this key experiment is summarized below:

Start Start Experiment Cultivate Cultivate Plant-Associated Bacteria Start->Cultivate Expose Expose Cultures to Dodemorph Mixture Cultivate->Expose Incubate Incubate and Sample at Intervals Expose->Incubate Analyze Analyze Samples via Chiral Chromatography Incubate->Analyze Result Determine Diastereomer Degradation Rates & Ratio Analyze->Result

Quantitative Data on Diastereomer Degradation

The table below summarizes findings from the key study on this topic [3].

Parameter Finding / Value Experimental Context

Relative Activity | Diequatorial (cis-) form > Axial-equatorial (trans-) form [3] | Antibacterial activity assessment | Degradation Rate | meso-(RS)-diastereomer > trans-(SS and RR)-forms [3] | In cultures of Corynebacterium betae, Erwinia uredovora, and Pseudomonas fluorescens | Functional Outcome | Synergistic joint action enhances fungistatic effect [3] | Against Botrytis cinerea after ratio change |

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Variable antifungal efficacy in different plant environments. Stereospecific degradation by the native plant microbiome altering the diastereomer ratio [3]. Characterize the bacterial community at the application site. Consider formulants that inhibit specific degrading bacteria.
Decreasing fungistatic activity over time post-application. Shifting diastereomer ratio in the medium due to preferential bacterial degradation [3]. Monitor the diastereomer ratio in the application medium over time to confirm the shift.

References

optimizing dodemorph acetate isomer ratio for enhanced efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of Dodemorph and Dodemorph Acetate

The following table summarizes key data for both the base compound and its acetate salt form, which is commonly used in formulations.

Property Dodemorph [1] This compound [2]
IUPAC Name 4-cyclododecyl-2,6-dimethylmorpholine 4-cyclododecyl-2,6-dimethylmorpholine acetate
Chemical Formula C₁₈H₃₅NO C₂₀H₃₉NO₃
Molecular Mass 281.48 g/mol 341.53 g/mol
Isomerism Cis-trans isomerism due to two chiral centers in the morpholine ring; typically used as a mixed isomeric product [1] Cis-trans isomerism due to two chiral centers in the morpholine ring; typically used as a mixed isomeric product [2]
Mode of Action Systemic fungicide that inhibits sterol biosynthesis in membranes (FRAC Code 5) [1] Systemic fungicide that inhibits sterol biosynthesis in membranes (FRAC Code 5) [2]
Water Solubility 100 mg/L (moderate) [1] 746 mg/L (moderate) [2]
Log P 4.6 (high) [1] 4.23 (high) [2]
Vapour Pressure 0.48 mPa (low) [1] 12 mPa (high, drift concern) [2]

Proposed Workflows for Isomer Ratio Optimization

Since direct protocols are not available, here are two potential experimental approaches based on advanced analytical techniques mentioned in the search results. You can adapt these workflows to investigate the isomer ratio of this compound.

The first workflow focuses on the analytical challenge of separating and characterizing the isomers.

G Start Start: this compound Isomer Mixture Prep Sample Preparation (Determine optimal method: SALLE-DLLME vs. EMR [3]) Start->Prep Analysis LC-HRMS Analysis (Non-Targeted Screening [3]) Prep->Analysis Separation Isomer Separation (Optimize chromatographic conditions for resolution) Analysis->Separation Characterization Isomer Characterization (Measure Collision Cross Section - CCS using Ion Mobility if available [4]) Separation->Characterization End Output: Separated & Characterized Isomer Profiles Characterization->End

The second workflow outlines how to connect the isolated isomer ratios to their biological activity.

G Start Start: Defined Isomer Ratios (From Analytical Workflow) Bioassay In-vitro Bioassay (Test efficacy against target fungi e.g., Powdery Mildew [1]) Start->Bioassay Omics Mechanistic Omics Analysis (Optional: Use proteomics/metabolomics to study downstream effects on fungal pathways [5]) Bioassay->Omics Optional path DataInt Data Integration Bioassay->DataInt Omics->DataInt End Output: Optimal Isomer Ratio for Maximum Efficacy DataInt->End

Technical Support Center: Key Considerations

Here are critical points to guide your experimental design, framed in a question-and-answer format for your technical support center.

  • Q1: What is the primary analytical challenge in optimizing this compound isomer ratio? The core challenge is the chromatographic separation of the cis-trans isomers due to their structural similarity. You will need to invest significant effort into method development for Ultra High-Performance Liquid Chromatography (UPLC), potentially exploring different column chemistries (e.g., chiral columns) and mobile phase compositions to achieve baseline separation [4].

  • Q2: What advanced techniques can improve the confidence of isomer identification? Incorporating Ion Mobility Spectrometry (IM) coupled with HRMS is highly recommended. IM separates ions based on their size, shape, and charge, providing an additional identifier called the Collision Cross Section (CCS). Measuring and storing experimental CCS values for each isomer creates a multi-dimensional identification system (retention time, mass, CCS) that greatly enhances accuracy and can be used to build a dedicated library for your compound [4].

  • Q3: How can we understand the functional impact of different isomer ratios? After preparing samples with defined ratios, you must link them to biological activity through in-vitro efficacy testing. The standard bioassay would involve testing against relevant fungal pathogens like powdery mildew. For a deeper mechanistic understanding, you could employ a multi-omics approach. For instance, proteomic analysis could reveal how different isomer ratios alter the expression of proteins in the sterol biosynthesis pathway or trigger stress responses in the fungus [5] [6].

Finding More Specialized Information

To move forward, you may need to consult more specialized sources:

  • Patent Literature: Search for original patents filed by manufacturers like BASF for details on synthesis and initial isolation of isomers.
  • Regulatory Dossiers: Submit a freedom of information request to agencies like the European Food Safety Authority (EFSA) for the complete assessment dossier, which may contain unpublished toxicological and chemical data.

References

Understanding Dodemorph Acetate & FRAC Code 5

Author: Smolecule Technical Support Team. Date: February 2026

What is the basic profile of dodemorph acetate?

This compound is a morpholine fungicide used for its protective and curative action against fungal diseases, primarily powdery mildews, on ornamentals like roses [1].

  • Mode of Action: It belongs to FRAC Code 5, which signifies that it inhibits sterol biosynthesis in fungal membranes. Specifically, morpholines target two steps in the ergosterol synthesis pathway: the reduction of Δ14-15 bonds and the isomerization of Δ8 to Δ7 bonds [2] [1].
  • Chemical and Physical Properties: The following table summarizes key data for the compound.
Property Value
IUPAC Name 4-cyclododecyl-2,6-dimethylmorpholine acetate [1]
Molecular Formula C₂₀H₃₉NO₃ [1]
Mode of Action Sterol biosynthesis inhibitor (SBI), FRAC Code 5 [2] [1]
Water Solubility (at 20°C) 746 mg/L (moderate) [1]
Log P (at 20°C) 4.23 (high) [1]
Vapour Pressure (at 20°C) 12 mPa (Highly volatile) [1]
Soil DT₅₀ (typical) 41 days (Moderately persistent) [2]

Resistance Mechanisms & Experimental Guidance

Resistance to sterol biosynthesis inhibitors like this compound can develop through several mechanisms. While direct studies on dodemorph-resistant strains are limited in the provided search results, the following general principles and experimental approaches are applicable.

1. What are the common resistance mechanisms for FRAC Code 5 fungicides?

The provided literature does not detail specific resistance cases for dodemorph. However, based on the general mode of action, the primary mechanisms are:

  • Target-Site Mutations: Point mutations in the genes encoding the target enzymes, sterol C14-reductase and sterol Δ8-Δ7 isomerase, can reduce the binding affinity of the fungicide.
  • Overexpression of Target Enzymes: The fungus may upregulate the expression of the target enzymes, effectively diluting the effect of the inhibitor.
  • Enhanced Efflux or Detoxification: Upregulation of efflux transporters (like ABC or MFS transporters) can pump the fungicide out of the cell. Alternatively, the fungus may enhance its ability to detoxify the compound [3].

2. How can I confirm and characterize resistance in the lab?

Here is a proposed experimental workflow to diagnose and investigate resistance.

G Start Suspected Resistant Fungal Strain EC50 In vitro Sensitivity Assay (e.g., determination of EC50) Start->EC50 Inoculate CrossR Cross-Resistance Profiling (Test other FRAC 5 fungicides) EC50->CrossR Compare with wild-type Molecular Molecular Analysis (Sequencing target enzymes & promoter regions) CrossR->Molecular Extract DNA/RNA Mech Resistance Mechanism Hypothesis Molecular->Mech Interpret data

Detailed Protocols:

  • In vitro Sensitivity Assay:

    • Purpose: To quantitatively measure the resistance level.
    • Method: Prepare a series of agar plates containing this compound at a range of concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL). Inoculate each plate with a standardized mycelial plug or spore suspension of the test isolate and a known sensitive reference isolate. Incubate at the optimal temperature for the fungus.
    • Data Analysis: Measure the radial growth (for mycelium) or assess spore germination inhibition after a set period. The effective concentration that inhibits growth by 50% (EC50) can be calculated. A significant increase in the EC50 value of the test isolate compared to the sensitive one indicates resistance [2].
  • Molecular Analysis:

    • Purpose: To identify genetic changes responsible for resistance.
    • Method: Extract genomic DNA from both resistant and sensitive fungal strains. Use PCR to amplify the genes encoding the target enzymes (e.g., ERG24 for C14-reductase, ERG2 for Δ8-Δ7 isomerase). Sequence the amplified products and compare them to known sensitive sequences to identify mutations.
    • Further Investigation: Perform quantitative PCR (qPCR) to check for overexpression of these target genes in the resistant strain under fungicide pressure [3].

Frequently Asked Questions

Is this compound approved for use in the European Union? Yes, according to the latest data, this compound is approved under EC Regulation 1107/2009, with an expiry date for inclusion listed as October 31, 2026 [1].

What is the difference between dodemorph and this compound? Dodemorph is the active substance in its freebase form. This compound is a salt form of dodemorph, where acetic acid is added. This formulation can improve the compound's stability, solubility, and handling properties for commercial use [2] [1].

References

overcoming dodemorph acetate degradation in bacterial communities

Author: Smolecule Technical Support Team. Date: February 2026

Bacterial Degradation Pathways for Aromatic Compounds

Bacterial degradation of complex aromatic compounds often involves specialized enzymatic pathways. Understanding these can provide clues for managing dodemorph acetate.

Pathway/Operon Key Features Relevant Bacteria Potential Application
Phenylacetic Acid (PAA) Pathway [1] Central pathway for aromatic degradation; involves ~12 enzymes; converges different substrates into a common route; present in ~16% of sequenced bacterial genomes. Pseudomonas, Escherichia coli Model for degradation of aromatic ring structures.
Auxin Degradation (iad) Operon [2] Highly specific pathway for degrading the plant hormone indole-3-acetic acid (IAA); involves a specific ABC transporter and a Rieske non-heme dioxygenase system. Variovorax Example of a specialized, recently characterized degradation operon.
Benzoate Degradation [3] Pathway studied in syntrophic bacteria; generates reactive acyl-coenzyme A (CoA) species; evidence of post-translational regulation via lysine acylation. Syntrophus aciditrophicus Insight into regulatory mechanisms during aromatic acid degradation.

Troubleshooting Guide: FAQs and Solutions

Here are common challenges and research-backed strategies to address them.

Challenge & Question Possible Cause Recommended Solution

| No Degradation Activity Why is there no degradation observed in my bacterial community? | Community lacks necessary catabolic genes [4]. | Bioaugmentation: Inoculate with known degrader strains (e.g., Rhodococcus, Pseudomonas, Gordonia) [5] [6] [7]. Enrichment: Use continuous culture with dodemorph as the sole carbon source to select for degraders [4]. | | Slow/Incomplete Degradation Why is the degradation process slow or stalling? | Low bioavailability of the compound; stress on bacterial cells [7]. | Amend with Surfactants: Increase bioavailability [7]. Co-metabolism: Add a readily available carbon source (e.g., acetate, succinate) to boost microbial energy [4]. | | Culture Collapse Why does my degrading bacterial culture lose activity or die? | Toxic degradation intermediates; acid stress from metabolic activity [8]. | pH Buffering: Use strong, non-degradable buffers. Community Engineering: Employ a consortium where one member detoxifies intermediates [3]. |

Experimental Protocol: Enriching and Isoring Degrading Bacteria

This workflow outlines a general method for isolating bacteria capable of degrading specific compounds, based on established microbiological techniques [6] [4].

G Start Start: Inoculate Minimal Media with Environmental Sample A Enrichment Culture (Compound as sole C/N source) Start->A B Sub-culture & Serial Transfer (To enrich degraders) A->B C Plate on Solid Media (Isolate single colonies) B->C D Screen Isolates (Growth and degradation assays) C->D E Molecular Identification (16S rRNA sequencing) D->E F Culture Preservation (Create master cell bank) E->F

Detailed Steps:

  • Media Preparation: Create a minimal salts medium (MSM) containing (per liter): 1.0 g NH₄NO₃, 1.0 g K₂HPO₄, 1.0 g KH₂PO₄, 0.2 g MgSO₄, 0.02 g CaCl₂·6H₂O, 10 g NaCl, and 0.01 g FeCl₃. Adjust pH to 7.0–7.2. Sterilize by autoclaving [6].
  • Enrichment Culture: Supplement MSM with this compound (e.g., 0.3 g/L) as the sole carbon source. Inoculate with an environmental sample (e.g., contaminated soil or water) and incubate with shaking (e.g., 180 rpm) at 28-30°C [6] [4].
  • Sub-culturing: Once growth is observed (turbidity), transfer a portion (e.g., 5-10%) of the culture to fresh MSM with this compound. Repeat this serial transfer at least two more times to enrich the community for competent degraders [4].
  • Isolation: Spread the enriched culture onto solid MSM plates containing this compound and a gelling agent (e.g., 1.5% agar). Incubate until single colonies form. Restreak colonies to ensure purity [6].
  • Screening: Inoculate pure isolates into liquid MSM with this compound. Monitor both bacterial growth (optical density at 600 nm) and substrate depletion (e.g., via GC-MS or HPLC) to confirm degradation capability [6] [7].
  • Identification: Identify positive isolates by sequencing the 16S rRNA gene [6].

Strategic Considerations for Researchers

  • Monitor Cell Morphology: Bacterial cells can undergo significant morphological changes (e.g., in size) when under stress from degrading toxic compounds. Use scanning electron microscopy (SEM) to monitor this, as it can be a valuable indicator of culture health and adaptation [6].
  • Check for Horizontal Gene Transfer: Catabolic pathways for synthetic compounds are often encoded on mobile genetic elements like plasmids. If you isolate a potent degrader, check for the presence of plasmids. This gene cluster could then be transferred to other, more robust industrial hosts via conjugation for more stable processes [4].
  • Analyze the Proteome and Acylome: For in-depth mechanistic studies, a proteomic analysis can reveal key enzymes involved in the pathway. Furthermore, in pathways involving CoA intermediates, analyzing lysine acylation (the "acylome") can provide insights into novel regulatory mechanisms of the degradation process [3].

References

dodemorph acetate cis-trans isomer activity differences

Author: Smolecule Technical Support Team. Date: February 2026

Technical Overview: Dodemorph Acetate & Its Isomerism

This compound is a systemic morpholine fungicide used primarily to control powdery mildew, rusts, and leaf spots in ornamentals [1]. Its activity stems from the inhibition of sterol biosynthesis in fungal membranes [2] [1].

The core of its isomeric nature is summarized in the following table:

Aspect Description
Isomerism Type Cis-trans (geometric) isomerism [2] [1]
Structural Cause Two chiral centers in the 2,6-dimethylmorpholine ring, creating different spatial arrangements of the methyl and cyclododecyl groups [2] [1]
Commercial Form Typically a mixed isomeric product (a racemic blend of stereoisomers) [2] [1]
FRAC Code 5 [2] [1]

The following diagram illustrates the logical relationship between the compound's structure and its isomeric forms, based on the information from the search results.

G A This compound B Core Structure: 2,6-dimethylmorpholine ring with cyclododecyl group A->B C Two Chiral Centers B->C D Cis-Trans Isomerism C->D E Spatial arrangement of substituents differs D->E F Commercial Product: Mixture of Isomers D->F

Generalized Experimental Workflow for Isomer Activity Comparison

Since explicit protocols for this compound were not available, the workflow below is a generalized approach for any compound with cis-trans isomerism, based on standard analytical and biological evaluation practices.

G Start Start: Commercial this compound (Mixed Isomers) Step1 Step 1: Analytical Separation & Characterization Start->Step1 Sub1a • Chromatographic Separation (e.g., Chiral HPLC) Step1->Sub1a Sub1b • Structural Confirmation (e.g., NMR, MS) Step1->Sub1b Step2 Step 2: Pure Isomer Bioassay Sub1a->Step2 Sub1b->Step2 Sub2a • In vitro Fungal Growth Inhibition Step2->Sub2a Sub2b • In planta Efficacy Trials Step2->Sub2b Step3 Step 3: Data Analysis & Validation Sub2a->Step3 Sub2b->Step3 End Output: Isomer-Specific Activity Profile Step3->End

Key Steps in the Workflow:

  • Separation and Characterization: The first critical step is to separate the cis and trans isomers from the commercial mixture. This is typically achieved using advanced chromatographic techniques like Chiral High-Performance Liquid Chromatography (HPLC). The identity and purity of each collected fraction must be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [3].
  • Biological Assays: With pure isomers in hand, their fungicidal activity must be tested independently.
    • In vitro assays might involve growing target fungi (e.g., Podosphaera pannosa, which causes powdery mildew in roses) on agar plates containing specific concentrations of each isomer to determine the minimum inhibitory concentration (MIC) [2].
    • In planta (whole plant) assays are crucial for confirming efficacy in a more realistic setting. This involves applying the isomers to infected plants and monitoring disease progression and control [2] [1].
  • Data Analysis: The dose-response data from the bioassays are analyzed to compare the potency (e.g., EC50 values) of the cis and trans isomers directly. Statistical analysis is required to validate that any observed differences in activity are significant.

Frequently Asked Questions

Q1: Why is understanding the isomer-specific activity of this compound important? The different spatial shapes of cis and trans isomers can lead to significant differences in how they interact with the target site (sterol biosynthesis enzymes) [4]. Identifying which isomer is more active could allow for the development of more potent and targeted fungicides, potentially reducing application rates and environmental impact.

Q2: The commercial product is a mixture. Should I be concerned about this in my bioassays? Yes. Using the commercial mixture in screening can obscure structure-activity relationships. The reported activity is an average effect of all components [2] [1]. For definitive conclusions on which part of the molecule drives efficacy, testing purified isomers is essential.

Q3: Where can I find the physicochemical data for this compound for my experimental design? The Pesticide Properties Database (PPDB) provides key data [1]. For your convenience, here is a summary of relevant parameters:

Property Value for this compound
Water Solubility (at 20°C, pH 7) 746 mg/L [1]
Log P (Octanol-water) 4.23 (High) [1]
Vapour Pressure (at 20°C) 12 mPa [1]
Molecular Mass 341.53 g/mol [1]
Melting Point 42 °C [1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor separation of isomers during chromatography. The chiral stationary phase may not be optimal for dodemorph's structure. Screen different chiral HPLC columns (e.g., amylose- vs. cellulose-based). Systematically adjust the mobile phase composition.
Isomers re-equilibrate or degrade after separation. Isomers may be unstable in solution or interconvert under certain conditions (e.g., light, temperature). Work under controlled conditions (e.g., low light, cool temperature). Analyze samples immediately after separation and consider stability studies.
No significant difference in bioactivity between isomers. The target enzyme may not be stereospecific, or the wrong biological endpoint was measured. Verify the assay measures a direct effect on fungal growth. Ensure the pathogen is sensitive to the FRAC Group 5 mode of action [2] [1].

References

dodemorph acetate degradation pathways in environment

Author: Smolecule Technical Support Team. Date: February 2026

Microbial and Stereospecific Degradation

The primary environmental degradation pathway for dodemorph is microbial biodegradation in soil and water. A key characteristic of this process is its stereospecificity, meaning that different structural forms (diastereomers) of the molecule degrade at different rates [1].

  • Key Finding: Studies show that certain plant-associated bacteria, including Corynebacterium betae, Erwinia uredovora, and Pseudomonas fluorescens, can degrade dodemorph [1].
  • Stereospecific Preference: In these bacteria, the meso- (cis-) diastereomer is degraded more rapidly than the trans- forms (RR and SS) [1].
  • Impact: This selective degradation alters the ratio of the different diastereomers in the environment over time, which can subsequently influence the fungicide's overall performance against target fungi [1].

Experimental Protocol for Studying Degradation

The following methodology, adapted from published research, can be used to investigate the bacterial degradation of dodemorph in a laboratory setting [1].

Bacterial Degradation Assay

  • Objective: To measure the degradation rate of dodemorph diastereomers by specific bacterial strains.

  • Materials:

    • Bacterial Strains: e.g., Pseudomonas fluorescens, Corynebacterium betae.
    • Culture Medium: Nutrient broth.
    • Test Compound: Dodemorph (e.g., from a formulated product like Meltatox).
    • Equipment: Rotary shaker, centrifuge, Gas Chromatograph with Flame Ionization Detector (GC-FID).
  • Procedure:

    • Culture Preparation: Inoculate nutrient broth with the bacterial strain and incubate on a rotary shaker at 24°C for 22-44 hours (strain-dependent) [1].
    • Cell Harvesting: Centrifuge the culture, discard the supernatant, and wash the bacterial pellet with a sterile, minimal medium [1].
    • Incubation with Dodemorph: Resuspend a measured amount of cells (e.g., 500 mg) in the minimal medium. Add an acetonous stock solution of dodemorph and incubate on a rotary shaker at 27°C for 5 hours [1].
    • Termination and Extraction: Stop the reaction by cooling the suspension in an ice bath. Centrifuge again to separate the bacterial cells from the supernatant [1].
    • Analysis: Extract the supernatant with an organic solvent (e.g., cyclohexanone/ethylacetate/toluene mixture) and analyze the organic phase using GC-FID to quantify the remaining dodemorph and the ratio of its diastereomers [1].
    • Calculation: The degradation rate is calculated as the difference between the amount of dodemorph applied and the amount recovered from both the supernatant and the bacterial cells after incubation [1].

Environmental Fate and Physical Data

The following table summarizes key environmental fate properties of dodemorph, which influence its degradation and behavior in the environment.

Property Value Significance / Interpretation
Soil DT₅₀ (Lab) 41 days Moderately persistent in soil [2].
Aqueous Solubility 100 mg/L (dodemorph) [2] / 746 mg/L (acetate salt) [3] Moderately soluble; acetate salt form is more soluble [3] [2].
Octanol-Water Partition Coeff. (Log P) 4.6 (dodemorph) [2] High; indicates strong potential to bind to soil and organic matter, low mobility [2].

Troubleshooting Guide and FAQs

Q: Why is it important to consider the stereochemistry of dodemorph in degradation studies? A: Dodemorph exists as different diastereomers (cis- and trans-forms) which have different biological activities and degradation rates. If your analysis method does not separate these forms, you may observe an overall degradation curve that is actually the average of distinct, simultaneous processes, leading to misinterpretation of the kinetics and endpoints [1] [3].

Q: What is a common pitfall in analyzing degradation samples via chromatography? A: A common issue is the failure to achieve baseline separation of the cis- and trans-diastereomers. This can be addressed by optimizing the GC temperature program and column type. The method in [1] used a 3% OV-1 + 1.5% OV-225 column with a specific temperature ramp.

Q: How can I confirm if degradation is truly microbial? A: Always run sterile controls in parallel. These should include:

  • Abiotic Control: Medium with dodemorph but no bacteria, to account for chemical hydrolysis or adsorption to equipment.
  • Killed-Cell Control: Medium with dodemorph and heat-killed bacteria, to account for passive adsorption to cell surfaces. Significant loss of dodemorph only in the live bacterial assay confirms biodegradation [1].

Conceptual Degradation Workflow

The diagram below outlines the general workflow for studying and understanding the degradation of dodemorph acetate.

G Start This compound in Environment A1 Primary Process: Microbial Biodegradation Start->A1 A2 Key Characteristic: Stereospecific Degradation Start->A2 B1 Bacterial Action (e.g., Pseudomonas spp.) A1->B1 B2 cis-isomer degrades faster than trans-isomers A2->B2 C1 Altered diastereomer ratio in the environment B1->C1 B2->C1 C2 Change in antifungal efficacy against target fungi C1->C2

References

dodemorph acetate synergistic combinations with other fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Dodemorph Acetate: Technical Profile

The table below summarizes key technical data for this compound, which is essential for designing synergy studies.

Property Description
Chemical Group [1] [2] Morpholine fungicide
FRAC MoA Code [1] [2] 5 (Inhibits sterol biosynthesis in membranes)
IUPAC Name [2] 4-cyclododecyl-2,6-dimethylmorpholine acetate
Mode of Action [2] Systemic with protective and curative action
Primary Target Pathogens [1] [2] Powdery mildews; Rusts; Leaf spot
Example Applications [2] Ornamentals (potted flowering shrubs, field-grown roses)
Common Formulations [2] Emulsifiable concentrate

Research Considerations & Experimental Pathways

In the absence of pre-defined synergistic mixtures, the following approaches can help you identify and validate effective combinations.

Understanding the Challenge of Stereochemistry

Dodemorph exists as a mixture of cis and trans isomers (diastereomers) due to two chiral centers in its morpholine ring [1] [3]. Research indicates that:

  • The cis-isomer may exhibit higher biological activity [3].
  • Different plant-associated bacteria can degrade these isomers at different rates, altering the ratio in the medium and potentially affecting the antifungal performance over time [3].
  • When designing experiments, consider using analytical methods (e.g., chiral chromatography) to monitor the composition and stability of the isomeric mixture.
Designing Your Combination Experiments

The general principle for creating synergistic mixtures is to combine compounds with different modes of action. This can help manage resistance and broaden the spectrum of activity.

  • Partner with Different FRAC Groups: Consider testing this compound with fungicides from unrelated chemical groups. For instance, the patent literature suggests that synergistic mixtures can be formed by combining fungicides from different groups, such as Sterol Biosynthesis Inhibitors (SBI), Succinate Dehydrogenase Inhibitors (SDHI), and QoI fungicides (strobilurins) [4].
  • Include Multi-Site Inhibitors: Combining systemic fungicides like dodemorph with protectants such as chlorothalonil (a multi-site inhibitor) is a common strategy to enhance disease control and resistance management [4].

Proposed Experimental Workflow

The diagram below outlines a potential workflow for screening and evaluating synergistic combinations of this compound.

G cluster_1 In Vitro Phase cluster_2 In Vivo & Advanced Analysis Start Define Research Goal (e.g., Enhance efficacy, overcome resistance) A Select Partner Fungicides (Based on different MoAs, e.g., FRAC Group 7, 11) Start->A B Design Experiment (Checkerboard or Fixed-Ratio Assay) A->B A->B C In Vitro Screening (Determine EC₅₀ values for single agents & mixtures) B->C B->C D Calculate Synergy (e.g., using Colby's Method or Abbott's Formula) C->D C->D E In Vivo Validation (Greenhouse/Plant Assays) D->E F Analyze Isomeric Composition (Monitor dodemorph isomer stability) E->F E->F G Data Analysis & Reporting F->G F->G

Key Experimental Protocols
  • In Vitro Checkerboard Assay

    • Purpose: To preliminarily screen for synergistic interactions against target fungi.
    • Methodology: Prepare a matrix of serial dilutions of this compound and its partner fungicide in culture media. Inoculate with the fungal pathogen. The Fractional Inhibitory Concentration Index (FICI) is calculated after incubation. A FICI of ≤0.5 typically indicates synergy [3].
  • In Vivo Plant Assay

    • Purpose: To validate synergy under more complex, biologically relevant conditions.
    • Methodology: Apply the most promising mixture ratios from in vitro tests to plant specimens (e.g., rose bushes) infected with powdery mildew. Compare disease severity and progression against untreated controls and single-agent treatments. Use Colby's formula to calculate the expected additive effect and compare it to the observed effect of the mixture [3].

Frequently Asked Questions (FAQs)

Q1: Why might my experimental results with this compound be inconsistent? Inconsistencies could stem from the shifting ratio of its cis and trans isomers in your experimental system. Some microorganisms preferentially degrade one isomer, altering the overall composition and activity of the fungicide over time [3]. It is crucial to analyze the isomeric composition of your test material at the beginning and end of critical experiments.

Q2: Is this compound approved for use in the European Union? Yes, according to the Pesticide Properties Database, this compound was approved under EC Regulation 1107/2009, with an expiry date of 31/11/2026 [2]. Always verify the current regulatory status in your specific country.

Q3: What are the key environmental fate characteristics of dodemorph? Dodemorph is moderately persistent in soil (typical aerobic soil DT₅₀ of 41 days) and has a low vapor pressure, meaning it is not highly volatile. It has a high affinity for soil organic matter and is not expected to leach significantly into groundwater [1] [5].

References

Anaerobic Digestion Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common experimental issues, their indicators, and potential solutions.

Problem & Symptoms Possible Causes Troubleshooting Steps & Solutions

| Low Biogas/Methane Yield [1] [2] | • Nutrient deficiency (e.g., Co, Ni, Fe) • VFA accumulation & pH drop • Ammonia inhibition (>100 mg NH₃-N/L) [2] • Temperature fluctuation >1-2°C/day [2] | 1. Analyze VFA/Alkalinity: Check VFA concentration and alkalinity ratio to detect over-acidification [2]. 2. Check Trace Nutrients: Supplement with trace metals (Cobalt, Nickel, Iron) if deficient [2]. 3. Stabilize Temperature: Ensure digester temperature remains steady at 35-38°C (mesophilic) [2]. | | Digester Foaming/Scum Formation [1] [3] | • Improper mixing • Excessive organic loading • Solid stratification | 1. Optimize Mixing: Implement intermittent, low-intensity mixing (e.g., biogas recirculation at 0.27-0.34 m³/m³/h) [3]. 2. Adjust Feedstock: Evaluate and potentially reduce the organic loading rate (OLR) [1]. | | Poor Organic Matter Degradation [4] [2] | • Feedstock composition (recalcitrant molecules) • Accumulation of inert colloidal solids from recycle streams [2] | 1. Characterize Feedstock: Analyze for persistent molecular classes (e.g., lignin, certain lipids) [4]. 2. Manage Recycle Streams: Avoid or closely monitor liquid recycle streams that can cause solid buildup [2]. | | Unstable pH [2] | • VFA accumulation (causes pH drop) • Inhibition of methanogens | 1. Reduce Feeding Rate: Temporarily decrease OLR to allow methanogens to recover [2]. 2. Identify Inhibitor: Test for ammonia, salts, or toxic compounds that inhibit methane-producing microbes [2]. |

Experimental Workflow for Process Investigation

For a systematic investigation of digester problems, follow this experimental workflow. The diagram below outlines the key steps from symptom observation to solution implementation.

Start Observe Process Symptom Step1 Gas & Liquid Analysis Start->Step1 e.g., Low CH₄ yield Step2 Microbial Community Analysis Step1->Step2 VFA ↑, pH ↓? Step3 Hypothesis & Targeted Test Step2->Step3 Methanogen diversity ↓? Step4 Implement & Monitor Solution Step3->Step4 e.g., Add trace nutrients Step4->Start Monitor recovery

Detailed Methodologies for Key Analyses
  • Gas and Liquid Analysis

    • Biogas Composition: Use a gas analyzer with dual-beam infrared sensors for CH₄ and CO₂, and electrochemical sensors for H₂S and O₂. Calibrate regularly [3].
    • Volatile Fatty Acids (VFAs) and Alkalinity: Monitor regularly as key stability indicators. A rising VFA-to-alkalinity ratio signals impending acidification. Use established titration methods (e.g., FOS/TAC) or chromatographic techniques [5] [2].
    • Total Ammonia Nitrogen (TAN): Use a TKN analyzer or test kits. Concentrations of ammonia (NH₃) above 100 mg/L are significantly inhibitory [2].
  • Microbial Community Analysis (16S rRNA Amplicon Sequencing) [5]

    • DNA Extraction: From centrifuged pellet using a commercial kit (e.g., NucleoMag DNA Microbiome Kit).
    • PCR Amplification: Target the V3-V4 hypervariable region (∼470 bp) using primers 341F and 806R.
    • Sequencing & Analysis: Perform on an Illumina MiSeq platform. Analyze data to identify core microbiome (e.g., Methanosarcina, Methanoculleus, MBA03, Proteiniphilum) and correlate shifts with operational parameters [5].
  • Molecular-Level DOM Characterization (FT-ICR MS) [4]

    • Sample Preparation: DOM from digester effluent is analyzed via Electrospray Ionization (ESI) in negative mode.
    • Data Acquisition: Use ultra-high-resolution mass spectrometry to assign molecular formulae.
    • Data Analysis: Evaluate molecular composition (CHO, CHON), compound classes (lipids, proteins, lignin), and properties (H/C, O/C ratios) to understand recalcitrance and transformation pathways [4].

Frequently Asked Questions (FAQs)

  • What are the critical parameters to monitor for stable operation? Essential parameters include biogas production and composition (CH₄/CO₂ ratio), pH, temperature, VFA concentration, alkalinity, and ammonia levels. Frequent and accurate measurement is crucial, as these parameters are interconnected [1] [2].

  • How can we improve the degradation of persistent organic molecules? Research indicates that the molecular properties of Dissolved Organic Matter (DOM), such as carbon chain length and aromaticity, influence its persistence [4]. Using advanced analytical techniques like FT-ICR MS can help identify the recalcitrant molecular families and guide the development of targeted pre-treatment strategies to break them down [4].

  • Our digester has a persistent odor issue. What should we check? Odors often indicate incomplete digestion or gas escape [6] [7]. Troubleshoot by:

    • Identifying the source (e.g., feedstock receiving area, digester vents, digestate storage) [7].
    • Checking for equipment malfunctions (faulty seals, valves, or clogged biofilters) [7].
    • Ensuring the biological process is not upset (e.g., by high VFAs or inhibition) [2].
  • What is the role of recycle streams, and can they cause problems? Recycle streams (e.g., press water from dewatered digestate) are a common but often overlooked source of failure. They can lead to the accumulation of inhibitors like ammonia, salts, and inert colloidal solids, which occupy reactor volume and reduce treatment efficiency [2]. The process design must account for their impact.

References

dodemorph acetate volatility and drift mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Dodemorph Acetate: Core Properties & Data

The table below summarizes the key identifying and physical property information available for this compound.

Property Value / Description Source / Context
Common Name This compound [1]
Molecular Formula C20H39NO3 [1]
Molecular Weight 341.5 g/mol [1]
Chemical Class Morpholine fungicide [1]
Storage Condition Store at room temperature (20 - 25 °C) [1] Indicates stability at standard lab conditions.
Vapor Pressure Information not found in search results A key data gap for volatility assessment.
Henry's Law Constant Information not found in search results A key data gap for volatility assessment.

Drift Mitigation Strategies & Mechanisms

While direct data on dodemorph is limited, robust scientific and patent literature details approaches for reducing pesticide drift. The following strategies can be applied to formulations containing this compound.

Use of Cationic Polymers

A prominent technological solution involves incorporating certain cationic polymers (polymers with a positive charge) into the spray tank mixture [2].

  • Mechanism of Action: These polymers work primarily by increasing the viscoelasticity of the spray liquid. This enhances the resistance of droplets to break-up, leading to the formation of larger, more uniform droplets that are less susceptible to wind drift [2].
  • Key Requirements: The polymer must contain at least one quaternary nitrogen atom in its structure for effectiveness. Examples of suitable monomers for creating such polymers include [2]:
    • Quaternary N-vinyl imidazoles (e.g., 3-methyl vinyl-imidazolium methyl sulfate)
    • Diallylamines (e.g., N,N-diallyl-N,N-dimethyl ammonium chloride)
    • Quaternary aminoalkyl acrylates/methacrylates

The diagram below illustrates how these cationic polymers function to reduce drift.

drift_mitigation cluster_no Spray Drift Risk cluster_yes Reduced Spray Drift WithoutPolymer Without Anti-Drift Polymer NoPolymerDroplets Uneven, small droplets formed WithPolymer With Anti-Drift Polymer PolymerAdded Cationic polymer increases viscosity DropletBreakup Droplet break-up and shear NoPolymerDroplets->DropletBreakup WindDrift Significant wind drift DropletBreakup->WindDrift LargeDroplets Larger, more uniform droplets formed PolymerAdded->LargeDroplets ReducedDrift Reduced off-target movement LargeDroplets->ReducedDrift

General Formulation Principles

Other formulation strategies can also reduce the inherent volatility of active ingredients.

  • Microencapsulation: This technique involves enclosing the pesticide within a polymeric shell, creating tiny capsules. This shell acts as a physical barrier, controlling the release of the AI and significantly reducing its initial volatility [3].
  • Use of Low-Volatility Salts and Adjuvants: Formulating the active ingredient as a salt with low volatility or adding specific adjuvants (e.g., certain fatty acid amides) can interact with the AI and lower its vapor pressure, thereby reducing its tendency to volatilize [3].

Experimental Protocol: Drift Reduction Agent Screening

This protocol provides a methodology for evaluating the effectiveness of cationic polymers in reducing drift for a formulation containing this compound.

Aim: To screen and quantify the efficacy of cationic polymers as drift control agents for a this compound formulation.

Materials:

  • Technical-grade this compound.
  • Candidate cationic polymers (e.g., Polyquaternium derivatives).
  • Surfactants and other formulation aids.
  • Laser diffraction particle size analyzer.
  • Wind tunnel apparatus.
  • Patternator or collection papers.
  • Standard laboratory glassware and stirring equipment.

Methodology:

  • Formulation Preparation:

    • Prepare a series of trial formulations with a constant concentration of this compound.
    • Vary the type and concentration of the cationic polymer (e.g., 0.1%, 0.5%, 1.0% w/w).
    • Include a control formulation without any polymer.
  • Droplet Size Analysis:

    • Use a laser diffraction analyzer to measure the Droplet Size Spectrum (Dv10, Dv50, Dv90) of each formulation.
    • Key Metric: Calculate the Volume Median Diameter (VMD, Dv50). A higher VMD indicates a coarser spray with lower drift potential.
  • Wind Tunnel Testing:

    • Spray the formulations in a controlled wind tunnel under standardized conditions (wind speed, nozzle type, pressure).
    • Use a patternator or sensitive collection papers downwind to collect the spray.
    • Key Metric: Measure the Drift Potential by quantifying the percentage of the total spray volume that drifts beyond a specified downwind distance.

Data Interpretation: Compare the VMD and Drift Potential of the polymer-containing formulations against the control. Effective polymers will show a statistically significant increase in VMD and a decrease in Drift Potential.

Technical Support FAQs

Q1: What is the most critical property to look for in a drift control agent for aqueous sprays? The agent should be a water-soluble polymer containing quaternary nitrogen atoms. This chemical structure is proven to effectively increase droplet size and reduce driftable fines [2].

Q2: We are developing a new formulation. Should we prioritize microencapsulation or tank-mix adjuvants for drift control? This depends on the development stage and goal.

  • Microencapsulation is a built-in, robust solution that reduces volatility and can offer controlled release. It is ideal for a final, proprietary product but requires complex R&D [3].
  • Tank-mix adjuvants (like cationic polymers) offer flexibility and are easier to test and adopt for existing formulations. They are excellent for rapid screening and solving drift issues without reformulating the core product [2].

Q3: How can we experimentally verify if our formulation has a volatility problem? A direct method is the Volatility Chamber Test. Place a known amount of formulation in an open container inside a sealed chamber (e.g., a desiccator). Maintain a controlled temperature and airflow. After a set period, analyze the AI collected on traps (e.g., polyurethane foam or resin) placed within the chamber to quantify the amount that has volatilized.

References

enhancing dodemorph acetate persistence in field conditions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Dodemorph Acetate

This compound is a systemic morpholine fungicide with protective and curative action, primarily used to control powdery mildew, rusts, and leaf spots in crops and ornamentals [1]. Its persistence in the field can be influenced by its physicochemical properties [1]:

Property Value Implication for Field Persistence
Water Solubility 746 mg/L (at 20°C, pH 7) [1] Moderate mobility and potential for leaching.
Vapour Pressure 12 mPa (at 20°C) [1] High volatility; significant risk of loss from treated surfaces, reducing persistence.
Octanol-Water Partition Coefficient (Log P) 4.23 [1] High; indicates strong potential for adsorption to soil organic matter.

A key challenge is its high vapour pressure, which can lead to rapid volatilization after application [1]. The primary strategy to enhance persistence is to reduce this volatilization loss.

Strategies to Enhance Persistence

Formulation Optimization

Advanced formulations can improve deposition, reduce degradation, and control release. The market offers several formulation types [2]:

Formulation Type Key Characteristics Pros & Cons for Enhancing Persistence

| Liquid (e.g., Emulsifiable Concentrates) [2] [1] | High solubility, rapid action, foliar application. | Pros: Good coverage, fast action. Cons: Higher potential for volatilization and wash-off. | | Wettable Powder [2] | Powder mixed with water for application. | Pros: Lower volatility risk than liquids, good stability. Cons: Can be prone to wash-off if not rainfast. | | Granules [2] | For soil or seed treatment. | Pros: Controlled release, protects from UV and wind, reduces operator exposure. Cons: Not for foliar diseases. |

For enhancing persistence, consider:

  • Developing microencapsulated formulations to control release rate and protect the active ingredient from environmental degradation [2].
  • Using granular formulations for soil-borne diseases provides sustained, long-lasting control [2].
Application Method and Timing

The mode of application significantly impacts efficacy and longevity [2]:

Mode of Application Usage Context Pros & Cons for Enhancing Persistence

| Foliar Spray [2] | Most common; direct contact with foliar pathogens. | Pros: Direct, uniform coverage. Cons: Most exposed to UV, rain, and volatilization. | | Soil Treatment [2] | Applied to soil; targets root/stem pathogens. | Pros: More stable environment; lower degradation; granules ideal for this method. | | Seed Treatment [2] | Coating seeds; protects seedlings. | Pros: Protects during vulnerable stages; localized application. |

To maximize persistence:

  • Apply during cool, calm hours (early morning or late evening) to minimize volatilization and UV degradation.
  • Incorporate into soil if target diseases are soil-borne, as the soil environment offers more protection than leaf surfaces.

Analytical Method for Monitoring Persistence

To evaluate the success of your enhancement strategies, you need a reliable method to quantify this compound residues in various matrices. A modified QuEChERS method combined with UHPLC-MS/MS is recommended [3].

Detailed Protocol: QuEChERS-UHPLC-MS/MS for this compound

This protocol is adapted from a method for determining pesticides in orange juice [3].

1. Sample Preparation:

  • Homogenize the field sample (e.g., soil, plant tissue).
  • Weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube and shake vigorously for 1 minute.
  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation and shake again.
  • Centrifuge at >4000 rpm for 5 minutes.

3. Cleanup (Dispersive-SPE):

  • Transfer the upper acetonitrile layer (about 1 mL) into a d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 25 mg PSA, and 25 mg C18).
  • Shake for 30 seconds and centrifuge.
  • Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial.

4. UHPLC-MS/MS Analysis:

  • Chromatography: Use a C18 column. Maintain a column temperature of 40°C. The mobile phase is a gradient of water and methanol (or acetonitrile) with a formic acid or ammonium acetate buffer.
  • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

5. Validation:

  • The method should be validated for your specific sample matrix. Expected performance [3]:
    • Recovery: 70-118%
    • Repeatability (RSD): <19%
    • Limit of Detection (LOD): As low as 3.0 μg/L
    • Limit of Quantification (LOQ): As low as 4.9 μg/L

The following workflow diagram illustrates the key steps of this analytical method:

G Start Start: Homogenized Sample Extraction Extraction with Acetonitrile Start->Extraction Centrifuge1 Centrifuge Extraction->Centrifuge1 Cleanup d-SPE Cleanup Centrifuge1->Cleanup Centrifuge2 Centrifuge Cleanup->Centrifuge2 Filter Filter Supernatant Centrifuge2->Filter Analysis UHPLC-MS/MS Analysis Filter->Analysis Data Residue Quantification Analysis->Data

Diagram of the QuEChERS-UHPLC-MS/MS Workflow for this compound residue analysis.

Frequently Asked Questions

What is the mechanism of action of this compound? It is a sterol biosynthesis inhibitor (SBI) in membranes, classified under FRAC code 5. It has systemic activity with both protective and curative effects [1].

What are the major factors leading to this compound loss in the field? The most critical factor is volatilization due to its high vapour pressure. Other factors include photo-degradation, wash-off from rainfall, and microbial degradation in soil [1].

Can I mix this compound with other agrochemicals? Liquid formulations are often noted for their good compatibility with other agrochemicals [2]. However, tank-mix compatibility and potential effects on stability and persistence should be tested on a small scale before widespread use.

References

dodemorph acetate compatibility with other pesticides

Author: Smolecule Technical Support Team. Date: February 2026

Dodemorph Acetate: Key Properties

The table below summarizes the core chemical and functional characteristics of this compound that are relevant for compatibility considerations [1].

Property Description
IUPAC Name 4-cyclododecyl-2,6-dimethylmorpholine acetate [1]
Chemical Group Morpholine fungicide [1]
Mode of Action Systemic with protective and curative action. Inhibits sterol biosynthesis (ergosterol) in membranes [1].
FRAC Code 5 (High risk of resistance) [1]
Solubility in Water 746 mg/L (at 20°C, pH 7) [1]
Log P 4.23 (High) [1]
Formulation Example Emulsifiable concentrate (EC) [1]

FAQ & Troubleshooting Guide

Here are answers to common compatibility questions, based on general principles and the available data.

  • Q1: With which pesticides is this compound compatible?

    • A: Specific combination data is not available in the search results. This compound is approved for use in several EU countries (e.g., Germany, Italy, Netherlands) [1], indicating its general usability in integrated pest management systems. However, physical and chemical compatibility must be tested case-by-case with your specific tank-mix partners.
  • Q2: What is a standard protocol for testing pesticide compatibility?

    • A: You can adapt the following general workflow to test this compound with other pesticides. The diagram below outlines the key steps, from preparation to evaluation.

cluster_prep Preparation cluster_obs Observation & Evaluation Start Start Compatibility Test P1 Prepare individual stock solutions/suspensions Start->P1 P2 Use standard hard water (342 ppm CaCO₃) P1->P2 P3 Mix in a jar at intended application rates P2->P3 O1 Observe immediately for heating, gelling, precipitation P3->O1 O2 Observe after 30 min and 2-4 hours for separation O1->O2 O3 Check for crystal formation or sludge over 24 hours O2->O3 Result Assess Results: Stable Homogeneous Mixture = Compatible O3->Result

  • Q3: What are common signs of incompatibility?

    • A: Be observant during testing for these key indicators [1]:
      • Formation of a gel or a thick, non-pourable mixture.
      • Precipitation of solids or formation of crystals.
      • Severe separation that cannot be re-suspended with moderate agitation.
      • Excessive foaming or formation of a persistent foam layer.
      • Heat generation upon mixing.
  • Q4: How can resistance to this compound be managed?

    • A: As a FRAC Code 5 fungicide, this compound is at high risk for resistance development. Always adhere to the following strategies [1]:
      • Mix with non-cross-resistant fungicides from different FRAC groups.
      • Rotate with fungicides of different modes of action.
      • Apply as a preventative or early curative treatment.
      • Follow label instructions strictly regarding application rates and total number of applications per season.

How to Proceed with Your Research

Given the lack of specific combination data, I suggest the following actions to find the information you need:

  • Contact the Manufacturer: Reach out to BASF or other current manufacturers and suppliers [1] [2]. They often have the most detailed and proprietary compatibility data for their products.
  • Consult Regional Experts: Check with your local agricultural extension service or regulatory body. They may have region-specific guidelines and data.
  • Perform Your Own Jar Tests: The experimental protocol provided above is a critical and standard practice to determine physical compatibility in your own laboratory setting before proceeding to field trials.

References

troubleshooting dodemorph acetate analysis interference

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Solution & Key Parameters
Low or variable recovery during extraction [1] Use acidified acetonitrile (with 0.1% formic acid) as the extraction solvent. Incorporate stable isotope-labeled internal standards (if available) to correct for losses.
Signal suppression or enhancement from matrix effects [1] Employ effective sample clean-up and use internal standard calibration. For LC-MS/MS, a simple solvent extraction with internal standards can effectively compensate for matrix effects.
Poor chromatographic separation or peak shape [2] Use a reverse-phase HPLC column with low silanol activity. The mobile phase is acetonitrile/water with formic acid (for MS compatibility) or phosphoric acid.
Insufficient sensitivity Implement a sample preconcentration step. For water analysis, Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balanced (HLB) cartridge can significantly enrich the analyte [3].

Detailed Troubleshooting Guides

Managing Matrix Effects and Improving Recovery

Matrix effects are a major challenge, particularly in complex plant-derived foods.

  • Problem: Co-extracted compounds from the sample can suppress or enhance the ionization of dodemorph in the mass spectrometer, leading to inaccurate quantification [1].
  • Recommended Solution: Modified QuEChERS with Selective Adsorbents A study analyzing six morpholine pesticides in various plant foods found that a modified QuEChERS procedure using a combination of graphitized carboxyl multi-walled carbon nanotubes (MWCNTs), C18, and SAX (Strong Anion Exchange) as dispersive-SPE clean-up adsorbents effectively removed interfering compounds and provided high recovery rates [4].
  • Internal Standards: Using a deuterated internal standard for dodemorph is the most robust way to correct for both recovery losses and matrix effects. If not available, a standard addition calibration or matrix-matched calibration can be used [1].
Optimizing LC-MS/MS Conditions

Proper instrument configuration is critical for sensitive and reliable detection.

  • Ionization Mode: Dodemorph acetate is best analyzed in positive electrospray ionization (ESI+) mode [4].
  • Mobile Phase: A mixture of methanol (or acetonitrile) and water, both containing 5 mM ammonium formate and 0.1% formic acid, is commonly used for good ionization efficiency and chromatographic separation [3] [4].
  • Chromatographic Column: A reverse-phase C18 column is standard. For improved peak shape, especially for bases like morpholines, a column with low silanol activity is recommended [2].

The following diagram illustrates a recommended workflow that incorporates these troubleshooting solutions, from sample preparation to instrumental analysis.

Start Start: Sample Preparation SP1 Extract with Acidified ACN (0.1% Formic Acid) Start->SP1 IM1 Add Internal Standard SP1->IM1 SP2 Clean-up: Modified QuEChERS SP3 D-SPE Adsorbents: • MWCNTs • C18 • SAX SP2->SP3 Analysis LC-MS/MS Analysis SP3->Analysis IM1->SP2 MS1 HPLC Column: Low Silanol Activity C18 Analysis->MS1 MS2 Mobile Phase: MeOH/Water, 5mM Ammonium Formate, 0.1% Formic Acid MS1->MS2 MS3 Ionization: ESI+ Mode MS2->MS3 Result Result: Quantification (Internal Standard Calibration) MS3->Result

Understanding this compound Properties

Knowing the compound's properties can inform your troubleshooting. This compound (C₂₀H₃₉NO₃) is a morpholine fungicide. Its key characteristics include [5]:

  • Isomerism: It exists as a mixture of cis-trans isomers due to chiral centers in the morpholine ring, which can lead to multiple peaks in chromatography if not well-resolved.
  • Solubility: It is highly soluble in organic solvents like ethyl acetate and acetonitrile, validating their use in extraction protocols [6] [5].
  • pKa: Its pKa of 8.5 classifies it as a weak base, explaining why acidified extraction solvents improve recovery by keeping the compound in a stable, ionized state [5].

The strategies outlined should provide a solid foundation for resolving analysis issues. The key is a systematic approach to sample clean-up and LC-MS/MS optimization.

References

dodemorph acetate method optimization for complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Dodemorph Acetate: Analytical Method Optimization Guide

Chemical Profile: this compound (CAS 31717-87-0) is a morpholine fungicide with the molecular formula C20H39NO3 and a logP of 5.54, indicating significant hydrophobicity [1].

Sample Preparation and Clean-up Optimization

Complex matrices require effective extraction and clean-up to reduce interference. A modified QuEChERS approach is highly recommended.

  • Extraction Solvent: Acetonitrile is an effective extraction solvent for this compound and other morpholine pesticides from plant-derived foods [2].
  • Clean-up Sorbents: The choice of dispersive Solid-Phase Extraction (d-SPE) sorbents is critical for clean-up [2]:
    • Conventional Sorbents: C18 and PSA are commonly investigated.
    • Advanced Sorbents: New materials like graphitized carboxyl multi-walled carbon nanotubes (MWCNTs) and strong anion exchange (SAX) sorbents have been used in a modified QuEChERS method to achieve better purification effects compared to traditional materials [2].

For very high-fat matrices like edible oils, alternative methods such as Solid Phase Microextraction with Monolithic Molecularly Imprinted Polymer Fibers (SPME-MMIPF) have shown superior performance with lower detection limits and better recovery rates (92-102%) compared to QuEChERS [3].

Instrumental Analysis: LC-MS/MS Parameters

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mainstream method for analyzing morpholine pesticides due to its short analysis time and excellent qualitative and quantitative capabilities [2].

  • Ionization Mode: The six target morpholine analytes, including dodemorph, are more suitable for the positive ion mode [2].
  • Chromatography: A reverse-phase (RP) HPLC method can be used. A mobile phase containing acetonitrile, water, and phosphoric acid is suitable. For MS-compatible applications, replace phosphoric acid with formic acid [1].
Troubleshooting Common HPLC-MS Issues

The table below addresses frequent problems encountered during analysis.

Issue Possible Cause Solution / Optimization Step
Low Recovery Inefficient extraction or loss during clean-up Optimize QuEChERS salts and sorbents; validate with spiked samples [2].
Matrix Effects (Ion Suppression/Enhancement) Co-eluting compounds from complex sample Use advanced clean-up sorbents (e.g., MWCNTs); employ matrix-matched calibration or internal standard [2].
Poor Chromatographic Peak Shape Inadequate LC conditions Use low silanol activity columns (e.g., Newcrom R1); adjust mobile phase pH/strength [1].
Low Sensitivity (High LOD) Inefficient ionization or instrument detection Confirm positive ion mode optimization; use MRM mode on MS/MS for selective detection [2].

Workflow for Method Development

The following diagram outlines a logical workflow for developing and optimizing an analytical method for this compound in complex matrices:

G Start Start: Method Dev. for Complex Matrices Step1 Sample Preparation (Modified QuEChERS) Start->Step1 Step2 Extraction & Clean-up Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 Step4 Data Review Step3->Step4 Issue Issues Found? Step4->Issue End Method Validated Issue->End No T1 Troubleshooting Guide Issue->T1 Yes T1_1 Check Recovery: Optimize sorbents T1->T1_1 T1_2 Check Matrix Effects: Use advanced clean-up (e.g., MWCNTs) T1_1->T1_2 T1_3 Check Peak Shape: Adjust LC column/ mobile phase T1_2->T1_3 T1_4 Check Sensitivity: Confirm MS parameters & ionization mode T1_3->T1_4 T1_4->Step2 Re-test

Frequently Asked Questions (FAQs)

What is the most effective sample clean-up technique for this compound in oily matrices? While QuEChERS is common, for high-fat samples like edible oils, SPME-MMIPF offers a more selective and efficient alternative. This method uses a molecularly imprinted polymer fiber designed for target analytes, resulting in better detection limits (0.300–0.335 µg/kg) and recoveries (92–102%) by reducing co-extraction of lipids [3].

What are the key mass spectrometry parameters for detecting this compound? Analysis is best performed using LC-MS/MS in positive electrospray ionization (ESI+) mode. The quasi-molecular ion [M+H]+ is selected as the parent ion, which is then fragmented. The two most abundant and stable product ions should be selected for quantitative and qualitative analysis, optimizing the fragmentation voltage and collision energy for each [2].

How can I improve the sensitivity and reduce the limit of detection for my method? To achieve lower detection limits:

  • Sample Prep: Employ selective clean-up methods (like SPME-MMIPF or modified QuEChERS with MWCNTs) to minimize matrix interference [2] [3].
  • Instrumentation: Use the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode on a tandem mass spectrometer for highly selective and sensitive detection [2].

References

dodemorph acetate vs tridemorph fungicidal activity

Author: Smolecule Technical Support Team. Date: February 2026

Side-by-Side Comparison at a Glance

The table below summarizes the key characteristics of dodemorph acetate and tridemorph.

Feature This compound Tridemorph
IUPAC Name Acetic acid; 4-cyclododecyl-2,6-dimethylmorpholine [1] Information missing from search results
Chemical Formula C₂₀H₃₉NO₃ [1] C₁₈H₃₅NO (based on common structure) [2]
Molecular Weight (g/mol) 341.5 [1] Information missing from search results
FRAC Code 5 (Morpholines) [3] 5 (Morpholines) [2]
Mode of Action Systemic; Inhibits sterol biosynthesis in fungal membranes (ergosterol biosynthesis inhibitor) [1] [3] Systemic; Sterol biosynthesis inhibitor [2]
Primary Use Control of powdery mildews on ornamentals (e.g., roses) [1] [3] Broad-spectrum activity; originally used for plant protection alongside dodemorph [4] [2]
Activity Protective and curative [3] Information missing from search results
Solubility in Water 746 mg/L (at 20°C, pH 7) [1] Information missing from search results
Log P (Octanol-Water) 4.23 (indicates high lipophilicity) [1] Information missing from search results
Regulatory Status (EU) Approved until 2026 [1] Not approved (historically introduced in 1969) [1] [5]

Experimental Protocols for Residue Analysis

While direct activity comparison data is limited, established analytical methods exist for detecting these compounds in plant materials. The following protocol, based on a modern multi-residue analysis method, can be applied to both fungicides for quantitative analysis in experimental settings [4].

  • 1. Sample Preparation: Homogenize representative portions of the plant-derived food sample (e.g., grains, fruits, vegetables).
  • 2. Extraction: Weigh 10.0 g of the homogenized sample into a centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1-2 minutes.
  • 3. Partitioning: Add a pre-weighed salt mixture (e.g., 4.0 g MgSO₄, 1.0 g NaCl, 1.0 g C₆H₅Na₃O₇·2H₂O, 0.5 g C₆H₆Na₂O₇·1.5H₂O). Shake immediately and vigorously for 1 minute, then centrifuge.
  • 4. Purification (Modified QuEChERS): Transfer the supernatant (acetonitrile layer) to a tube containing a mixture of clean-up adsorbents. The research indicates a combination of 150 mg graphitized carboxyl multi-walled carbon nanotubes (MWCNTs), 150 mg C18, and 150 mg SAX provides effective purification for morpholine pesticides. Vortex and centrifuge the mixture.
  • 5. Analysis (LC-MS/MS):
    • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
    • Chromatography: Use a C18 reverse-phase column. The mobile phase typically consists of (A) an aqueous solution (e.g., 5-10 mM ammonium acetate) and (B) methanol or acetonitrile, with a gradient elution program.
    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor multiple reaction monitoring (MRM) transitions for each fungicide for high selectivity and sensitivity. Quantification is achieved by comparing the analyte's peak area to a calibration curve from matrix-matched standards [4].

Mechanism of Action Diagram

Both this compound and tridemorph belong to the FRAC Group 5 morpholines and share the same primary biochemical target. The following diagram illustrates their mechanism of action.

G Fungicide Dodemorph / Tridemorph Application Uptake Plant Uptake (Systemic Action) Fungicide->Uptake Applied to plant Target Inhibition of Sterol Biosynthesis Uptake->Target Translocated Effect1 Disruption of Ergosterol Production Target->Effect1 Primary effect Effect2 Impaired Fungal Cell Membrane Integrity Effect1->Effect2 Consequence Outcome Fungal Growth Inhibition / Cell Death Effect2->Outcome Final result

Key Comparative Insights for Researchers

  • Shared Mechanism, Different Kinetics: While both inhibit sterol biosynthesis (specifically Δ14-reductase and Δ8→Δ7-isomerase), subtle differences in their chemical structures can lead to variations in uptake, translocation, and binding affinity. This can result in differences in curative and protective activity, as well as persistence within plant tissues.
  • Spectrum of Activity: Historically, dodemorph has been primarily used against powdery mildews on ornamentals like roses [3]. In contrast, tridemorph was noted for its broader spectrum of activity upon its introduction [4] [5]. This suggests potentially different binding efficiencies or metabolic stability against a wider range of fungal pathogens.
  • Analytical Considerations: The development of a modified QuEChERS method using multi-walled carbon nanotubes (MWCNTs), C18, and SAX adsorbents is a significant advancement. It allows for the simultaneous, precise, and sensitive detection of both compounds alongside other morpholine pesticides, overcoming challenges posed by complex plant matrices [4].

Navigating Data Gaps and Next Steps

The most significant limitation is the absence of a single study providing direct, quantitative efficacy data (e.g., EC50 values) for both fungicides against the same fungal strains under identical conditions.

To deepen your research, I suggest:

  • Consulting Historical Data: Seek out older primary literature and patent documents from the 1960s-1980s, when these compounds were first developed and introduced.
  • Exploring Resistance: Investigate the status of fungicide resistance to morpholines in your target pathogens, as resistance can develop and significantly impact efficacy.
  • Conducting Bioassays: For a definitive comparison relevant to your specific research context, designing and conducting in vitro (e.g., mycelial growth inhibition) and in vivo (e.g., potted plant) bioassays would be the most reliable approach.

References

dodemorph acetate vs fenpropimorph efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Fenpropimorph Profile and Efficacy Data

The table below summarizes key information on the mode of action, efficacy, and analytical methods for Fenpropimorph, synthesized from the search results.

Aspect Details for Fenpropimorph
Chemical Class & Mode of Action Morpholine fungicide; systemic activity. Inhibits ergosterol biosynthesis (FRAC Code 5) [1] [2]. Disrupts eukaryotic sterol biosynthesis, inhibiting fungal Δ14 reductases and mammalian sterol biosynthesis [1].
Primary Uses & Targets Controls fungal diseases in cereals (wheat, barley, oats, rye), bananas, plantains [2]. Targets powdery mildew, scald, yellow & brown rusts, Mycosphaerella ring spot [2].
Efficacy Notes Variable efficacy against wheat diseases: low on mildew/Septoria, moderate-low on rust [2]. The S-(-)-enantiomer shows significantly greater fungicidal activity than the R-(+)-enantiomer [3].

| Experimental Data & Analytics | Validated Method: QuEChERS extraction with LC-MS/MS analysis [4]. Key Parameters: LOD: 1.25 µg/kg, LOQ: 5.0 µg/kg. Average recovery: 61.5-97.1% in livestock products [4]. Chiral separation possible with UHPLC-MS/MS and chiral columns [3]. |

The Challenge with Finding Dodemorph Acetate Data

A direct comparison is hindered by a lack of publicly available, detailed scientific studies on this compound.

  • The search results for this compound were primarily from market research reports [5], which focus on market size, trends, and forecasts rather than experimental efficacy data, modes of action, or analytical methodologies.
  • Other sources only provided very basic chemical identifiers [6] without any detailed information on its performance or biology.

Experimental Workflow for Fungicide Analysis

For your content on experimental protocols, the workflow below illustrates a standard and validated method for detecting fungicides like Fenpropimorph in complex matrices, which can serve as a reference.

Sample Homogenization Sample Homogenization QuEChERS Extraction QuEChERS Extraction Sample Homogenization->QuEChERS Extraction d-SPE Cleanup d-SPE Cleanup QuEChERS Extraction->d-SPE Cleanup LC-MS/MS Analysis LC-MS/MS Analysis d-SPE Cleanup->LC-MS/MS Analysis Data & Quantification Data & Quantification LC-MS/MS Analysis->Data & Quantification

Workflow Stages:

  • Sample Homogenization: Ensures a representative sample [4].
  • QuEChERS Extraction: Uses acetonitrile, often with a modifier like acetic acid, to extract analytes. Adding 5% acetic acid significantly improved recovery rates for Fenpropimorph and its metabolite [4].
  • d-SPE Cleanup: Uses sorbents like MgSO4, PSA, and C18 to remove fatty acids and other interfering compounds from the extract [4].
  • LC-MS/MS Analysis: Provides high selectivity and sensitivity. A C18 column with a methanol/water mobile phase containing 0.1% formic acid is effective for separation [4].
  • Data & Quantification: Relies on matrix-matched calibration curves for accuracy. For chiral analysis, a Lux 3 μ Cellulose-3 column can separate enantiomers [3].

References

dodemorph acetate environmental impact assessment

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Profile of Dodemorph Acetate

The following table summarizes the key environmental fate parameters for this compound, which are crucial for understanding its potential impact [1].

Parameter Value Interpretation & Implication
Solubility in Water (at 20°C, pH 7) 746 mg/L [1] Moderate. Indicates potential for mobility and leaching in soil water.
Octanol-Water Partition Coefficient (Log KOW) 4.23 (High) [1] High. Suggests a tendency to bioaccumulate in fatty tissues of organisms.
Vapour Pressure (at 20°C) 12 mPa [1] Highly volatile. Risk of atmospheric drift during and after application.
Henry's Law Constant Data available but value not fully specified in results [1] Further defines partitioning between air and water; key for modeling dispersion.
Dissociation Constant (pKa) 8.5 [1] Weak acid. Behavior and absorption can change with environmental pH.

A critical finding from scientific investigation is its persistence under anaerobic conditions, such as those found in biological waste treatment and aquatic sediments. One study concluded that dodemorph was stable and showed no significant degradation during experiments simulating anaerobic digestion, and it also did not degrade under various pH conditions or in the presence of dissolved organic carbon [2]. This suggests that once introduced into the environment, it may remain for extended periods in low-oxygen niches.

Ecotoxicity and Non-Target Effects

The data on effects on non-target species is limited, but one study provides specific insights:

  • Effect on Predatory Mites: In greenhouse trials on roses, dodemorph was found to be harmless to the predatory mite *Euseius gallicus*, a beneficial organism used for biological pest control. This is a favorable characteristic from an Integrated Pest Management (IPM) perspective, especially when compared to neonicotinoid insecticides and certain acaricides tested in the same study, which showed significant toxicity to the mites [3].

Experimental Protocols for Key Findings

To help interpret the key data, here are the methodologies behind the critical studies cited.

1. Anaerobic Degradation Study [2]

  • Objective: To evaluate the fate of dodemorph during anaerobic digestion of biological waste.
  • Methodology:
    • A synthetic biological waste matrix was created using rabbit food, cellulose powder, and paper to ensure reproducible conditions.
    • The experiment was conducted using laboratory-scale reactors under controlled mesophilic (35°C) and thermophilic (55°C) conditions.
    • Dodemorph was added, and its concentration was monitored in both the solid and liquid phases of the reactor content over time.
    • Additional abiotic experiments tested dodemorph's stability at different pH levels and in the presence of dissolved organic carbon (DOC).
  • Key Outcome: No significant decrease in dodemorph concentration was observed under any of the tested anaerobic or abiotic conditions, leading to the conclusion of its high stability.

2. Non-Target Effects on Predatory Mites [3]

  • Objective: To assess the toxicity of commonly used plant protection products, including dodemorph, on Euseius gallicus.
  • Methodology:
    • The study was conducted in a greenhouse on rose plants.
    • The number of eggs and motile life stages of the predatory mites were counted after exposure to the tested products.
    • The results for dodemorph were compared against a control group treated only with water.
  • Key Outcome: No significant reduction in mite numbers was observed in the dodemorph-treated groups compared to the control, leading to its classification as "harmless."

Environmental Pathway and Stability

The diagram below synthesizes the environmental behavior of this compound based on the available data, highlighting its key pathways and persistence.

G Application Application (Foliar Spray) Soil Soil Application->Soil Deposition & Runoff Air Atmosphere Application->Air Volatilization (High Vapour Pressure) Water Water Body Soil->Water Leaching (Moderate Solubility) Anaerobic Anaerobic Zone (e.g., sediment, biowaste) Water->Anaerobic Settling Persistent Persistent Residue Anaerobic->Persistent No Degradation [Citation 2]

Limitations and Data Gaps

This assessment is constrained by several significant data gaps:

  • Lack of Direct Comparisons: The search results do not contain head-to-head experimental studies comparing this compound's environmental impact against other common fungicides.
  • Limited Ecotoxicity Data: Information is missing on effects on a broad range of non-target organisms, such as aquatic invertebrates, fish, bees, and soil microorganisms.
  • Absence of Modern Data: Much of the foundational environmental fate data and the key anaerobic degradation study are over 15 years old [2]. More recent research may be available but was not captured in this search.

References

dodemorph acetate EU regulatory status 1107/2009

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory & Chemical Profile of Dodemorph

Aspect Details
EU Approval Status Expired on 30 November 2024 [1].
Final Expiry Date 30 November 2024 [1].
Reason for Change The applicant no longer supports the renewal of the approval [1].
Previous Expiry Was previously extended until 30 November 2026 [1].
IUPAC Name 4-cyclododecyl-2,6-dimethylmorpholine [2].
FRAC Code 5 (Morpholines) [2] [3].
Mode of Action Systemic fungicide with protective and curative action; inhibits sterol biosynthesis in membranes [2] [3].

Experimental Protocols for Analysis

While the search results do not contain specific experimental data on dodemorph's performance against alternatives, they do provide context on general methodologies for pesticide residue analysis, which are relevant for the comparative studies you are compiling.

  • Multi-Residue Screening in Complex Matrices: For analyzing pesticide residues in challenging matrices like high-fat aquatic products, one established method involves a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure [4]. The workflow typically involves extraction with acetonitrile, followed by a dispersive Solid-Phase Extraction (d-SPE) clean-up step using materials like C18 and PSA to remove fats and fatty acids. The final analysis is often performed using highly sensitive techniques like UHPLC-Q/Orbitrap MS (Ultra-High Performance Liquid Chromatography coupled to Quadrupole/Orbitrap Mass Spectrometry) [4].
  • Ethyl Acetate-Based Multi-Residue Method: Another robust approach for determining pesticide residues in produce is an ethyl acetate-based extraction method. The modified version of this method uses dispersive-SPE (with primary-secondary amine and graphitized carbon black) for clean-up and is designed to be compatible with both GC-MS and LC-MS/MS analysis, allowing for the screening of hundreds of pesticides [5].

The following diagram illustrates the logical relationship of the key regulatory event for dodemorph:

Start Dodemorph under EU Review Decision Applicant Stops Support (Dec 2023) Start->Decision Action Commission Implementing Regulation (EU) 2024/1280 Decision->Action Outcome Approval Expires 30 November 2024 Action->Outcome

Implications for Researchers and Professionals

The expiration of dodemorph's approval has direct implications for the target audience of your guides:

  • Product Development: Research and development of new plant protection products containing dodemorph for the EU market is no longer viable.
  • Comparative Studies: When comparing fungicidal performance, dodemorph should now be treated as a historical benchmark rather than a currently available option in the EU.
  • Resistance Monitoring: Continuous monitoring for resistance in fungal pathogens against FRAC Group 5 (morpholines) remains important, but the context is now one of managing existing resistance rather than protecting a currently approved product.

References

dodemorph acetate efficacy comparison with other morpholine fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Morpholine Fungicides

The table below summarizes key morpholine fungicides based on the information gathered. Direct, quantitative efficacy comparisons from controlled experiments are not available in the search results.

Fungicide Name Introduction Date/Period Primary Use/Target Pathogens Notable Characteristics & Experimental Data
Dodemorph (acetate) 1965 [1] Mainly used to control powdery mildew in rose cultivation; also effective against other mildews [2] [3]. Shows synergistic effects when combined with biocontrol agent Sporothrix flocculosa; highly stable with no observed degradation during 28-day anaerobic digestion experiments [2] [3].
Tridemorph 1969 [1] A broad-spectrum morpholine fungicide [4] [1]. Included in modern multi-residue analysis methods for plant-derived foods [4].
Fenpropimorph Not specified (post-1969) A broad-spectrum morpholine fungicide [4]. Included in modern multi-residue analysis methods for plant-derived foods [4].
Dimethomorph Not specified (post-1969) Controls downy mildew, late blight, and other oomycete diseases [4]. One of the more recently developed morpholine fungicides; considered a low-toxicity pesticide [4].
Flumorph Not specified (post-1969) Controls oomycete diseases like downy mildew and late blight [4]. One of the more recently developed morpholine fungicides; considered a low-toxicity pesticide [4].

Analytical Method for Morpholine Residue Comparison

For objective comparison of fungicide performance, standardized measurement is crucial. A 2024 study developed a rigorous protocol for detecting multiple morpholine pesticides in plant-derived foods, which can serve as a reference for your experimental designs [4].

  • Sample Preparation: Uses a modified QuEChERS method. Samples are extracted with acetonitrile and then purified using a combination of graphitized carboxyl multi-walled carbon nanotubes (MWCNTs), C18, and SAX adsorbents. This combination effectively removes interfering substances from complex plant matrices [4].
  • Instrumental Analysis: Employed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in positive ion mode for high sensitivity and accurate qualitative and quantitative analysis [4].
  • Method Performance: The method was validated for eight food matrices (leek, wheat, grape, etc.). It demonstrated good linearity, accuracy, precision, and low limits of quantification (LOQs), meeting international verification standards [4].

The workflow for this analytical method is summarized below:

G A Sample Homogenization B Extraction with Acetonitrile A->B C Purification with MWCNTs, C18, SAX B->C D LC-MS/MS Analysis C->D E Data Quantification & Reporting D->E

Application and Synergistic Efficacy Data

While direct comparative efficacy data is limited, one study provides insights into the use of dodemorph acetate in combination with other agents:

  • Synergistic Action: A patent demonstrates that this compound can be used synergistically with the biocontrol fungus *Sporothrix flocculosa* (ATCC 74320) to control powdery mildew on roses and cucumbers. This combination enhances overall fungicidal effectiveness [3].
  • Environmental Stability: Research on the fate of dodemorph during anaerobic digestion of biological waste found it to be highly stable. In experiments under both mesophilic (35°C) and thermophilic (55°C) conditions over 28 days, no significant degradation of dodemorph was observed, indicating its persistence in the environment [2].

Guidance for Further Research

The available information provides a solid foundation, but you may need deeper efficacy data. To further your research, consider:

  • Consulting Specific Pathogen Studies: Look for research papers focusing on the specific crop diseases you are interested in (e.g., "dodemorph efficacy grape powdery mildew") as different morpholines may have varying effectiveness against different pathogens.
  • Exploring Resistance Data: Investigate the resistance status of different morpholine fungicides. [5] indicates that morpholines (FRAC code 5) are still used against powdery mildews, but the risk of resistance development is an ongoing concern.
  • Checking Regulatory Databases: The European Union, United States, and Japan have set Maximum Residue Limits (MRLs) for various morpholine pesticides. Consulting these databases can provide insight into their approved uses and concentrations [4].

References

The Pivotal Role of Stereochemistry: A Case Study of 3-Br-Acivicin

Author: Smolecule Technical Support Team. Date: February 2026

Research on the nature-inspired compound 3-Br-acivicin and its derivatives clearly demonstrates that stereochemistry is a critical driver of biological activity [1].

The following workflow diagram outlines the key experimental stages used in this study to establish the structure-activity relationship:

G Start Start: Investigate Stereochemistry Impact Synth Synthesis of Enantiomerically Pure Isomers Start->Synth Config Absolute Configuration: (5S, αS), (5R, αR) (5S, αR), (5R, αS) Synth->Config Assay Phenotypic Assays Config->Assay All four isomers Model Molecular Modeling Config->Model Structural requirements Result Activity Correlation with Stereochemistry Assay->Result Model->Result

The experimental workflow involved synthesizing all possible stereoisomers and evaluating their biological activity. The key findings are summarized in the table below [1].

Compound Subclass Most Active Isomer (Configuration) Potency (IC₅₀) Least Active Isomers (Configuration) Potency (IC₅₀)
3-Br-Acivicin (1a-d) (5S, αS) Sub-micromolar (5S, αR), (5R, αS) Huge drop in potency
Methyl Ester (2a-d) (5S, αS) Sub-micromolar (5S, αR), (5R, αS) Inactive (IC₅₀ > 15 μM)
Benzyl Ester (3a-d) (5S, αS) Sub-micromolar (5S, αR), (5R, αS) Significant loss of activity
Amide (4a-d) (5S, αS) Sub-micromolar (5S, αR), (5R, αS) Significant loss of activity

The study concluded that the enhanced activity of the (5S, αS) isomers was likely due to a stereoselective uptake mechanism mediated by the L-amino acid transport system, rather than differences in target binding affinity alone [1].

References

dodemorph acetate bioconcentration factor assessment

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Bioconcentration Factor Assessment

The tables below summarize the core principles, key features, and regulatory context of various BCF assessment methods.

Table 1: Experimental Methods for BCF Assessment

Method Core Principle Key Features & Applicability Regulatory Context
In Vivo Fish Test (OECD TG 305) Measures chemical concentration in fish exposed via water until steady state is reached [1]. Considered the traditional standard; expensive, time-consuming, requires vertebrate testing [1]. OECD standard for definitive BCF data [1].
In Vivo Amphipod Test (Hyalella azteca) Measures bioconcentration in a freshwater amphipod, a non-vertebrate alternative [1]. Promising alternative to fish tests; helps adhere to 3R principles (Replacement, Reduction, Refinement) [1]. An alternative animal test; defined applicability domains are still under investigation [1].
In Vitro Depletion Assay Uses hepatocyte (liver cell) cultures from fish to measure the in vitro metabolic clearance rate of a chemical [1]. Provides data on biotransformation potential; results are incorporated into in silico models to refine BCF predictions [1]. Basis for OECD TG 319; used to refine BCF estimates from models [1].

Table 2: In Silico and Field Assessment Methods

Method Core Principle Key Features & Applicability Regulatory Context
Quantitative Structure-Activity Relationship (QSAR) Predicts BCF based on the chemical's structure, most commonly using the octanol-water partition coefficient (Kow) [2] [3]. Fast and cost-effective; useful for prioritization before laboratory testing [2] [3]. Performance varies; model's "Applicability Domain" is critical for reliable predictions [2].
Field-Measured Bioaccumulation Factor (BAF) Measures the ratio of chemical concentration in an organism to its concentration in the surrounding environment (water, sediment, diet) under real-world conditions [4]. Can account for all exposure routes (water, food, sediment); BAFs tend to be larger than laboratory BCFs [4]. Highly reliable but data is scarce; available for very few chemicals in use [4].

Detailed Experimental Protocols

For researchers looking to implement these assessments, here is a deeper dive into the protocols for two key alternative methods.

1. Bioconcentration Test with *Hyalella azteca* This protocol is adapted from the comparative study cited [1].

  • Test Organisms: Use freshwater amphipods (Hyalella azteca) of a specific age and size range.
  • Exposure System: A flow-through system is recommended to maintain a constant concentration of the test substance (dodemorph acetate) in the water.
  • Water Quality: Maintain standardized conditions for temperature, pH, hardness, and dissolved oxygen.
  • Dosing: The test substance is introduced into the water at a non-toxic concentration. Multiple concentrations may be used to confirm the lack of toxic effects.
  • Sampling: Over a defined exposure period (e.g., up to 32 days, similar to fish tests), samples of amphipods and water are collected at regular intervals.
  • Analysis: Chemical analysis is performed on the amphipod and water samples to determine the concentration of the test substance.
  • BCF Calculation: The BCF is calculated as the ratio of the substance's concentration in the amphipods to its concentration in the water at steady state. Uptake and elimination rate constants can also be determined.

2. In Vitro Depletion Assay with Rainbow Trout Hepatocytes This protocol is based on the principles of OECD TG 319 [1].

  • Cell Isolation: Hepatocytes (liver cells) are isolated from rainbow trout (Oncorhynchus mykiss).
  • Incubation: The hepatocytes are incubated in a culture medium containing the test substance at a known concentration.
  • Sampling: Samples of the incubation medium are taken at multiple time points (e.g., over 4 hours).
  • Analysis: The concentration of the test substance remaining in the medium is quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
  • Data Modeling: The depletion curve of the substance over time is used to calculate an in vitro intrinsic clearance rate.
  • In Vitro-In Vivo Extrapolation (IVIVE): The calculated clearance rate is incorporated into a pharmacokinetic model to estimate an in vivo metabolism rate constant. This value is then used to refine the BCF prediction from a QSAR model, moving from a conservative estimate to a more accurate one.

Workflow for BCF Assessment Strategy

The following diagram illustrates a recommended integrated testing strategy that incorporates the methods described above, promoting the 3R principles while ensuring a reliable assessment.

Start Start BCF Assessment QSAR Initial QSAR Estimation Start->QSAR DataCheck Data within Applicability Domain? QSAR->DataCheck LowConcern Low Bioaccumulation Concern DataCheck->LowConcern Yes & Low BCF InVitro In Vitro Depletion Assay (OECD TG 319) DataCheck->InVitro No or High BCF Refine Refine BCF with Metabolism Data InVitro->Refine StillConcern Bioaccumulation Concern? Refine->StillConcern StillConcern->LowConcern No InVivoAlt In Vivo Amphipod Test (Hyalella azteca) StillConcern->InVivoAlt Yes InVivoFish Definitive In Vivo Fish Test (OECD TG 305) InVivoAlt->InVivoFish If confirmation needed BAF Field BAF Measurement (If required) InVivoFish->BAF In special cases

How to Proceed with Assessing this compound

In the absence of specific data, you can take the following steps to evaluate the bioconcentration potential of this compound:

  • Consult Regulatory Databases: Search the registration dossiers for chemicals on platforms like the European Chemicals Agency (ECHA) website. Industry-registered substances sometimes contain experimental BCF data [2].
  • Perform a QSAR Estimation: Use reliable QSAR software to obtain an initial BCF estimate. This will require the chemical structure of this compound. It is critical to check the model's Applicability Domain (AD) to see if the prediction for this specific chemical is reliable [2].
  • Consider Laboratory Testing: If the QSAR prediction indicates high bioaccumulation potential (and its reliability is uncertain), conducting a laboratory test would be the next step. The alternative methods, such as the Hyalella azteca test or the in vitro depletion assay, offer potential paths to generate data that aligns with the 3R principles [1].

References

dodemorph acetate versus triazole fungicides mode of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

Both fungicide classes disrupt the synthesis of ergosterol, an essential component of fungal cell membranes, but they act on different enzymatic steps.

Feature Dodemorph Acetate (Morpholine) Triazole Fungicides
Chemical Class Morpholine [1] [2] [3] Triazole (a subclass of Demethylation Inhibitors - DMIs) [4] [5]
Target Pathway Ergosterol Biosynthesis [4] [3] Ergosterol Biosynthesis [4] [6] [5]
Specific Target Enzyme(s) Δ8-Δ7 Isomerase and Δ14-Reductase [1] [4] C14-Demethylase (CYP51) [4] [6] [5]
Action Systemic with protective and curative action [3] Broad-spectrum, systemic with protective and curative action [4] [7]
Primary Use Control of powdery mildew, rusts, and leaf spots in ornamentals [3] Broad-spectrum control of numerous fungal diseases in cereals, fruits, vegetables [4] [7]

The following diagram illustrates the ergosterol biosynthesis pathway and the specific inhibition points for these fungicides.

G Ergosterol Biosynthesis Inhibition Pathway Lanosterol Lanosterol 4,4-Dimethylcholesta-8,14,24-trienol 4,4-Dimethylcholesta-8,14,24-trienol Lanosterol->4,4-Dimethylcholesta-8,14,24-trienol C14-Demethylase (CYP51) 4,4-Dimethylcholesta-8,24-dienol 4,4-Dimethylcholesta-8,24-dienol 4,4-Dimethylcholesta-8,14,24-trienol->4,4-Dimethylcholesta-8,24-dienol Δ14-Reductase Fecosterol Fecosterol 4,4-Dimethylcholesta-8,24-dienol->Fecosterol Δ8-Δ7 Isomerase Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Triazoles Triazoles C14-Demethylase (CYP51) C14-Demethylase (CYP51) Triazoles->C14-Demethylase (CYP51) Inhibits Dodemorph Dodemorph Δ14-Reductase Δ14-Reductase Dodemorph->Δ14-Reductase Inhibits Δ8-Δ7 Isomerase Δ8-Δ7 Isomerase Dodemorph->Δ8-Δ7 Isomerase Inhibits

Key Experimental Data and Protocols

The distinct modes of action are demonstrated through various experimental approaches, from whole-organism studies to molecular analyses.

Dodemorph: Stereospecific Degradation and Toxicity

Research indicates that the biological activity of dodemorph is influenced by its stereochemistry. The experimental workflow and key findings are summarized below.

G Dodemorph Isomer Degradation Assay Start Bacterial cultures (e.g., Pseudomonas fluorescens) A Exposure to Dodemorph Diastereomers Start->A B Incubation Period A->B C Sample Medium B->C D Analyze Diastereomer Ratio (e.g., via Chromatography) C->D E Correlate Ratio with Antifungal Performance D->E

Key Findings [1]:

  • Bacterial Toxicity: The cis-diastereomer of dodemorph exhibited higher antibacterial activity than the trans-form.
  • Stereospecific Degradation: Bacteria like Corynebacterium betae and Pseudomonas fluorescens degraded the meso-(RS)-diastereomer more rapidly than the trans-(SS and RR)-forms.
  • Impact on Antifungal Efficacy: This selective degradation altered the ratio of diastereomers in the environment, which was shown to influence the fungistatic effect of dodemorph preparations against fungi like Botrytis cinerea due to a synergistic joint action between the isomers.
Triazoles: Teratogenicity and Transcriptomic Analysis

Zebrafish have become a key model for investigating the developmental toxicity of triazoles. The following workflow outlines a standard protocol.

G Zebrafish Teratogenicity Assay Start Zebrafish Embryos (4-6 hours post-fertilization) A Waterborne Exposure to Triazole (e.g., Cyproconazole) Start->A B Maintain in E3 Medium with 0.1% DMSO (vehicle) A->B C Fix Larvae at 4 days post-fertilization B->C D Endpoint Analysis C->D D1 Phenotypic Analysis: Bone/Cartilage Staining and Imaging D->D1 D2 Transcriptomic Analysis: RNA-seq & qPCR D->D2 D3 In vitro validation: 3T3-L1 Adipogenesis Assay D->D3

Experimental Protocol Details [6]:

  • Model System: Transgenic zebrafish embryos (e.g., Tg(Bone: GFP) and Tg(Col2a1a: mCherry)) to visualize bone and cartilage development.
  • Exposure: Embryos are exposed at 4-6 hours post-fertilization (hpf) to various concentrations of the triazole (e.g., cyproconazole, paclobutrazol, triadimenol) dissolved in DMSO, with a vehicle control of 0.1% DMSO.
  • Phenotypic Assessment: At 4 days post-fertilization (dpf), larvae are analyzed for skeletal malformations using fluorescence imaging and validated by calcein and alizarin red staining.
  • Molecular Analysis:
    • Whole-embryo RNA-seq: Conducted on cyproconazole-exposed larvae to identify differentially expressed genes and altered pathways.
    • qPCR Validation: Expression of key bone (e.g., runx2, sox9b), cartilage, and adipogenic (e.g., pparg) marker genes is quantified.
  • In vitro Confirmation: 3T3-L1 pre-adipocyte cells are exposed to triazoles and assessed for lipid droplet formation (e.g., via Oil Red O staining) to confirm pro-adipogenic effects.

Key Findings [8] [6]:

  • Exposure to cyproconazole, paclobutrazol, and triadimenol caused significant bone and cartilage malformations in zebrafish larvae.
  • RNA-seq analysis revealed that cyproconazole represses genes associated with skeletal development while upregulating genes that promote adipogenesis (fat cell formation).
  • qPCR confirmed significant downregulation of bone/cartilage markers and upregulation of adipogenic genes.
  • Both in vitro (3T3-L1 cells) and in vivo (zebrafish) experiments showed that triazole exposure induced lipid accumulation, supporting the hypothesis of a "bone to fat" switch.

Resistance and Regulatory Profiles

Understanding resistance mechanisms and toxicological profiles is crucial for the sustainable use of fungicides.

Aspect This compound Triazole Fungicides
FRAC Code 5 (Morpholine) [3] 3 (DMI Inhibitors) [4]
Resistance Risk Considered low to medium by FRAC. Classified as medium resistance risk by FRAC. Resistance often develops as a gradual, creeping shift in sensitivity rather than a complete loss of efficacy [4].

| Known Resistance Mechanisms | Not extensively documented in search results. | 1. Target-site mutations in the CYP51 gene [5]. 2. Overexpression of the *CYP51* target gene [5]. 3. Enhanced efflux of the fungicide from fungal cells [5]. | | Toxicological Concerns (Ecological) | -- | Teratogenic Effects: Caused skeletal malformations in zebrafish and mammalian models [8] [6]. Endocrine Disruption: Potential to inhibit aromatase and disrupt steroid hormone synthesis [9] [6]. Hepatotoxicity: Associated with liver toxicity in laboratory animals [6]. | | Regulatory Status (EU Example) | Approved until 2026; not currently a "Candidate for Substitution" [3]. | Several (e.g., epoxiconazole) have been identified as candidates for substitution due to concerns regarding endocrine disruption and reproductive toxicity [9]. |

Key Takeaways for Research and Development

  • Mechanistic Nuance: While both inhibit ergosterol synthesis, their distinct targets mean they can be used in sequence or combination to manage resistance, as a mutation conferring resistance to one class may not affect the other.
  • Experimental Models: The zebrafish model is highly validated for investigating the teratogenic pathways of triazoles, particularly for skeletal and developmental toxicity. Research on dodemorph highlights the importance of considering stereochemistry in biological activity and environmental fate.
  • Innovation Direction: The market for triazoles continues to grow, with innovation focused on new formulations (e.g., BASF's Revysol) that overcome resistance and offer improved regulatory profiles [7]. For morpholines, understanding the synergistic potential of different isomers presents a unique research angle.

References

dodemorph acetate ecological risk assessment

Author: Smolecule Technical Support Team. Date: February 2026

Dodemorph Acetate at a Glance

The table below summarizes the key identification and physicochemical properties of this compound, which forms the basis for understanding its environmental behavior [1].

Property Description
Pesticide Type Systemic morpholine fungicide [1]
IUPAC Name 4-cyclododecyl-2,6-dimethylmorpholine acetate [1]
CAS RN 31717-87-0 [1]
Mode of Action Inhibits sterol biosynthesis in membranes (FRAC Code 5) [1]
Example Applications Ornamentals (e.g., roses) for control of powdery mildew, rusts, and leaf spot [1]
Water Solubility (at 20°C) 746 mg/L (moderate) [1]
Octanol-Water Partition Coefficient (log P) 4.23 (high) [1]
Vapour Pressure (at 20°C) 12 mPa (highly volatile) [1]
Dissociation Constant (pKa) 8.5 (weak acid) [1]

Understanding Ecological Risk Assessment

While a full assessment for dodemorph is not available, the general framework for an Ecological Risk Assessment (ERA) is standardized. The following diagram illustrates the key phases of this process, which would be applied to a substance like this compound.

cluster_phase1 Problem Formulation cluster_phase2 Analysis cluster_phase3 Risk Characterization Start Planning Phase1 Phase 1: Problem Formulation Start->Phase1 Phase2 Phase 2: Analysis Phase1->Phase2 P1_1 Define Scope & Stressors Phase1->P1_1 Informs Phase3 Phase 3: Risk Characterization Phase2->Phase3 P2_1 Exposure Assessment Phase2->P2_1 Informs P3_1 Risk Estimation Phase3->P3_1 Informs P1_2 Identify Assessment Endpoints P1_3 Develop Analysis Plan P2_2 Ecological Effects Assessment P3_2 Risk Description

This workflow, as defined by the U.S. EPA, involves planning and three core phases [2]:

  • Problem Formulation: Defining the scope and goals of the assessment.
  • Analysis: Comprising an Exposure Assessment (predicting environmental concentrations of the pesticide) and an Ecological Effects Assessment (gathering toxicity data on non-target species).
  • Risk Characterization: Integrating exposure and effects data to estimate the likelihood of adverse ecological outcomes.

References

Dodemorph Acetate: Basic Identification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Dodemorph acetate is a systemic morpholine fungicide used primarily for controlling powdery mildew, rusts, and leaf spots in ornamentals and field-grown plants [1]. Its core identifiers are summarized below.

Property Description
IUPAC Name 4-cyclododecyl-2,6-dimethylmorpholine acetate [1]
CAS No. 31717-87-0 [1]
CLP Index Number 613-057-00-7 [1]
Molecular Formula C₂₀H₃₉NO₃ [1]
Pesticide Type Fungicide [1]
FRAC Code 5 (Morpholine) [1]
Mode of Action Systemic with protective and curative action; inhibits sterol biosynthesis in membranes [1].

Physical, Chemical, and Toxicological Data

The following table consolidates key data on its physical, environmental, and toxicological profile. Note that some physical properties, such as solubility, have conflicting values from different sources.

Parameter Value Remarks / Source
Physical State Colourless solid [1] (tech. grade: viscous yellow liquid) [2]
Melting Point 42°C [1] / 63-64°C [2] Data conflict
Water Solubility 746 mg/L (20°C, pH 7) [1] / 1.1 mg/kg (20°C) [2] Data conflict
Octanol-Water Partition Coeff. (Log P) 4.23 [1] High
Vapour Pressure 12 mPa (20°C) [1] / 2.5 mPa (20°C) [2] Data conflict; highly volatile [1]
Acute Oral LD₅₀ (Rat) 2465 - 3944 mg/kg [2]
Acute Dermal LD₅₀ (Rat) >4000 mg/kg [2]
Skin/Eye Irritation Skin irritant and severe eye irritant (rabbits) [2]
Ecotoxicity (Fish LC₅₀) ~12 mg/L (trout) [2]
Soil DT₅₀ 73 days [2]

Mode of Action and Stereochemistry

This compound inhibits sterol biosynthesis in fungal membranes, which is a key mode of action for morpholine fungicides [1]. The compound exhibits cis–trans isomerism due to two chiral centers in its morpholine ring, and it is typically used as a mixed isomeric product [1]. Research indicates that the biological activity and degradation of its isomers can differ significantly [3].

The diagram below illustrates the fungicidal action of this compound at the cellular level.

G DodemorphAcetate This compound Application Uptake Systemic Uptake by Plant DodemorphAcetate->Uptake Target Inhibition of Sterol Biosynthesis Uptake->Target Effect Disrupted Membrane Integrity Target->Effect Outcome Fungal Growth Inhibition Effect->Outcome Isomers Exists as cis- and trans- Isomer Mixture Isomers->DodemorphAcetate

  • Stereospecific Activity: The cis- (diequatorial) isomer demonstrates higher antibacterial activity than the trans- (axial-equatorial) isomer [3].
  • Stereospecific Degradation: Bacteria like Corynebacterium betae and Pseudomonas fluorescens degrade the meso- (RS) diastereomer more rapidly than the trans- (SS and RR) forms [3].
  • Impact on Efficacy: This selective degradation alters the isomer ratio in the environment, which can influence the overall antifungal performance of the fungicide preparation [3].

Research and Comparison Considerations

For a researcher comparing fungicides, here are key points to consider based on the gathered data:

  • Resistance Management: Dodemorph belongs to FRAC Group 5 [1]. When designing rotation strategies, avoid combining with other Group 5 fungicides to mitigate resistance risk.
  • Formulation and Phytotoxicity: It is commonly supplied as an emulsifiable concentrate [1]. Be aware of potential phytotoxicity to specific ornamentals like cinerarias, begonias, and some rose varieties [2].
  • Environmental Persistence: The soil half-life (DT₅₀) is 73 days, and it has a high adsorption capacity (Koc 4200-48000), indicating low leaching risk but potential persistence in soil [2].

The search results lack experimental data comparing this compound's performance directly against other fungicides. To conduct a thorough comparison, you may need to consult specialized agricultural chemical databases or primary scientific literature for side-by-side efficacy trials, spectrum of activity, and cost-benefit analyses.

References

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Related CAS

1593-77-7 (Parent)

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H361d: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

31717-87-0

Dates

Last modified: 08-15-2023

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